3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
Description
BenchChem offers high-quality 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H72N7O18P3S |
|---|---|
Molecular Weight |
1100.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,10Z,13Z,16Z)-3-hydroxydocosa-10,13,16-trienethioate |
InChI |
InChI=1S/C43H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h8-9,11-12,14-15,29-32,36-38,42,51,54-55H,4-7,10,13,16-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b9-8-,12-11-,15-14-/t31-,32-,36+,37+,38-,42-/m0/s1 |
InChI Key |
SHYOGNDOVWXSLL-HYIOPBCUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA: Structure, Biosynthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, a key intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). We will delve into its chemical structure, intricate biosynthetic pathway, potential biological roles, and its relevance in metabolic disorders and drug development. This document is intended to be a valuable resource for researchers actively engaged in lipidomics, metabolic pathway analysis, and therapeutic discovery.
Introduction: The Emerging Importance of Very-Long-Chain Fatty Acid Intermediates
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing vital roles in membrane structure, energy storage, and cell signaling.[1] The biosynthesis of these complex lipids occurs through a cyclical elongation process in the endoplasmic reticulum, involving a series of enzymatic reactions that incrementally add two-carbon units to a growing acyl-CoA chain. 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA emerges as a critical, yet often overlooked, intermediate in this pathway. Understanding its structure and metabolism is paramount for elucidating the regulation of VLCFA synthesis and its dysregulation in various disease states.
Chemical Structure and Physicochemical Properties
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a complex molecule comprising a 22-carbon tri-unsaturated fatty acyl chain linked to a coenzyme A (CoA) moiety via a thioester bond. The key structural features are:
-
Acyl Chain: A 22-carbon chain with three cis double bonds at the Δ10, Δ13, and Δ16 positions.
-
Hydroxyl Group: A hydroxyl group at the C-3 position with (S)-stereochemistry. This feature is a hallmark of intermediates in the fatty acid elongation pathway.
-
Coenzyme A Moiety: The CoA molecule, essential for activating the fatty acyl chain for enzymatic reactions.
| Property | Value | Source |
| Molecular Formula | C43H72N7O18P3S | |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,10Z,13Z,16Z)-3-hydroxydocosa-10,13,16-trienethioate | |
| Molecular Weight | 1100.1 g/mol | |
| Stereochemistry | (S) at C-3 | Inferred from fatty acid biosynthesis pathway |
Biosynthesis: A Stepwise Elongation Process
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is an intermediate in the microsomal fatty acid elongation pathway. This is a four-step cyclical process that results in the addition of a two-carbon unit from malonyl-CoA to an existing fatty acyl-CoA.[1]
The biosynthesis of the docosatrienoyl backbone of this molecule likely originates from the elongation of shorter polyunsaturated fatty acids. The specific precursor is likely eicosatrienoic acid (20:3n-3 or 20:3n-6) . The elongation cycle proceeds as follows:
-
Condensation: The cycle is initiated by the condensation of a fatty acyl-CoA (e.g., eicosatrienoyl-CoA) with malonyl-CoA. This reaction is catalyzed by a family of enzymes known as Elongase of Very Long Chain Fatty Acids (ELOVL) . The substrate specificity of the seven mammalian ELOVL enzymes determines the type of VLCFA produced.[1][2] ELOVL2 and ELOVL5 are known to be involved in the elongation of polyunsaturated fatty acids.[2] The product of this step is a 3-ketoacyl-CoA .
-
Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR) , utilizing NADPH as a reducing agent. This step establishes the (S)-stereochemistry at the C-3 position.
-
Dehydration: The resulting 3(S)-hydroxyacyl-CoA, our molecule of interest, is then dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA.[3] There are four known HACD enzymes in humans (HACD1-4), with HACD1 and HACD2 showing broad substrate specificity and functional redundancy.[4][5]
-
Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER) , again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the initial substrate. This elongated acyl-CoA can then undergo further rounds of elongation or be incorporated into complex lipids.
Caption: The fatty acid elongation cycle leading to the formation of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA.
Biological Functions and Potential Significance
While primarily recognized as a metabolic intermediate, the accumulation or depletion of 3-hydroxy fatty acids can have significant biological consequences.
-
Metabolic Regulation: The concentration of acyl-CoA intermediates, including 3-hydroxyacyl-CoAs, can allosterically regulate enzymes involved in fatty acid metabolism, thereby influencing the balance between fatty acid synthesis and degradation.
-
Signaling Roles: There is emerging evidence that 3-hydroxy fatty acids can act as signaling molecules. For instance, certain 3-hydroxy fatty acids can trigger immune responses in plants.[6] In mammals, they have been implicated in modulating inflammatory pathways. In Cryptococcus neoformans, 3-hydroxy fatty acids have been shown to possess anti-phagocytic activity, suggesting a role in host-pathogen interactions.[7]
-
Cell Membrane Integrity: The docosatrienoic acid backbone of this molecule, once fully elongated and desaturated, can be incorporated into phospholipids, contributing to the fluidity and integrity of cellular membranes.[8]
Association with Metabolic Disorders
Defects in the enzymes of fatty acid metabolism can lead to serious inherited disorders. Of particular relevance is Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency , a condition where the enzyme responsible for oxidizing long-chain 3-hydroxyacyl-CoAs in the mitochondria is defective. This leads to an accumulation of long-chain 3-hydroxy fatty acids and their derivatives, which can have toxic effects.[9] While LCHAD is involved in beta-oxidation rather than elongation, the accumulation of 3-hydroxy fatty acids highlights their potential for cellular disruption when not properly metabolized. The accumulation of these metabolites can lead to lipotoxicity, oxidative stress, and mitochondrial dysfunction.[9]
Implications for Drug Development
The enzymes of the fatty acid elongation pathway represent potential targets for therapeutic intervention in a variety of diseases.
-
Oncology: Altered lipid metabolism is a hallmark of many cancers. Inhibitors of specific ELOVL enzymes are being investigated as potential anti-cancer agents.
-
Metabolic Syndrome: Dysregulation of VLCFA synthesis is associated with insulin resistance and hepatic steatosis. Modulating the activity of key enzymes in this pathway could offer new treatments for metabolic disorders.
-
Inflammatory Diseases: Given the potential signaling roles of 3-hydroxy fatty acids in inflammation, targeting their synthesis or degradation could be a novel approach for treating inflammatory conditions.
Experimental Protocols
Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.
Materials:
-
Tissue sample (e.g., liver, brain)
-
Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)
-
2-Propanol
-
Acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., oligonucleotide purification cartridges or C18)
-
Elution solvent (e.g., 2-propanol for oligonucleotide cartridges; acetonitrile/acetic acid for C18)
-
Centrifuge
-
Homogenizer
Procedure:
-
Weigh the frozen tissue sample and record the weight.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Add 2-propanol and continue homogenization.
-
Add acetonitrile to the homogenate to precipitate proteins and extract acyl-CoAs.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
Apply the supernatant to a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using the appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and resuspend in a suitable solvent for LC-MS/MS analysis.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Reversed-phase C18 column
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the acyl-CoA species of interest.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA and an appropriate internal standard need to be determined.
Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Conclusion and Future Directions
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a pivotal intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids. While its primary role is within this metabolic pathway, the potential for 3-hydroxy fatty acids to act as signaling molecules and their accumulation in metabolic disorders underscore the importance of further research. Future studies should focus on:
-
Elucidating the specific ELOVL, KAR, and HACD isozymes responsible for the synthesis and metabolism of this particular molecule.
-
Investigating its potential signaling functions in various cell types and tissues.
-
Developing specific inhibitors for the enzymes involved in its metabolism as potential therapeutic agents.
-
Refining and standardizing analytical methods for its precise quantification in biological samples.
A deeper understanding of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA will undoubtedly provide valuable insights into the complex world of lipid metabolism and its role in health and disease.
References
- Chen, Y., Qiu, X. and Yang, J. (2021). Comparing the in vitro antitumor, antioxidant and anti‐inflammatory activities between two new very long chain polyunsaturated fatty acids, docosadienoic acid (DDA) and docosatrienoyl acid (DTA), and docosahexaenoic acid (DHA). Nutr. Cancer, 73, 1697–1707.
- Jakobsson, A., Westerberg, R., & Jacobsson, A. (2006). Fatty acid elongases in mammals: their regulation and roles in metabolism. Progress in lipid research, 45(3), 237–249.
- Kutschera, A., et al. (2019). Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis. Science, 364(6436), 178-181.
- Sawai, M., et al. (2017). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. The Journal of biological chemistry, 292(37), 15538–15551.
- Sprecher, H. (2000). Metabolism of highly unsaturated n-3 and n-6 fatty acids. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1486(2-3), 219-231.
- Ohno, Y., et al. (2010). ELOVL1 and ELOVL7 are involved in the synthesis of very long-chain saturated fatty acids. Proceedings of the National Academy of Sciences, 107(43), 18447-18452.
- Leonard, A. E., et al. (2004). Elongation of polyunsaturated fatty acids. Progress in lipid research, 43(1), 36-54.
- Castro, L. F., et al. (2016). The evolution of the fatty acid elongase family of proteins in vertebrates. BMC evolutionary biology, 16(1), 1-14.
- Nigam, S., et al. (2011).
- Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 603, 229–243.
- Ikeda, M., et al. (2017). HACD1, a new myopathy-causative gene, is not essential for the 3-hydroxyacyl-CoA dehydratase step in the fatty acid elongation cycle. The Journal of biological chemistry, 292(37), 15526–15537.
- Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of biochemistry, 152(5), 387-395.
- Agbaga, M. P., et al. (2008). ELOVL4 is a fatty acid elongase for the synthesis of very long chain fatty acids. The Journal of biological chemistry, 283(52), 36355–36366.
- Ibdah, J. A. (2012). Role of 3-hydroxy fatty acid-induced hepatic lipotoxicity in acute fatty liver of pregnancy. World journal of gastroenterology, 18(45), 6572.
-
PubChem. (n.d.). 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA. Retrieved from [Link]
- Madu, U. L., et al. (2017). Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions. mSphere, 2(2), e00115-17.
-
Human Metabolome Database. (n.d.). 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA. Retrieved from [Link]
-
Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. Retrieved from [Link]
-
M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase. Retrieved from [Link]
- Lauritzen, L., et al. (2001). The essentiality of long chain n-3 fatty acids in relation to development and function of the brain and retina. Progress in lipid research, 40(1-2), 1-94.
- Kyselova, L., et al. (2022).
- Sassa, T., & Kihara, A. (2014). Metabolism of very long-chain Fatty acids: genes and pathophysiology. Biomolecules & therapeutics, 22(2), 83.
- Gani, A., & Ben-Nissan, G. (2020).
- Ament, Z., et al. (2017). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of lipid research, 58(8), 1665-1675.
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
- Sun, G., et al. (2019). A non-targeted LC-MS/MS assay for screening over 100 lipid mediators from ARA, EPA, and DHA in biological. Molecules, 24(12), 2276.
-
Wikipedia. (2023). 3-Hydroxyacyl-CoA dehydrogenase. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023). Fatty acid synthesis. In Wikipedia. Retrieved from [Link]
Sources
- 1. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular characterization, spatiotemporal expression patterns of fatty acid elongase (elovl8) gene, and its transcription changes in response to different diet stimuli in yellow catfish (Pelteobagrus fulvidraco) [frontiersin.org]
- 3. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 4. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 7. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Significance of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Foreword: Unveiling a Key Metabolic Intermediate
The landscape of lipid metabolism is vast and intricate, with a myriad of molecules playing crucial roles in cellular function, energy homeostasis, and signaling. Among these is 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, a specific intermediate in the catabolism of very-long-chain polyunsaturated fatty acids (VLCPUFAs). While a singular "discovery" paper for this precise molecule is not prominent in the literature, its existence and significance are inferred from the well-established principles of fatty acid β-oxidation. This guide provides a comprehensive technical overview of this molecule, from its biochemical origins to the methodologies required for its study, aimed at researchers and professionals in the field of drug development and metabolic research.
Part 1: The Biochemical Context of Discovery - Peroxisomal β-Oxidation
The discovery of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is intrinsically linked to our understanding of how cells break down VLCPUFAs. Unlike shorter fatty acids, those with 22 or more carbons are initially catabolized in peroxisomes. The parent molecule, 10,13,16-all-cis-docosatrienoic acid, is a 22-carbon ω-6 fatty acid. Its breakdown follows a specific enzymatic cascade within the peroxisome.
The formation of the 3(S)-hydroxyacyl-CoA intermediate is a critical step in this pathway, catalyzed by the enzyme Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (EHHADH) . This bifunctional enzyme is essential for the hydration and subsequent dehydrogenation of the fatty acyl-CoA.[1]
The Enzymatic Cascade:
-
Acyl-CoA Oxidase: The process begins with the oxidation of the docosatrienoyl-CoA, introducing a double bond between the α and β carbons.
-
Enoyl-CoA Hydratase Activity of EHHADH: The resulting 2-enoyl-CoA is then hydrated by the enoyl-CoA hydratase domain of EHHADH to form 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA.
-
3-Hydroxyacyl-CoA Dehydrogenase Activity of EHHADH: The 3-hydroxyacyl-CoA dehydrogenase domain of EHHADH then catalyzes the NAD+-dependent dehydrogenation of the 3-hydroxy group to a keto group, yielding 3-ketoacyl-CoA.[2]
-
Thiolase: The final step involves the thiolytic cleavage of the 3-ketoacyl-CoA by a peroxisomal thiolase, releasing acetyl-CoA and a chain-shortened acyl-CoA that can undergo further rounds of β-oxidation.
This metabolic sequence is fundamental to lipid homeostasis, and its dysfunction can lead to severe metabolic disorders. Therefore, the "discovery" of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a direct consequence of elucidating the broader pathway of peroxisomal β-oxidation.
Figure 1: Peroxisomal β-oxidation of docosatrienoyl-CoA.
Part 2: Methodologies for Characterization and Quantification
Validating the presence and understanding the dynamics of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA require robust analytical techniques.
Extraction of Acyl-CoA Esters
A critical first step is the efficient extraction of acyl-CoA esters from biological matrices. A common method involves the use of a chloroform/methanol extraction procedure from frozen tissue samples.[3] This method ensures the preservation of these labile molecules for downstream analysis.
Protocol: Acyl-CoA Extraction
-
Homogenize frozen tissue (~100 mg) in 1 mL of ice-cold chloroform/methanol (2:1, v/v).
-
Add 200 µL of 0.5 M KCl.
-
Vortex vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase containing lipids and the upper aqueous phase containing acyl-CoAs.
-
The aqueous phase can be further purified by solid-phase extraction (SPE) using a C18 cartridge.
Enzymatic Assay for Quantification
An enzymatic assay provides a sensitive method for the quantification of 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA esters.[3] This assay relies on the stoichiometric oxidation of these intermediates to 3-ketoacyl-CoAs, coupled with the fluorometric determination of the NADH produced.
Protocol: Enzymatic Quantification
-
Incubate the extracted acyl-CoA sample with 3-hydroxyacyl-CoA dehydrogenase in the presence of NAD+.
-
For the combined measurement of 2-trans-enoyl-CoA, include enoyl-CoA hydratase in the reaction mixture.
-
The reaction produces NADH, which can be amplified using an enzymatic cycling system (e.g., diaphorase/resazurin).
-
Measure the fluorescence of the resulting resorufin, which is proportional to the initial amount of the acyl-CoA intermediate.
Table 1: Key Enzymes and Reactions for Quantification
| Analyte | Enzyme(s) | Reaction | Detection |
| 3-Hydroxyacyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoA + NAD+ → 3-Ketoacyl-CoA + NADH | NADH (Fluorometric) |
| 2-trans-Enoyl-CoA | Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase | Enoyl-CoA → 3-Hydroxyacyl-CoA → 3-Ketoacyl-CoA + NADH | NADH (Fluorometric) |
Mass Spectrometry-Based Approaches
Liquid chromatography-mass spectrometry (LC-MS) offers a highly specific and sensitive method for the identification and quantification of individual acyl-CoA species.
Workflow: LC-MS Analysis
-
Chromatographic Separation: Utilize reversed-phase liquid chromatography (RPLC) with a C18 column to separate the different acyl-CoA species based on their hydrophobicity.
-
Mass Spectrometric Detection: Employ a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurement and fragmentation analysis.
-
Identification: The precursor ion of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA (C43H72N7O18P3S) would have a calculated monoisotopic mass of 1099.3867 Da.[4][5]
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions, confirming the identity of the molecule. Key fragments would include the Coenzyme A moiety and fragments corresponding to the fatty acyl chain.
Figure 2: A typical LC-MS workflow for acyl-CoA analysis.
Part 3: Significance in Drug Development and Future Perspectives
The study of intermediates like 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is pivotal for several reasons:
-
Biomarker Discovery: Altered levels of specific acyl-CoA intermediates can serve as biomarkers for inherited metabolic disorders affecting peroxisomal β-oxidation.
-
Drug Target Identification: The enzymes involved in this pathway, particularly EHHADH, represent potential therapeutic targets for modulating fatty acid metabolism in diseases such as metabolic syndrome, diabetes, and certain cancers.
-
Understanding Disease Mechanisms: Elucidating the roles of these intermediates can provide insights into the pathophysiology of diseases where lipid metabolism is dysregulated.
Future research should focus on developing more sensitive and specific analytical methods to profile these low-abundance intermediates in various biological systems. Furthermore, investigating the potential signaling roles of 3-hydroxy fatty acids, beyond their function as metabolic intermediates, could open new avenues for therapeutic intervention. The synthesis of stable isotope-labeled standards for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA will be crucial for accurate quantification in complex biological samples.[6]
Conclusion
While the formal "discovery" of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA may not be a single event, its existence is a cornerstone of our understanding of peroxisomal β-oxidation. This technical guide provides a framework for its study, from its biochemical origins to the advanced analytical techniques required for its characterization. For researchers and drug development professionals, a deep understanding of such metabolic intermediates is essential for advancing our knowledge of metabolic diseases and developing novel therapeutic strategies.
References
-
Meesapyodsuk, D., & Qiu, X. (2022). Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata. Plant Biotechnology Journal, 21(1), 8–10. [Link]
-
Baykousheva, S. P., Luthria, D. L., & Sprecher, H. (1995). Regulation of the biosynthesis of 4,7,10,13,16-docosapentaenoic acid. FEBS Letters, 367(2), 198–200. [Link]
-
ResearchGate. (n.d.). Regulation of the biosynthesis of 4,7,10,13,16-docosapentaenoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA. PubChem. Retrieved from [Link]
-
Aveldano, M. I., & Sprecher, H. (1985). Metabolism of 4,7,10,13,16-docosapentaenoic acid by human platelet cyclooxygenase and lipoxygenase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 835(1), 29–35. [Link]
-
Li, Y., et al. (2022). Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish. Frontiers in Endocrinology, 13, 942521. [Link]
-
Wikipedia. (n.d.). Epoxyeicosatrienoic acid. Retrieved from [Link]
-
Vik, A., et al. (2018). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. Molecules, 23(11), 2819. [Link]
-
Human Metabolome Database. (2013). Showing metabocard for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA (HMDB0060214). Retrieved from [Link]
-
PubChemLite. (n.d.). 3(s)-hydroxy-10,13,16-all-cis-docosatrienoyl-coa. Retrieved from [Link]
-
PubChemLite. (n.d.). 3(s)-hydroxy-docosa-10,13,16,19-all-cis-tetraenoyl-coa. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-hydroxyacyl-CoA dehydrogenase. Retrieved from [Link]
-
He, M., & Schulz, H. (1996). Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation. Analytical Biochemistry, 239(1), 110–115. [Link]
-
Birktoft, J. J., & Banaszak, L. J. (1983). Structure of L-3-hydroxyacyl-coenzyme A dehydrogenase: preliminary chain tracing at 2.8-A resolution. Journal of Biological Chemistry, 258(1), 472–482. [Link]
Sources
- 1. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA | C43H72N7O18P3S | CID 131769890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3(s)-hydroxy-10,13,16-all-cis-docosatrienoyl-coa (C43H72N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 6. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
biological role of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
An In-Depth Technical Guide on the Biological Role of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, a pivotal intermediate in the peroxisomal β-oxidation pathway, particularly within the Sprecher pathway for the biosynthesis of docosahexaenoic acid (DHA). While direct research on this specific molecule is nascent, its integral role in the production of DHA positions it as a molecule of significant interest in neuroscience, immunology, and metabolic research. This guide will delve into its biosynthesis, metabolic fate, and hypothesized biological functions, alongside detailed experimental protocols for its synthesis and quantification.
Introduction: Unveiling a Key Metabolic Intermediate
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a long-chain fatty acyl-coenzyme A ester. Its structure, characterized by a 22-carbon chain with a hydroxyl group at the third carbon and three cis double bonds, is a transient but critical component in the intricate process of fatty acid metabolism.[1] While it may not be an end-product with direct effector functions, its position as a metabolic intermediate in the synthesis of DHA underscores its importance. DHA is an essential omega-3 fatty acid crucial for brain development and function, and it also serves as a precursor to potent anti-inflammatory lipid mediators.[2][3] Therefore, understanding the lifecycle of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is fundamental to comprehending the regulation of DHA levels in health and disease.
Table 1: Key Properties of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
| Property | Value | Source |
| Molecular Formula | C43H72N7O18P3S | PubChem |
| Stereochemistry | 3(S) configuration | Inferred from peroxisomal β-oxidation pathway |
| Metabolic Pathway | Peroxisomal β-oxidation (Sprecher Pathway) | [4] |
| Key Precursor | 10,13,16-all-cis-docosatrienoyl-CoA | Inferred from β-oxidation |
| Key Product | 3-keto-10,13,16-all-cis-docosatrienoyl-CoA | Inferred from β-oxidation |
Biosynthesis and Metabolism: The Sprecher Pathway in Focus
The primary known is as an intermediate in the Sprecher pathway, the main route for DHA synthesis in mammals. This pathway involves a series of elongation and desaturation steps in the endoplasmic reticulum, followed by a partial β-oxidation in the peroxisome.
The journey begins with the essential fatty acid α-linolenic acid (ALA, 18:3n-3), which is converted through a series of enzymatic reactions to tetracosahexaenoic acid (24:6n-3). This very-long-chain polyunsaturated fatty acid is then transported to the peroxisome for a single round of β-oxidation to yield DHA (22:6n-3). It is within this peroxisomal β-oxidation that 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is formed.
The immediate precursor, 10,13,16-all-cis-docosatrienoyl-CoA, undergoes hydration catalyzed by a peroxisomal enoyl-CoA hydratase, resulting in the formation of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA. This intermediate is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase to 3-keto-10,13,16-all-cis-docosatrienoyl-CoA.[1]
Caption: The Sprecher Pathway for DHA Biosynthesis.
Putative Molecular Mechanisms of Action
While direct studies on the signaling properties of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA are lacking, we can infer potential roles based on its chemical nature and metabolic context.
-
Enzyme Substrate and Regulator: Its primary role is as a substrate for peroxisomal 3-hydroxyacyl-CoA dehydrogenase. The flux through this step is critical for the overall rate of DHA synthesis. It is plausible that the concentration of this intermediate could influence the activity of upstream or downstream enzymes in the pathway through feedback or feed-forward mechanisms.
-
Potential Signaling Molecule: Long-chain acyl-CoA esters are increasingly recognized as important signaling molecules that can modulate the activity of various proteins, including transcription factors and ion channels. While speculative, it is possible that 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, or a derivative, could have signaling functions. Research into the signaling roles of other 3-hydroxy fatty acids is an active area.[5]
Role in Health and Disease
The significance of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA in health and disease is intrinsically linked to the molecule it helps produce: DHA.
-
Neurological Health: DHA is a major structural component of the brain and retina, and is essential for neurodevelopment and cognitive function throughout life.[2] An adequate supply of DHA is crucial for neuronal membrane fluidity, signal transduction, and neuroprotection. Therefore, the efficient conversion of its precursors, involving the transient formation of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, is vital for maintaining neurological health.
-
Inflammation and Immunity: DHA is the precursor to a class of specialized pro-resolving mediators (SPMs), including resolvins and protectins, which actively orchestrate the resolution of inflammation. These molecules are critical for dampening the inflammatory response and promoting tissue repair. The synthesis of these SPMs is dependent on the availability of free DHA, highlighting the importance of the Sprecher pathway.
-
Metabolic Diseases: Defects in the enzymes that metabolize 3-hydroxyacyl-CoA esters can have severe consequences. For instance, deficiencies in mitochondrial long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) are associated with acute fatty liver of pregnancy, a life-threatening condition.[5] While this is a mitochondrial enzyme, it underscores the toxicity that can result from the accumulation of 3-hydroxy fatty acids. Although the specific clinical implications of defects in the peroxisomal metabolism of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA have not been delineated, it is reasonable to hypothesize that they could lead to impaired DHA synthesis and potentially the accumulation of cytotoxic intermediates.
Experimental Protocols
Enzymatic Synthesis of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
This protocol describes a general method for the enzymatic synthesis of long-chain fatty acyl-CoAs, which can be adapted for the target molecule.[6]
Materials:
-
10,13,16-all-cis-docosatrienoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Tris-HCl buffer (pH 7.5)
-
Acyl-CoA synthetase (long-chain)
-
Enoyl-CoA hydratase
Procedure:
-
Activation of the Fatty Acid:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 µM 10,13,16-all-cis-docosatrienoic acid
-
50 mM Tris-HCl (pH 7.5)
-
10 mM ATP
-
10 mM MgCl2
-
0.5 mM Coenzyme A
-
1 unit of long-chain acyl-CoA synthetase
-
-
Incubate at 37°C for 30 minutes to form 10,13,16-all-cis-docosatrienoyl-CoA.
-
-
Hydration to 3(S)-Hydroxyacyl-CoA:
-
To the reaction mixture from step 1, add 1 unit of enoyl-CoA hydratase.
-
Incubate at 37°C for an additional 30 minutes.
-
-
Purification:
-
The resulting 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA can be purified by solid-phase extraction (SPE) using a C18 cartridge, followed by reverse-phase HPLC.
-
-
Verification:
-
The identity and purity of the synthesized product should be confirmed by LC-MS/MS analysis.
-
Quantification of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA by LC-MS/MS
This protocol outlines a robust method for the detection and quantification of the target molecule in biological samples, adapted from established methods for other hydroxy fatty acids and acyl-CoAs.[7][8][9][10][11][12][13]
Sources
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. [The role of docosahexaenoic acid in neuronal function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jsbms.jp [jsbms.jp]
- 9. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA metabolic pathway
An In-Depth Technical Guide to the Metabolic Pathway of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, a pivotal intermediate in the catabolism of very-long-chain polyunsaturated fatty acids (VLCPUFAs). As researchers and drug developers increasingly focus on the intricate roles of lipid metabolism in health and disease, a deep understanding of specific metabolic pathways becomes essential. This document delineates the chemical nature of this molecule, situates it within the broader context of peroxisomal β-oxidation, and provides a detailed, step-by-step enzymatic breakdown of its formation and subsequent conversion.
Furthermore, this guide offers field-proven, detailed protocols for the extraction, identification, and quantification of this and related acyl-CoA species using the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By explaining the causality behind experimental choices, we aim to equip scientists with the practical knowledge required for robust and reproducible analysis. Finally, we explore the biological significance of this pathway, its potential as a source of diagnostic biomarkers for metabolic disorders, and its relevance to therapeutic drug development.
Section 1: The Molecule and Its Metabolic Context
Chemical Identity and Significance
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a coenzyme A (CoA) thioester of a 22-carbon tri-unsaturated hydroxy fatty acid.[1][2] Its structure is defined by three key features: a very-long-chain (C22) acyl backbone, a hydroxyl group at the third carbon (C-3) in the (S)-stereoisomeric configuration, and three cis-configured double bonds at carbons 10, 13, and 16.[1][3] As an acyl-CoA, it is an "activated" form of its corresponding fatty acid, primed for enzymatic conversion. The presence of the 3-hydroxy group is a hallmark of its role as an intermediate in fatty acid β-oxidation.[4][5]
The Metabolic Hub: Peroxisomal β-Oxidation
While mitochondria are the primary sites for the β-oxidation of most common long-chain fatty acids, the breakdown of specific lipid classes is compartmentalized within the cell. Peroxisomes are exclusively responsible for the initial chain-shortening of very-long-chain fatty acids (VLCFAs, ≥C22), such as the precursor to our molecule of interest.[6][7]
The peroxisomal β-oxidation system is biochemically distinct from its mitochondrial counterpart. It involves a different set of enzymes and is not directly coupled to ATP synthesis via an electron transport chain.[6] Instead, the first step, catalyzed by an acyl-CoA oxidase, transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). The primary role of this pathway is to shorten VLCFAs to a length (typically C8) that can be shuttled to the mitochondria for complete oxidation to CO₂ and H₂O.[6] 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a transient but essential intermediate within this critical peroxisomal process.
Section 2: The Metabolic Pathway: A Step-by-Step Enzymatic Journey
The conversion of the parent fatty acid, 10,13,16-all-cis-docosatrienoic acid, into its chain-shortened products involves a canonical four-step β-oxidation spiral. The formation and degradation of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA constitute the central reactions of one turn of this spiral.
Step 1: Acyl-CoA Activation and Peroxisomal Import Before oxidation can begin, the parent C22:3 fatty acid must be activated. This is accomplished by a family of enzymes known as very-long-chain acyl-CoA synthetases (VLC-ACS), which catalyze the ATP-dependent thioesterification of the fatty acid with coenzyme A.[8] The resulting 10,13,16-all-cis-docosatrienoyl-CoA is then transported from the cytosol into the peroxisomal matrix by ATP-binding cassette (ABC) transporters, specifically members of the ABCD subfamily.[6]
Step 2: Dehydrogenation Inside the peroxisome, the first oxidative step is catalyzed by an acyl-CoA oxidase (ACOX). This enzyme introduces a double bond between the α (C-2) and β (C-3) carbons, yielding 2-trans-10,13,16-all-cis-docosatrienoyl-CoA and producing H₂O₂.[6]
Step 3: Hydration – The Genesis of the Target Molecule This step is the direct origin of our molecule of interest. The 2-trans-enoyl-CoA intermediate is hydrated by the enoyl-CoA hydratase activity of a peroxisomal multifunctional protein (MFP). In mammals, this is typically the L-bifunctional protein (L-PBE or EHHADH), which stereospecifically adds a water molecule across the double bond to form 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA .[6][9] The "S" configuration is a direct consequence of the specific action of the L-bifunctional enzyme.
Step 4: Dehydrogenation of the 3-Hydroxyacyl-CoA The newly formed 3(S)-hydroxyacyl-CoA is immediately oxidized to its corresponding keto form. This reaction is catalyzed by the L-3-hydroxyacyl-CoA dehydrogenase domain of the same L-bifunctional protein (L-PBE), using NAD⁺ as a cofactor to produce 3-keto-10,13,16-all-cis-docosatrienoyl-CoA and NADH.[4][6]
Step 5: Thiolytic Cleavage In the final step of the spiral, the 3-ketoacyl-CoA intermediate is cleaved by a peroxisomal 3-ketoacyl-CoA thiolase (e.g., ACAA1). This reaction, known as thiolysis, requires a molecule of free coenzyme A and releases a two-carbon acetyl-CoA unit and a chain-shortened acyl-CoA (in this case, cis,cis-eicosa-8,11-dienoyl-CoA), which can then proceed through subsequent rounds of β-oxidation.[6]
Caption: Peroxisomal β-oxidation of docosatrienoyl-CoA.
Section 3: Analytical Methodologies for Pathway Interrogation
Rationale for Method Selection: The Power of LC-MS/MS
Long-chain acyl-CoAs are present at very low concentrations in biological matrices and are chemically unstable, making their analysis challenging. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for their quantification.[10] This preference is based on three pillars:
-
High Sensitivity: LC-MS/MS can detect analytes at femtomole levels, which is essential for low-abundance metabolites.[10]
-
High Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, monitors a specific precursor ion-to-product ion transition, virtually eliminating interference from complex biological matrices.
-
Structural Confirmation: The fragmentation pattern provides structural information, confirming the identity of the analyte.
Protocol: Sample Preparation and Acyl-CoA Extraction
The quality of the final data is critically dependent on the initial sample handling and extraction. The goal is to efficiently extract the acyl-CoAs while minimizing enzymatic and chemical degradation.[11]
Objective: To extract long-chain acyl-CoAs from cultured cells or tissue for LC-MS/MS analysis.
Materials:
-
Frozen tissue or cell pellet
-
Ice-cold 100 mM Potassium Phosphate Monobasic (KH₂PO₄) buffer, pH 4.9[11]
-
Ice-cold extraction solvent: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v)[11]
-
Internal Standard (IS) solution: A structurally similar, non-endogenous acyl-CoA (e.g., C17:0-CoA) of known concentration.[11]
-
Glass homogenizer, refrigerated centrifuge, nitrogen evaporator.
Methodology:
-
Homogenization (Work on ice at all times): a. Weigh approximately 30-50 mg of frozen tissue powder or use a frozen cell pellet.[11] b. Add the sample to a pre-chilled glass homogenizer containing 0.5 mL of ice-cold KH₂PO₄ buffer and 0.5 mL of ice-cold extraction solvent.[11] c. Spike the mixture with a known amount of the Internal Standard (e.g., 20 ng of C17:0-CoA).[11] d. Homogenize thoroughly until no visible tissue fragments remain.
-
Extraction: a. Transfer the homogenate to a microcentrifuge tube. b. Vortex vigorously for 2 minutes, then sonicate in an ice bath for 3 minutes.[11]
-
Phase Separation: a. Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[11] This will pellet proteins and cell debris.
-
Supernatant Collection: a. Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube.
-
Drying: a. Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of an appropriate solvent for LC-MS/MS analysis (e.g., 50:50 Methanol:Water).
| Parameter | Specification | Rationale |
| Buffer pH | 4.9 | Low pH helps to stabilize the thioester bond of the acyl-CoA, preventing hydrolysis.[11] |
| Temperature | 4°C / On Ice | Minimizes enzymatic activity (e.g., from thioesterases) that would degrade the analytes.[11] |
| Solvents | Acetonitrile/IPA/Methanol | A polar organic mixture designed to precipitate proteins while keeping acyl-CoAs in solution.[11] |
| Internal Standard | C17:0-CoA | Corrects for variability in extraction efficiency and MS ionization between samples.[11] |
Protocol: LC-MS/MS Quantification
Objective: To separate and quantify 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA using UPLC-MS/MS.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]
Methodology:
-
Chromatographic Separation: a. Inject the reconstituted sample onto a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size). b. Elute the analytes using a binary solvent gradient.
-
Mass Spectrometric Detection: a. Operate the mass spectrometer in positive ESI mode.[11] b. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection and quantification.[11] This involves defining specific precursor ion → product ion transitions for the analyte and the internal standard. For acyl-CoAs, a common neutral loss of 507 Da (corresponding to the phosphopantetheine-adenosine diphosphate portion) can be used for discovery, while specific fragments are used for quantification.[10]
-
Quantification: a. Prepare a calibration curve using authentic standards of known concentrations. b. Quantify the endogenous analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
| Parameter | Typical Setting | Rationale |
| LC Column | C18 Reversed-Phase | Provides excellent separation of lipids based on acyl chain length and unsaturation. |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | The basic pH improves chromatographic peak shape and ESI+ ionization efficiency for acyl-CoAs.[11] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | Organic solvent for eluting the hydrophobic analytes from the C18 column.[11] |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical UPLC columns. |
| Ionization Mode | ESI Positive | Acyl-CoAs readily form protonated molecules [M+H]⁺ in positive mode.[10][11] |
| Detection Mode | MRM/SRM | Provides superior selectivity and sensitivity for quantification in a complex matrix.[10] |
graph "Analytical Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes Sample [label="1. Biological Sample\n(Tissue / Cells)"]; Homogenize [label="2. Homogenization\n(Low Temp, Acidic pH, IS Spike)"]; Extract [label="3. Liquid-Liquid Extraction\n(Centrifugation)"]; Dry [label="4. Evaporation & Reconstitution"]; UPLC [label="5. UPLC Separation\n(C18 Reversed-Phase)"]; MS [label="6. MS/MS Detection\n(ESI+, MRM Mode)"]; Data [label="7. Data Analysis\n(Quantification vs. Std Curve)"];
// Edges Sample -> Homogenize [label="Minimize Degradation"]; Homogenize -> Extract [label="Isolate Analytes"]; Extract -> Dry [label="Concentrate Sample"]; Dry -> UPLC [label="Separate Molecules"]; UPLC -> MS [label="Detect & Fragment Ions"]; MS -> Data [label="Calculate Concentration"]; }
Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.
Section 4: Biological Significance and Therapeutic Implications
A Key Checkpoint in Lipid Catabolism
The primary role of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is to serve as a transient intermediate in the controlled, stepwise shortening of a C22 VLCPUFA. Its rapid formation and immediate subsequent oxidation ensure the efficient flow of metabolites through the β-oxidation pathway, preventing the accumulation of potentially disruptive intermediates.
Biomarker for Metabolic Disease
Inborn errors of metabolism can disrupt the fatty acid oxidation machinery. Deficiencies in the L-3-hydroxyacyl-CoA dehydrogenase enzyme (part of the L-bifunctional protein) lead to a bottleneck in the pathway.[4] This causes the upstream intermediate, 3(S)-hydroxyacyl-CoA, to accumulate. Therefore, elevated levels of specific 3-hydroxy fatty acids (after hydrolysis from CoA) in plasma or other bodily fluids can serve as crucial diagnostic biomarkers for identifying these genetic disorders.[12][13] The analytical methods described herein are directly applicable to the clinical diagnosis of such conditions.[4][12]
Connection to Bioactive Docosanoids
While the β-oxidation pathway is catabolic, the parent fatty acids belong to the docosanoid family, which are derived from omega-3 fatty acids like docosahexaenoic acid (DHA).[14][15] DHA is a vital component of neuronal and retinal membranes and is the precursor to a class of potent specialized pro-resolving mediators (SPMs) such as resolvins and protectins.[15][16][17] These molecules actively orchestrate the resolution of inflammation and promote tissue healing. Understanding the catabolic pathways that regulate the levels of docosanoid precursors is therefore essential for modulating the production of these beneficial signaling lipids.
Opportunities for Drug Development
Targeting the enzymes of the peroxisomal β-oxidation pathway presents opportunities for therapeutic intervention.
-
Inhibition: In certain cancers that are highly dependent on fatty acid oxidation for energy and growth, inhibiting key enzymes like ACOX or the multifunctional protein could be a viable anti-neoplastic strategy.
-
Enhancement: Conversely, in diseases characterized by the pathological accumulation of very-long-chain fatty acids (e.g., X-linked adrenoleukodystrophy, which involves a defect in the ABCD1 transporter), strategies to enhance the activity or bypass bottlenecks in the peroxisomal β-oxidation pathway could be therapeutically beneficial.
Conclusion
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, though a fleeting intermediate, lies at the heart of very-long-chain polyunsaturated fatty acid metabolism. Its study offers a window into the essential cellular process of peroxisomal β-oxidation. The technical framework provided in this guide—from the elucidation of the enzymatic pathway to the detailed protocols for its analytical measurement—is designed to empower researchers to accurately probe this system. A thorough understanding of this and related pathways is not merely academic; it is fundamental to diagnosing metabolic diseases, understanding the regulation of bioactive lipid signaling, and ultimately, designing the next generation of therapies for a host of metabolic and inflammatory disorders.
References
- Jones, P. M., & Bennett, M. J. (2011). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 708, 265–272.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Long-Chain Acyl-CoAs. BenchChem.
- Wolfe, R. R., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring.
- Jones, P. M., & Bennett, M. J. (2010). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Clinica Chimica Acta, 411(1-2), 1-6.
- Creative Proteomics. (n.d.). Analytical Strategies for Long-Chain Fatty Acids Profiling.
- Füllekrug, J., & Poppelreuther, M. (2016). Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. Methods in Molecular Biology, 1376, 43–53.
- Haynes, C. A., et al. (2008). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 80(24), 9683–9689.
- Li, X., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry, 92(6), 4363–4371.
- Halade, G. V., et al. (2018). Paradigm Shift – Metabolic Transformation of Docosahexaenoic and Eicosapentaenoic Acids to Bioactives Exemplify the Promise of Fatty Acid-Based Therapeutics. Biotechnology Advances, 36(4), 1029–1043.
- Hines, C. J., et al. (2003). Characterization of endotoxin and 3-hydroxy fatty acid levels in air and settled dust from commercial aircraft cabins. Indoor Air, 13(3), 211-222.
- Wikipedia. (n.d.).
- ideXlab. (n.d.). Docosanoids - Explore the Science & Experts. ideXlab.
- Redon, C., et al. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International Journal of Molecular Sciences, 22(17), 8969.
- Meyer, A., et al. (2004). Identification of two novel microalgal enzymes involved in the conversion of the omega3-fatty acid, eicosapentaenoic acid, into docosahexaenoic acid. Biochemical Journal, 383(Pt 2), 313–321.
- HMDB. (2013). Showing metabocard for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA (HMDB0060214).
- ChEBI. (n.d.).
- Semantic Scholar. (n.d.). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Semantic Scholar.
- PubChem. (n.d.). 3(S)
- Horrocks, L. A., & Sprecher, H. (1991). Arachidonic acid formed by peroxisomal beta-oxidation of 7,10,13,16-docosatetraenoic acid is esterified into 1-acyl-sn-glycero-3-phosphocholine by microsomes. Biochimica et Biophysica Acta, 1083(1), 81-87.
- Dyall, S. C. (2017). Docosahexaenoic acid (DHA): An essential nutrient and a nutraceutical for brain health and diseases.
- Cyberlipid. (n.d.).
- Cyberlipid. (n.d.). Hydroxy FA. Cyberlipid.
- Das, U. N. (2020). Docosahexaenoic acid,22:6n-3: Its roles in the structure and function of the brain. Critical Reviews in Food Science and Nutrition, 60(2), 205-220.
- Mannaerts, G. P., & Van Veldhoven, P. P. (1993).
- Wikipedia. (n.d.). Docosahexaenoic acid. Wikipedia.
- Li, Y., et al. (2013). Enhanced Production of Docosahexaenoic Acid in Mammalian Cells. PLoS ONE, 8(3), e58834.
- PubChemLite. (n.d.). 3(s)
- Human-GEM. (n.d.). Beta oxidation of di-unsaturated fatty acids (n-6) (peroxisomal). Human-GEM.
Sources
- 1. 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA | C43H72N7O18P3S | CID 131769890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3(s)-hydroxy-10,13,16-all-cis-docosatrienoyl-coa (C43H72N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 3. hmdb.ca [hmdb.ca]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-hydroxy fatty acid (CHEBI:59845) [ebi.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metabolicatlas.org [metabolicatlas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 14. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 15. Docosanoids - Explore the Science & Experts | ideXlab [idexlab.com]
- 16. Docosahexaenoic acid (DHA): An essential nutrient and a nutraceutical for brain health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Landscape of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA Metabolism
Abstract
This technical guide provides a comprehensive exploration of the enzymes acting upon 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). Specifically, this substrate is a key player in the biosynthesis of docosahexaenoic acid (DHA), an essential omega-3 fatty acid vital for neural and retinal function. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the metabolic pathway, the primary enzymatic actors, detailed experimental protocols for their characterization, and the profound clinical implications of their dysfunction. We will focus on the central role of the peroxisomal multifunctional enzyme type 2 (MFP-2), also known as D-bifunctional protein (DBP), which is encoded by the HSD17B4 gene.
Introduction: The Metabolic Context of a Very-Long-Chain Acyl-CoA
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is not a standalone molecule but rather a transient intermediate in a highly specific and compartmentalized metabolic pathway: the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). Unlike the more familiar mitochondrial β-oxidation that handles short-, medium-, and long-chain fatty acids, the breakdown of VLCFAs (those with 22 or more carbons) is the exclusive domain of the peroxisome.[1] This process is not primarily for ATP production but serves crucial roles in the synthesis of vital lipids and the detoxification of fatty acids that are too long for mitochondria to process.
One of the most significant pathways involving this substrate is the retroconversion of tetracosahexaenoic acid (C24:6n-3) to docosahexaenoic acid (DHA; C22:6n-3). This is the final step in the endogenous synthesis of DHA, a critical component of cell membranes, particularly in the brain and retina.[2] The pathway involves a single cycle of β-oxidation within the peroxisome, and 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is the third intermediate in this four-step process.
The Key Enzymatic Player: Peroxisomal Multifunctional Enzyme Type 2 (MFP-2/DBP)
The primary enzyme responsible for the metabolism of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is the peroxisomal multifunctional enzyme type 2 (MFP-2) , also known as D-bifunctional protein (DBP) .[3] This remarkable enzyme, encoded by the HSD17B4 gene, harbors two distinct catalytic activities within a single polypeptide chain:
-
Enoyl-CoA Hydratase 2: This domain catalyzes the second step of peroxisomal β-oxidation, the hydration of a trans-2-enoyl-CoA to a 3(R)-hydroxyacyl-CoA.
-
(3R)-Hydroxyacyl-CoA Dehydrogenase: This domain catalyzes the third step, the NAD⁺-dependent oxidation of a 3(R)-hydroxyacyl-CoA to a 3-ketoacyl-CoA. It is this activity that directly acts upon the substrate of interest, 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA.
MFP-2/DBP is a homodimeric protein, and its dehydrogenase domain belongs to the short-chain dehydrogenase/reductase (SDR) family.[4] The enzyme is stereospecific, acting on the (S)-enantiomer of 3-hydroxyacyl-CoAs.[4]
The Peroxisomal β-Oxidation Pathway for DHA Biosynthesis
The conversion of tetracosahexaenoic acid (C24:6n-3) to DHA (C22:6n-3) within the peroxisome is a beautifully orchestrated four-step process involving three key enzymes.
Caption: Peroxisomal β-oxidation pathway for DHA biosynthesis.
Experimental Protocols for the Study of MFP-2/DBP Dehydrogenase Activity
The characterization of MFP-2/DBP's 3-hydroxyacyl-CoA dehydrogenase activity is fundamental to understanding its function and the impact of mutations. The following sections provide a detailed framework for these investigations.
Isolation of Peroxisomes from Rat Liver
For robust enzymatic assays, a highly enriched peroxisomal fraction is required. The following protocol, adapted from established methods, utilizes a density gradient centrifugation approach.[5][6][7][8][9]
Materials:
-
Male Wistar rats (200-250 g), fasted overnight.
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Nycodenz or Percoll solutions for density gradient.
-
Potter-Elvehjem homogenizer.
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors.
Procedure:
-
Homogenization: Euthanize the rat and perfuse the liver with ice-cold homogenization buffer. Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 25,000 x g for 20 min) to obtain a crude mitochondrial and peroxisomal pellet.
-
Density Gradient Centrifugation: Resuspend the pellet in a small volume of homogenization buffer and layer it onto a pre-formed continuous or discontinuous Nycodenz or Percoll gradient.
-
Ultracentrifugation: Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours) to separate organelles based on their buoyant density. Peroxisomes will form a distinct band at a high density.
-
Fraction Collection and Validation: Carefully collect the peroxisomal fraction. The purity of the fraction should be assessed by immunoblotting for marker proteins of peroxisomes (e.g., catalase, PEX14), mitochondria (e.g., cytochrome c), lysosomes (e.g., LAMP1), and the endoplasmic reticulum (e.g., calnexin).
Caption: Workflow for the isolation of peroxisomes.
Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity
The activity of the dehydrogenase domain of MFP-2/DBP can be monitored by following the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[10][11][12]
Principle:
3(S)-Hydroxyacyl-CoA + NAD⁺ --MFP-2/DBP--> 3-Ketoacyl-CoA + NADH + H⁺
The rate of NADH production is directly proportional to the enzyme activity.
Materials:
-
Isolated peroxisomal fraction or purified recombinant MFP-2/DBP.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 8.5.
-
NAD⁺ solution.
-
3(S)-hydroxyacyl-CoA substrate (e.g., 3-hydroxypalmitoyl-CoA or a custom-synthesized very-long-chain analogue).
-
UV-transparent cuvettes or microplate.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer and NAD⁺.
-
Enzyme Addition: Add a known amount of the peroxisomal fraction or purified enzyme to the reaction mixture and incubate at a constant temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the 3(S)-hydroxyacyl-CoA substrate.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
Table 1: Representative Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydrogenase Activity
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism |
| 3-Hydroxypalmitoyl-CoA | 10-50 | 100-500 | Rat Liver |
| 3-Hydroxyoctanoyl-CoA | 50-150 | 800-2000 | Rat Liver |
| 3-Hydroxydocosanoyl-CoA | 5-20 | 50-150 | Human (Recomb.) |
Note: These are representative values and may vary depending on the specific experimental conditions.
Clinical Significance: D-Bifunctional Protein Deficiency
Mutations in the HSD17B4 gene that lead to a deficiency in MFP-2/DBP activity cause a severe, autosomal recessive peroxisomal disorder known as D-bifunctional protein deficiency (DBPD) .[13] This condition is characterized by profound neurological abnormalities, including neonatal hypotonia, seizures, and severe developmental delay.[4][10][11][14][15]
The biochemical hallmark of DBPD is the accumulation of VLCFAs and branched-chain fatty acids in plasma and tissues.[5][7] Diagnosis is typically confirmed by biochemical analysis of these fatty acids, followed by enzymatic assays in cultured fibroblasts and genetic testing of the HSD17B4 gene.[6][7][8]
The severity of the disease often correlates with the residual enzyme activity.[16] Understanding the enzymatic function of MFP-2/DBP and the impact of specific mutations is therefore critical for diagnosis, prognosis, and the development of potential therapeutic strategies.
Conclusion and Future Directions
The enzymes acting on 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, particularly the peroxisomal multifunctional enzyme type 2, are central to the metabolism of very-long-chain fatty acids and the biosynthesis of DHA. Their study provides a window into the intricate workings of peroxisomal metabolism and its importance for human health. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the function of these vital enzymes.
Future research in this area will likely focus on the development of high-throughput screening assays for inhibitors and activators of MFP-2/DBP, which could have therapeutic potential for peroxisomal disorders. Furthermore, a deeper understanding of the structure-function relationships of this multifunctional enzyme will be crucial for predicting the clinical severity of different HSD17B4 mutations and for designing targeted therapies. The continued exploration of this enzymatic landscape holds great promise for advancing our knowledge of lipid metabolism and for improving the lives of individuals affected by these devastating genetic disorders.
References
-
Metabolic Support UK. D-bifunctional Protein Deficiency. [Link]
-
Diagnostiki Athinon. D-Bifunctional Protein Deficiency, Genetic Testing. [Link]
-
Cioboata, R., et al. (2024). D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. Medicina, 60(5), 754. [Link]
-
Jones, R. O., et al. (2015). Diagnosis of D-Bifunctional Protein Deficiency through Whole-Genome Sequencing: Implications for Cost-Effective Care. Molecular syndromology, 6(3), 133–138. [Link]
-
Islinger, M., et al. (2017). Isolation of Peroxisomes from Rat Liver and Cultured Hepatoma Cells by Density Gradient Centrifugation. Methods in molecular biology (Clifton, N.J.), 1595, 1–11. [Link]
-
Ferdinandusse, S., et al. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of lipid research, 42(12), 1987–1995. [Link]
-
MedlinePlus. D-bifunctional protein deficiency. [Link]
-
Alex, The Leukodystrophy Charity. D-Bifunctional Protein Deficiency. [Link]
-
Wanders, R. J. A., & Waterham, H. R. (2018). Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders. Metabolites, 8(4), 81. [Link]
-
Ferdinandusse, S., et al. (2006). Mutational spectrum of D-bifunctional protein deficiency and structure-based genotype-phenotype analysis. American journal of human genetics, 78(1), 112–124. [Link]
-
MedlinePlus. HSD17B4 gene. [Link]
-
Jiang, L. L., et al. (2007). Molecular basis of D-bifunctional protein deficiency. Nagoya journal of medical science, 69(1-2), 1–11. [Link]
-
Ribeiro, M. J. (2018). Spectrophotometric assay for measuring polyol dehydrogenase activity. protocols.io. [Link]
-
Agilent Technologies. (2010). Monitoring Protein Dehydrogenase Activity with Filter-based Absorbance Spectroscopy. [Link]
-
Baes, M., et al. (2006). Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model. Biochimica et biophysica acta, 1761(9), 973–994. [Link]
-
Wanders, R. J. A., et al. (1995). The inborn errors of peroxisomal beta-oxidation: a review. Journal of inherited metabolic disease, 18 Suppl 1, 4–36. [Link]
Sources
- 1. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering 17-β-hydroxysteroid dehydrogenase 4: from molecular insights to cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. D-Bifunctional Protein Deficiency, Genetic Testing - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 7. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnosis of D-Bifunctional Protein Deficiency through Whole-Genome Sequencing: Implications for Cost-Effective Care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
- 11. agilent.com [agilent.com]
- 12. Enzymatic Assay of Malic Dehydrogenase [sigmaaldrich.com]
- 13. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metabolicsupportuk.org [metabolicsupportuk.org]
- 15. WO2016069929A1 - Biosynthesis of products from 1-carbon compounds - Google Patents [patents.google.com]
- 16. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA in Lipidomics
Foreword: Unveiling a Key Intermediate in Very-Long-Chain Fatty Acid Metabolism
In the intricate landscape of lipidomics, the study of intermediates in metabolic pathways offers profound insights into cellular function and dysfunction. Among these, 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA stands out as a critical, albeit often overlooked, molecule in the metabolism of very-long-chain fatty acids (VLCFAs). This guide provides a comprehensive technical overview of this specific 3-hydroxy fatty acyl-CoA, designed for researchers, scientists, and drug development professionals. We will delve into its biochemical nature, metabolic origins, analytical characterization, and its emerging significance in disease diagnostics and as a potential therapeutic target. Our approach is to not merely present facts, but to weave a narrative that explains the "why" behind the "how," fostering a deeper understanding of the pivotal role of this molecule in cellular lipid homeostasis.
Part 1: Foundational Biochemistry and Physicochemical Properties
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a complex lipid molecule comprising a C22 fatty acid with three cis double bonds, a hydroxyl group at the third carbon (in the S configuration), and esterified to a coenzyme A (CoA) moiety. Its classification as a very-long-chain fatty acyl-CoA places it at the crossroads of specialized metabolic pathways.[1]
| Property | Value | Source |
| Molecular Formula | C43H72N7O18P3S | PubChem[2] |
| Molecular Weight | 1100.1 g/mol | PubChem[2] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,10Z,13Z,16Z)-3-hydroxydocosa-10,13,16-trienethioate | PubChem[2] |
| Classification | Very Long-Chain Fatty Acyl-CoA | HMDB[1] |
The presence of the CoA group renders the molecule water-soluble and primes it for enzymatic reactions within the cell, primarily in the peroxisomes. The all-cis configuration of the double bonds introduces kinks in the fatty acid chain, influencing its interaction with enzymes and its role in membrane dynamics should it be incorporated into more complex lipids.
Part 2: The Metabolic Nexus: Biosynthesis and Degradation
The primary metabolic pathway involving 3(S)-hydroxyacyl-CoAs of very-long-chain fatty acids is peroxisomal β-oxidation. Unlike mitochondrial β-oxidation, which handles the bulk of fatty acid degradation, the peroxisomal system is specialized for substrates that are poorly handled by mitochondria, including VLCFAs (C22 and longer), branched-chain fatty acids, and dicarboxylic acids.[3]
The "Sprecher Pathway" Analogy and Peroxisomal β-Oxidation
While a specific pathway for the degradation of a C24 docosatrienoic acid leading to our target molecule is not explicitly detailed in the literature, we can infer its formation by analogy to the well-established "Sprecher pathway" for the synthesis of docosahexaenoic acid (DHA). This pathway involves the elongation of a C22 fatty acid to a C24 intermediate in the endoplasmic reticulum, followed by a single round of peroxisomal β-oxidation to yield the final C22 product.[4]
Similarly, 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is an intermediate in the peroxisomal β-oxidation of a longer polyunsaturated fatty acid, likely a C24:3 species. The process is a cyclical four-step reaction:
-
Dehydrogenation: An acyl-CoA oxidase introduces a double bond between the α and β carbons of the fatty acyl-CoA.
-
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3(S)-hydroxyacyl-CoA intermediate – our molecule of interest.
-
Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons.
Caption: Peroxisomal β-oxidation yielding 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA.
Part 3: The Lipidomics Workflow: Detection and Quantification
The analysis of 3-hydroxy fatty acyl-CoAs presents a challenge due to their low abundance and potential instability. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for their detection and quantification in biological matrices.
Experimental Protocol: LC-MS/MS Analysis of 3-Hydroxyacyl-CoAs
This protocol provides a generalized workflow. Optimization is crucial for specific sample types and instrumentation.
1. Sample Preparation and Extraction:
-
Rationale: Efficient extraction is key to recovering these amphipathic molecules while minimizing degradation.
-
Procedure:
-
Homogenize tissue or cell pellets in a cold solvent mixture, typically a modified Bligh-Dyer or Folch extraction using chloroform/methanol/water.
-
Include internal standards, such as stable isotope-labeled 3-hydroxy fatty acids, at the beginning of the extraction to correct for recovery losses.
-
Perform a solid-phase extraction (SPE) step to enrich for the hydroxy fatty acid fraction and remove interfering lipids.
-
2. Chromatographic Separation:
-
Rationale: Reversed-phase chromatography is ideal for separating fatty acyl-CoAs based on their chain length and degree of unsaturation.
-
Procedure:
-
Use a C18 column with a gradient elution of mobile phases containing a weak acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency.
-
A typical gradient might run from a water-rich mobile phase to an organic-rich mobile phase (e.g., acetonitrile or methanol).
-
3. Mass Spectrometric Detection:
-
Rationale: Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for confident identification and quantification.
-
Procedure:
-
Employ electrospray ionization (ESI) in negative ion mode, as the phosphate groups of the CoA moiety are readily deprotonated.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ions corresponding to the [M-H]- of the target analyte and its internal standard are selected and fragmented.
-
Monitor specific product ions that are characteristic of the 3-hydroxyacyl-CoA structure.
-
Caption: A typical workflow for the lipidomics analysis of 3-hydroxyacyl-CoAs.
Part 4: Clinical and Therapeutic Significance
The accumulation of 3-hydroxyacyl-CoAs and their derivatives, 3-hydroxy acylcarnitines, is a hallmark of several inherited metabolic disorders. This makes them crucial biomarkers for diagnosis and disease monitoring.
Biomarker in Inborn Errors of Metabolism
Deficiencies in the enzymes of peroxisomal and mitochondrial β-oxidation, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency, lead to the buildup of 3-hydroxyacyl-CoAs.[1][2][5][6][7][8][9][10] These are often detected in newborn screening as their corresponding acylcarnitine esters in dried blood spots.[1][5] The specific chain length of the elevated 3-hydroxy species can help pinpoint the affected enzyme.
A Potential Target in Drug Development
The metabolic pathways involving VLCFAs are increasingly being recognized as potential therapeutic targets in various diseases.
-
Oncology: Acute myeloid leukemia (AML) cells exhibit a strong dependence on fatty acid oxidation for survival.[11] Targeting enzymes in this pathway, including those involved in the metabolism of very-long-chain fatty acids, presents a promising therapeutic strategy.[11] Pharmacological inhibition of these pathways can induce selective cancer cell death.[11]
-
Metabolic Diseases: The regulation of peroxisomal β-oxidation is closely linked to nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα).[12][13] Modulating the activity of PPARα with small molecule agonists can influence the expression of genes involved in fatty acid metabolism, offering a therapeutic avenue for metabolic disorders.
Caption: The central role of 3-hydroxyacyl-CoAs as biomarkers and therapeutic targets.
Part 5: Future Directions and Concluding Remarks
The study of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA and other 3-hydroxy very-long-chain fatty acyl-CoAs is a rapidly evolving field. While their role as intermediates in peroxisomal β-oxidation is well-established, their potential signaling functions and direct contributions to disease pathology are areas of active investigation. Advances in mass spectrometry and lipidomics technologies will undoubtedly uncover novel roles for these fascinating molecules.
For researchers and drug developers, a deep understanding of the biochemistry, metabolism, and analytical chemistry of these lipids is paramount. This knowledge is not only fundamental to basic research but also critical for the development of next-generation diagnostics and therapeutics for a range of metabolic and oncologic diseases. The insights gained from studying this single, yet significant, molecule underscore the vast and intricate world of lipidomics and its profound implications for human health.
References
-
PubChem. 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA. National Center for Biotechnology Information. [Link]
-
Jones, C. L., et al. (2021). Very long chain fatty acid metabolism is required in acute myeloid leukemia. Blood, 138(22), 2236–2250. [Link]
-
PubChem. (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. Showing metabocard for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA (HMDB0060214). [Link]
-
Zielińska, A., et al. (2023). New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. International Journal of Neonatal Screening, 9(3), 48. [Link]
-
Kersten, S., & Stienstra, R. (2017). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. PPAR research, 2017, 7278140. [Link]
-
Moser, H. W., & Moser, A. B. (1996). Very long-chain fatty acids in diagnosis, pathogenesis, and therapy of peroxisomal disorders. Lipids, 31 Suppl, S141–S145. [Link]
-
Pérez-Cerpa, D., et al. (2022). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Metabolites, 12(11), 1083. [Link]
-
Wang, Y., et al. (2024). Novel therapeutic strategies for targeting fatty acid oxidation in cancer. Biomarker Research, 12(1), 145. [Link]
-
Reddy, J. K. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International journal of molecular sciences, 22(19), 10569. [Link]
-
Zhang, X., et al. (2022). Progress of potential drugs targeted in lipid metabolism research. Frontiers in Pharmacology, 13, 1069539. [Link]
-
Suga, T. (2003). Drug metabolism in peroxisomes: involvement of peroxisomal beta-oxidation system in the oxidative chain-shortening of xenobiotic acyl compounds. Drug metabolism and pharmacokinetics, 18(3), 155–162. [Link]
-
SchLattner, U., et al. (2018). Very long-/ and long Chain-3-Hydroxy Acyl CoA Dehydrogenase Deficiency correlates with deregulation of the mitochondrial fusion/fission machinery. Scientific reports, 8(1), 3254. [Link]
-
van den Branden, C., et al. (1991). Metabolic aspects of peroxisomal beta-oxidation. Biochimica et biophysica acta, 1085(2), 141–158. [Link]
-
MedlinePlus. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. [Link]
-
Osmundsen, H. (2023, December 10). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (Year of the Zebra) [Video]. YouTube. [Link]
-
Sprecher, H. (1996). Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid. The Journal of biological chemistry, 271(27), 16020–16025. [Link]
-
National Center for Biotechnology Information. Deficiency of 3-hydroxyacyl-CoA dehydrogenase. [Link]
-
Yang, S. Y., et al. (2005). 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. The FEBS journal, 272(19), 4843–4851. [Link]
-
Li, Y., et al. (2023). Mechanisms of 3-Hydroxyl 3-Methylglutaryl CoA Reductase in Alzheimer's Disease. International journal of molecular sciences, 25(1), 223. [Link]
-
Dusi, S., et al. (2023). Inherited Disorders of Coenzyme A Biosynthesis: Models, Mechanisms, and Treatments. International journal of molecular sciences, 24(6), 5877. [Link]
-
National Center for Biotechnology Information. Deficiency of 3-hydroxyacyl-CoA dehydrogenase (Concept Id: C1291230). [Link]
-
Francque, S. M., et al. (2024). Combination therapies for metabolic dysfunction-associated steatohepatitis: challenges and opportunities. Gut, gutjnl-2023-331291. [Link]
Sources
- 1. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | MDPI [mdpi.com]
- 2. Plasma Metabolomics, Lipidomics, and Acylcarnitines Are Associated With Vision and Genotype but Not With Dietary Intake in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Deficiency of 3-hydroxyacyl-CoA dehydrogenase - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 9. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deficiency of 3-hydroxyacyl-CoA dehydrogenase (Concept Id: C1291230) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 11. Very long chain fatty acid metabolism is required in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Central Role of 3-Hydroxy Fatty Acyl-CoAs in Cellular Metabolism: A Technical Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Introduction
3-Hydroxy fatty acyl-CoAs are pivotal metabolic intermediates situated at a critical juncture in cellular energy homeostasis and lipid metabolism. While often viewed as transient species in the catabolic cascade of fatty acid β-oxidation, their cellular functions and implications in disease are far more profound. This technical guide provides an in-depth exploration of the multifaceted roles of 3-hydroxy fatty acyl-CoAs, offering insights for researchers, scientists, and drug development professionals. We will delve into their core metabolic functions, the enzymatic machinery governing their turnover, their significance as biomarkers in metabolic diseases, and the analytical methodologies crucial for their investigation.
Part 1: The Core Metabolic Function: An Intermediate in β-Oxidation
The primary and most well-understood function of 3-hydroxy fatty acyl-CoAs is their role as an intermediate in the mitochondrial and peroxisomal β-oxidation of fatty acids.[1][2] This catabolic process systematically shortens fatty acyl-CoA molecules, generating acetyl-CoA, NADH, and FADH2, which are subsequently utilized for ATP production through the citric acid cycle and oxidative phosphorylation.[2][3]
The generation of L-3-hydroxyacyl-CoA is the second step in the β-oxidation spiral, following the initial dehydrogenation of the fatty acyl-CoA. This hydration reaction is catalyzed by enoyl-CoA hydratase, which adds a water molecule across the double bond of trans-Δ2-enoyl-CoA.[2] The resulting L-3-hydroxyacyl-CoA is then oxidized to 3-ketoacyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase, a reaction coupled to the reduction of NAD+ to NADH.[3][4]
Figure 1: The mitochondrial β-oxidation spiral, highlighting the central position of L-3-Hydroxyacyl-CoA.
In addition to mitochondrial β-oxidation, a similar pathway exists in peroxisomes, which is responsible for the initial breakdown of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids.[5][6] Peroxisomal β-oxidation also generates 3-hydroxyacyl-CoA intermediates, although the enzymatic machinery and subsequent metabolic fate of the products differ from the mitochondrial pathway.[7][8]
Part 2: The Enzymatic Landscape: 3-Hydroxyacyl-CoA Dehydrogenases
The cellular concentration and flux of 3-hydroxy fatty acyl-CoAs are tightly regulated by a family of 3-hydroxyacyl-CoA dehydrogenases (HADs). These enzymes exhibit distinct substrate specificities based on the chain length of the fatty acyl-CoA.
| Enzyme | Gene | Substrate Preference | Cellular Location | Associated Disease(s) |
| Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | HADH | Short-chain (C4-C6) and medium-chain fatty acids, steroids, cholic acids.[9][10] | Mitochondria | 3-hydroxyacyl-CoA dehydrogenase deficiency, hyperinsulinemic hypoglycemia.[11][12] |
| Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD) | HADH | Medium-chain (C6-C12) fatty acids.[1][9] | Mitochondria | 3-hydroxyacyl-CoA dehydrogenase deficiency.[11] |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | HADHA | Long-chain (C12-C18) fatty acids.[2][13] | Mitochondria (as part of the mitochondrial trifunctional protein) | LCHAD deficiency, acute fatty liver of pregnancy (in mothers carrying an affected fetus).[13][14] |
Table 1: Key 3-hydroxyacyl-CoA dehydrogenases in human cells.
The substrate specificity of these enzymes is a critical determinant of fatty acid metabolism. For instance, LCHAD is part of the mitochondrial trifunctional protein (TFP), a multi-enzyme complex that channels long-chain fatty acid intermediates through the later steps of β-oxidation.[2] This channeling is thought to increase the efficiency of the pathway and prevent the accumulation of potentially toxic intermediates.
Part 3: Clinical Significance: 3-Hydroxy Fatty Acyl-CoAs as Disease Biomarkers
Defects in the enzymes responsible for the metabolism of 3-hydroxy fatty acyl-CoAs lead to a group of inherited metabolic disorders known as fatty acid oxidation disorders.[11] In these conditions, the inability to properly break down fatty acids results in the accumulation of specific 3-hydroxy fatty acid intermediates in tissues and bodily fluids.[15][16]
3-Hydroxyacyl-CoA Dehydrogenase Deficiency: This autosomal recessive disorder is caused by mutations in the HADH gene, leading to a deficiency of SCHAD and MCHAD activity.[11][17] Clinically, it presents with a wide spectrum of symptoms, including poor appetite, vomiting, lethargy, hypoglycemia, and hyperinsulinism.[11][17] The accumulation of medium- and short-chain 3-hydroxy fatty acids can damage the liver, heart, and muscles.[11]
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This is a more severe fatty acid oxidation disorder caused by mutations in the HADHA gene, which encodes the alpha-subunit of the TFP.[13] LCHAD deficiency leads to the accumulation of long-chain 3-hydroxy fatty acids, resulting in hypoglycemia, cardiomyopathy, rhabdomyolysis, peripheral neuropathy, and chorioretinopathy.[13]
The measurement of 3-hydroxy fatty acids in plasma, urine, and cultured fibroblasts is a key diagnostic tool for these disorders.[15][16][18]
Part 4: Beyond Metabolism: Emerging Roles in Cellular Signaling
While the role of 3-hydroxy fatty acyl-CoAs as metabolic intermediates is well-established, emerging evidence suggests they may also participate in cellular signaling. Long-chain fatty acyl-CoAs, in general, are known to act as signaling molecules that can modulate the activity of various enzymes and transcription factors.[19][20][21] For example, they can allosterically regulate enzymes involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and glucokinase.[21]
Although direct signaling roles for 3-hydroxy fatty acyl-CoAs are less characterized, their accumulation in pathological states suggests they could exert signaling effects. The dysregulation of fatty acid oxidation and the accumulation of these intermediates have been linked to insulin resistance and obesity.[22] Further research is needed to elucidate the specific signaling pathways that may be modulated by 3-hydroxy fatty acyl-CoAs.
Part 5: Experimental Protocols for the Analysis of 3-Hydroxy Fatty Acyl-CoAs
The accurate quantification of 3-hydroxy fatty acyl-CoAs is essential for both clinical diagnostics and basic research. The gold-standard method for this analysis is stable isotope dilution gas chromatography-mass spectrometry (GC/MS).[15][16]
Protocol: Quantification of 3-Hydroxy Fatty Acids by GC/MS
-
Sample Preparation:
-
Rationale: Biological samples (plasma, urine, or cell culture media) contain a complex matrix that can interfere with analysis. Therefore, a robust extraction and derivatization procedure is necessary to isolate and prepare the 3-hydroxy fatty acids for GC/MS analysis.
-
Procedure:
-
To a known volume of the biological sample, add a known amount of a stable isotope-labeled internal standard for each 3-hydroxy fatty acid of interest.[16] This internal standard will correct for any loss of analyte during sample processing.
-
Perform a liquid-liquid extraction to isolate the lipids from the aqueous sample.
-
Saponify the extracted lipids to release the free fatty acids.
-
Derivatize the 3-hydroxy fatty acids to make them volatile for GC analysis. A common method is to create trimethylsilyl (TMS) ethers.[18]
-
-
-
GC/MS Analysis:
-
Rationale: GC separates the derivatized 3-hydroxy fatty acids based on their boiling points and interactions with the stationary phase of the GC column. MS then detects and quantifies the separated compounds based on their mass-to-charge ratio.
-
Procedure:
-
Inject the derivatized sample into the GC/MS system.
-
Use a temperature gradient to separate the different 3-hydroxy fatty acids.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions characteristic of each 3-hydroxy fatty acid and its corresponding internal standard.[16]
-
-
-
Data Analysis:
-
Rationale: The concentration of each 3-hydroxy fatty acid is determined by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.
-
Procedure:
-
Generate a standard curve using known concentrations of each 3-hydroxy fatty acid.
-
Calculate the ratio of the peak area of the endogenous 3-hydroxy fatty acid to the peak area of the internal standard in the unknown samples.
-
Determine the concentration of the 3-hydroxy fatty acid in the samples by interpolating from the standard curve.
-
-
Figure 2: A generalized experimental workflow for the quantification of 3-hydroxy fatty acids.
Conclusion
3-Hydroxy fatty acyl-CoAs are far more than simple metabolic intermediates. They represent a critical node in cellular energy metabolism, and their dysregulation is a hallmark of several inherited metabolic diseases. For researchers and drug development professionals, a thorough understanding of the function of these molecules, the enzymes that govern their metabolism, and the analytical techniques used to study them is paramount. Future investigations into the potential signaling roles of 3-hydroxy fatty acyl-CoAs may unveil new therapeutic targets for metabolic disorders.
References
-
ResearchGate. (n.d.). Fatty Acid Oxidation. Retrieved from [Link]
-
Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229–243. Retrieved from [Link]
-
Yang, S. Y., He, X. Y., & Schulz, H. (2005). 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. The FEBS Journal, 272(19), 4875–4883. Retrieved from [Link]
-
Pharmaguideline. (n.d.). β-Oxidation of Saturated Fatty Acid (Palmitic Acid). Retrieved from [Link]
-
Wikipedia. (2023). Beta oxidation. Retrieved from [Link]
-
Merck Millipore. (n.d.). 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. Retrieved from [Link]
-
Lowes, S., & Gherdan, A. (2002). Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Mass Spectrometry, 37(7), 727–733. Retrieved from [Link]
-
MedlinePlus. (2010). 3-hydroxyacyl-CoA dehydrogenase deficiency. Retrieved from [Link]
-
Jones, P. M., Butt, Y. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Clinica Chimica Acta, 412(21-22), 1986–1992. Retrieved from [Link]
-
Tyni, T., & Pihko, H. (1999). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. Acta Paediatrica, 88(3), 237–245. Retrieved from [Link]
-
Lindenkamp, N., & Steinbüchel, A. (2014). (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from fatty acid degradation operon of Ralstonia eutropha H16. Applied Microbiology and Biotechnology, 98(22), 9347–9360. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Retrieved from [Link]
-
HRSA. (n.d.). 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - Newborn Screening. Retrieved from [Link]
-
Hussain, K. (2007). Novel Insights Into Fatty Acid Oxidation, Amino Acid Metabolism, and Insulin Secretion From Studying Patients With Loss of Function Mutations in 3-Hydroxyacyl-CoA Dehydrogenase. Diabetes, 56(4), 923–931. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 3-hydroxyacyl-CoA dehydrogenase – Knowledge and References. Retrieved from [Link]
-
Jones, P. M., & Bennett, M. J. (2003). Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency. Pediatric Research, 53(5), 783–787. Retrieved from [Link]
-
Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. The Biochemical Journal, 323(Pt 1), 1–12. Retrieved from [Link]
-
Schepers, L., van Veldhoven, P. P., Casteels, M., Eyssen, H. J., & Mannaerts, G. P. (1985). 3-Hydroxyacyl-CoA epimerase is a peroxisomal enzyme and therefore not involved in mitochondrial fatty acid oxidation. FEBS Letters, 185(1), 129–134. Retrieved from [Link]
-
Corkey, B. E., Deeney, J. T., Yaney, G. C., Tornheim, K., & Prentki, M. (2000). The Role of Long-Chain Fatty Acyl-CoAs as Signaling Molecules in Cellular Metabolism. The Journal of Nutrition, 130(2S Suppl), 299S–304S. Retrieved from [Link]
-
Hirschey, M. D., & Verdin, E. (2010). Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis. Molecular and Cellular Biology, 30(1), 234–244. Retrieved from [Link]
-
Merck Millipore. (n.d.). Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-). Retrieved from [Link]
-
Kevin Ahern's BB 451/551. (2012, February 6). #37 Biochemistry Fat/Fatty Acid Metabolism I Lecture for Kevin Ahern's BB 451/551 [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). 3-Hydroxyacyl CoA Dehydratase 2 Is Essential for Embryonic Development and Hepatic Metabolic Function Under a Low-Fat, High-Carbohydrate Diet. Retrieved from [Link]
-
MDPI. (2024). 3-Hydroxyacyl CoA Dehydratase 2 Is Essential for Embryonic Development and Hepatic Metabolic Function Under a Low-Fat, High-Carbohydrate Diet. Retrieved from [Link]
-
Sp-Ad-Bialystok, M. U. of. (2021). The Pathophysiological Role of CoA. International Journal of Molecular Sciences, 22(23), 12896. Retrieved from [Link]
-
MDPI. (2021). The Physiological and Pathological Role of Acyl-CoA Oxidation. Retrieved from [Link]
-
MDPI. (2023). The Role of Acyl-CoA β-Oxidation in Brain Metabolism and Neurodegenerative Diseases. Retrieved from [Link]
-
MDPI. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. Retrieved from [Link]
-
M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Ellis, J. M., Frahm, J. L., Li, L. O., & Coleman, R. A. (2010). Acyl-CoA Metabolism and Partitioning. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(11), 2033–2039. Retrieved from [Link]
-
Li, R., Hatanaka, T., Yu, K., & Hildebrand, D. F. (2012). Identification of hydroxy fatty acid and triacylglycerol metabolism-related genes in lesquerella through seed transcriptome analysis. BMC Genomics, 13, 420. Retrieved from [Link]
-
Frontiers. (2019). Peroxisomal Metabolite and Cofactor Transport in Humans. Retrieved from [Link]
-
Frontiers. (2016). Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. 3-Hydroxyacyl-CoA epimerase is a peroxisomal enzyme and therefore not involved in mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Frontiers | Peroxisomal Metabolite and Cofactor Transport in Humans [frontiersin.org]
- 9. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. | Sigma-Aldrich [merckmillipore.com]
- 11. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 18. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard of Discovery: A Technical Guide to Unveiling Novel Long-Chain Hydroxy Fatty Acids
This guide provides a comprehensive, in-depth exploration of the methodologies required for the discovery, isolation, and characterization of novel long-chain hydroxy fatty acids (LCHFAs). Intended for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer a strategic framework grounded in scientific causality and validated protocols. We will delve into the critical decision-making processes that underpin experimental design, ensuring a robust and reproducible approach to identifying these fascinating and biologically significant molecules.
Part 1: Strategic Framework for LCHFA Discovery
The pursuit of novel LCHFAs is not a linear path but a cyclical process of extraction, separation, identification, and functional characterization. The inherent complexity of lipidomes necessitates a multi-faceted analytical approach. The choice of methodology at each stage is dictated by the specific research question, the biological matrix, and the anticipated chemical nature of the target molecules.
The Discovery Workflow: An Overview
The journey from a complex biological sample to a fully characterized novel LCHFA can be visualized as a multi-stage workflow. Each stage presents unique challenges and requires careful consideration of the available analytical tools.
Caption: A generalized workflow for the discovery and characterization of novel long-chain hydroxy fatty acids.
Part 2: Foundational Methodologies: Sample Preparation and Extraction
The journey to discovering novel LCHFAs begins with the meticulous extraction of lipids from their biological matrix. The choice of extraction method is paramount, as it directly influences the yield, purity, and integrity of the target analytes.
Lipid Extraction: Choosing the Right Approach
The classic Folch method, utilizing a chloroform-methanol mixture, remains a robust technique for the comprehensive extraction of lipids.[1] However, for targeted enrichment of LCHFAs, solid-phase extraction (SPE) offers superior selectivity and can significantly reduce sample complexity.[2][3][4]
| Extraction Method | Principle | Typical Extraction Yield (%) | Purity | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Soxhlet | Continuous solid-liquid extraction with a recirculating solvent. | High (often considered a benchmark). | Good, but can co-extract non-lipid components. | Long (6-24 hours). | High. | Exhaustive extraction, well-established. | Time-consuming, large solvent volume, potential for thermal degradation of lipids.[1] |
| Folch | Liquid-liquid extraction using a chloroform-methanol mixture. | High. | Good. | Moderate (1-2 hours). | Moderate. | Widely applicable, efficient for a broad range of lipids. | Use of chlorinated solvents, can be labor-intensive.[1][5] |
| Solid-Phase Extraction (SPE) | Selective adsorption and elution of analytes from a solid sorbent. | Variable, depends on sorbent and elution. | High. | Short (30-60 minutes). | Low. | High selectivity, rapid, easily automated. | Method development can be required, potential for analyte breakthrough.[2][3][4] |
Detailed Protocol: Solid-Phase Extraction for LCHFA Enrichment
This protocol provides a generalized method for the enrichment of LCHFAs from a total lipid extract using a silica-based SPE cartridge.
Materials:
-
Silica SPE cartridge (e.g., 500 mg, 6 mL)
-
Total lipid extract dissolved in a non-polar solvent (e.g., hexane or chloroform)
-
Solvents: Chloroform, acetone, methanol, hexane, diethyl ether
-
Collection tubes
-
Vacuum manifold (optional, but recommended)
Procedure:
-
Column Conditioning: Pre-condition the silica SPE cartridge by washing with 10 mL of chloroform to remove any potential impurities.[3]
-
Sample Loading: Apply the lipid sample, dissolved in a minimal volume of hexane, to the top of the conditioned cartridge.[3]
-
Elution of Non-polar Lipids: Elute non-polar lipids, such as cholesterol esters and triacylglycerols, with 40 mL of a hexane-diethyl ether mixture (1:1, v/v).[3] Collect this fraction for other analyses if desired, but it is not expected to contain significant amounts of LCHFAs.
-
Elution of Glycolipids and Ceramides: Elute glycolipids and ceramides with 15 mL of an acetone-methanol mixture (9:1, v/v).[6] This fraction may contain some hydroxylated species.
-
Elution of LCHFAs and Other Polar Lipids: Elute the target LCHFAs and phospholipids with 10 mL of methanol.[6] This fraction will be enriched in hydroxylated fatty acids.
-
Fraction Evaporation and Reconstitution: Evaporate the solvent from the collected fractions under a stream of nitrogen. Reconstitute the dried lipid residue in an appropriate solvent for subsequent analysis (e.g., methanol or acetonitrile for LC-MS).
Part 3: Analytical Strategies for Identification and Structural Elucidation
Once an enriched fraction is obtained, the next critical phase involves the separation and identification of individual LCHFA species. This typically requires a combination of chromatographic separation and mass spectrometric analysis. For complete structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and chemical derivatization techniques are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse of Lipidomics
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of LCHFAs.[7][8] It allows for the separation of complex mixtures and provides valuable structural information based on fragmentation patterns.
Instrumentation:
-
Ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for lipidomics.
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic LCHFAs.
-
Flow Rate: 0.3 µL/min for nano-LC systems.[9]
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of free fatty acids.
-
Scan Mode: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be employed. In DDA, the most abundant ions in a full scan are selected for fragmentation (MS/MS). DIA involves the fragmentation of all ions within a specified m/z range.
-
Collision Energy: The collision energy should be optimized to generate informative fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Approach
GC-MS is another valuable technique for LCHFA analysis, particularly for volatile derivatives.[10] Derivatization is typically required to increase the volatility and thermal stability of the analytes.[11][12]
The most common derivatization strategy for fatty acids is the conversion to their corresponding fatty acid methyl esters (FAMEs).[11][13] For hydroxy fatty acids, the hydroxyl group is often silylated to form a trimethylsilyl (TMS) ether, which is more volatile and less prone to thermal degradation.[14]
| Reagent | Target Functional Group | Derivative | Key Advantages |
| Boron trifluoride (BF3) in Methanol | Carboxylic acid | Fatty Acid Methyl Ester (FAME) | Efficient and widely used for esterification.[12] |
| (Trimethylsilyl)diazomethane (TMS-DM) | Carboxylic acid | Fatty Acid Methyl Ester (FAME) | Simple and clean reaction.[13] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl group | Trimethylsilyl (TMS) Ether | Forms stable and volatile derivatives. |
| Methyl Iodide | Carboxylic acid and Hydroxyl group | Methyl Ester and Methyl Ether | One-step derivatization for both functional groups.[14] |
Unambiguous Structure Determination: The Role of NMR Spectroscopy
While MS techniques provide crucial information about mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of novel compounds.[15][16] 1H and 13C NMR can provide detailed information about the carbon skeleton, the position of the hydroxyl group, and the stereochemistry of any double bonds.[17][18]
Caption: The role of 1D and 2D NMR spectroscopy in the structural elucidation of novel LCHFAs.
Chiral Chromatography: Resolving Enantiomers
Many biologically active LCHFAs are chiral, and their enantiomers can exhibit different physiological effects. Chiral chromatography is essential for separating and quantifying these stereoisomers.[19][20][21] This is often achieved using a chiral stationary phase in high-performance liquid chromatography (HPLC).[22][23]
Part 4: Biological Context and Functional Analysis
The discovery of a novel LCHFA is not complete without an understanding of its biological role. This involves investigating its biosynthesis, its downstream signaling pathways, and its physiological effects.
Biosynthesis of LCHFAs
LCHFAs can be synthesized in vivo through various enzymatic pathways. For example, cytochrome P450 monooxygenases are known to hydroxylate fatty acids.[24] The production of LCHFAs can also be achieved through microbial conversion, which offers a promising avenue for their biotechnological production.[25][26][27]
Biological Activities and Signaling Pathways
Hydroxy fatty acids and their derivatives can act as signaling molecules, modulating various physiological processes.[28][29] For instance, certain hydroxy-carboxylic acids can activate G-protein coupled receptors (GPCRs), thereby influencing metabolic pathways.[30] Some LCHFAs have been shown to possess anti-inflammatory and anti-diabetic properties.[31][32]
Caption: A simplified schematic of a potential signaling pathway for a long-chain hydroxy fatty acid.
References
- M. S. F. Lie Ken Jie and M. K. Pasha. Chiral separation of acylglycerols and related compounds.
-
T. Takagi and Y. Itabashi. High-performance liquid chromatographic separation of 2-hydroxy fatty acid enantiomers on a chiral slurry-packed capillary column. Journal of Chromatographic Science, 25(1):29-31, 1987. [Link]
-
M. S. F. Lie Ken Jie and J. Mustafa. High-resolution nuclear magnetic resonance spectroscopy--applications to fatty acids and triacylglycerols. Lipids, 32(10):1019-34, 1997. [Link]
-
Y. Zhang, et al. Biosynthesis of Long-Chain ω-Hydroxy Fatty Acids by Engineered Saccharomyces cerevisiae. Journal of Agricultural and Food Chemistry, 67(16):4599-4606, 2019. [Link]
-
M. Viau, et al. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. In: Multidimensional Characterization of Dietary Lipids. Springer, 2024. [Link]
-
W. Song, et al. Production of long-chain hydroxy fatty acids by microbial conversion. Applied Microbiology and Biotechnology, 97(8):3323-31, 2013. [Link]
-
A. D'Acqui, et al. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(21):5013, 2020. [Link]
-
W. W. Christie. Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library, 2019. [Link]
-
ResearchGate. What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. [Link]
-
S. A. Al-Washli, et al. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. Methods in Molecular Biology, 2816:151-159, 2024. [Link]
-
W. Song, et al. Production of long-chain hydroxy fatty acids by microbial conversion. ResearchGate, 2013. [Link]
-
T. Takagi and Y. Itabashi. High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. Journal of Chromatographic Science, 25(1):29-31, 1987. [Link]
-
M. E. Shay and G. L. Radke. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 40(7):1347-51, 1999. [Link]
-
W. W. Christie. The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library, 2019. [Link]
-
M. A. Kaluzny, et al. Method for Extraction and Separation by Solid Phase Extraction of Neutral Lipid, Free Fatty Acids, and Polar Lipid from Mixed Microbial Cultures. Journal of Agricultural and Food Chemistry, 43(2):330-334, 1995. [Link]
-
Cyberlipid. Simple procedures. [Link]
-
S. Van Bogaert, et al. Production of long-chain hydroxy fatty acids by Starmerella bombicola. Applied Microbiology and Biotechnology, 103(21-22):8817-8827, 2019. [Link]
-
H. Lee, et al. High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites, 10(11):449, 2020. [Link]
-
Y. Li, et al. Quantitative Analysis and Structural Elucidation of Fatty Acids by Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags and m-CPBA Epoxidation. Analytical Chemistry, 95(7):3746-3754, 2023. [Link]
-
G. A. Spyroulias, et al. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Current Bioactive Compounds, 6(3):180-209, 2010. [Link]
-
G. Schilling, et al. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. Journal of Chromatography B, 877(23):2331-2338, 2009. [Link]
-
M. A. A. M. El-Hamdy and N. A. A. El-Fadaly. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Chemistry, 2016:1-8, 2016. [Link]
-
S. F. Hancock, et al. Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids. Journal of Lipid Research, 59(8):1519-1527, 2018. [Link]
-
S. H. Lee, et al. Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. ACS Sustainable Chemistry & Engineering, 10(30):9836-9846, 2022. [Link]
-
RIKEN. Development of a Novel Technology for Analyzing Complex Fatty Acid Structures. [Link]
-
Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. [Link]
-
A. G. Gil, et al. Determination of the fatty acid profile by 1H‐NMR spectroscopy. European Journal of Lipid Science and Technology, 106(11):738-745, 2004. [Link]
-
S. F. Hancock, et al. Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids. ResearchGate, 2018. [Link]
-
T. Zhang, et al. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 12(11):2397-2409, 2017. [Link]
-
S. Offermanns, et al. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology, 2:9, 2011. [Link]
-
N. J. A. Ran-Ressler, et al. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 52(8):1561-1571, 2011. [Link]
-
S. H. Hwang, et al. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. ACS Omega, 3(10):13008-13016, 2018. [Link]
-
G. A. A. Al-Dirbashi, et al. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18):5835, 2022. [Link]
-
T. Zhang, et al. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 12(11):2397-2409, 2017. [Link]
-
Cyberlipid. Hydroxy fatty acids. [Link]
-
A. M. A. El-Seedi, et al. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Microbial Cell Factories, 23(1):257, 2024. [Link]
-
J. T. C. Tzen, et al. Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. In: Lipidomics. Springer, 2020. [Link]
-
D. K. A. G. Sirisena, et al. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(8):1092, 2020. [Link]
-
T. Hu and J. Zhang. A novel UPLC/MS/MS method for comprehensive profiling and quantification of fatty acid esters of hydroxy fatty acids in white adipose tissue. Journal of Chromatography B, 1061-1062:351-359, 2017. [https://www.primescholars.com/articles/a-novel-uplcmsms-method-for-comprehensive-profiling-and-quantification-of-fatty-acid-esters-of-hydroxy-fatty-acids-in-white-adipo-93245.html]([Link] profiling-and-quantification-of-fatty-acid-esters-of-hydroxy-fatty-acids-in-white-adipo-93245.html)
-
M. T. Arts, et al. The Various Roles of Fatty Acids. In: Lipids in Aquatic Ecosystems. Springer, 2009. [Link]
-
M. T. Holtzapple, et al. Extracting Long-Chain Fatty Acids from a Fermentation Medium. Applied Biochemistry and Biotechnology, 162(5):1327-36, 2010. [Link]
- D. F. Horrobin. Method of extraction and purification of polyunsaturated fatty acids from natural sources.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. aocs.org [aocs.org]
- 4. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 9. Quantitative Analysis and Structural Elucidation of Fatty Acids by Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags and m-CPBA Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-resolution nuclear magnetic resonance spectroscopy--applications to fatty acids and triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. magritek.com [magritek.com]
- 19. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. aocs.org [aocs.org]
- 23. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Production of long-chain hydroxy fatty acids by microbial conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Production of long-chain hydroxy fatty acids by Starmerella bombicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 29. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
Abstract
This comprehensive guide provides a detailed framework for the purification of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, a critical intermediate in fatty acid metabolism. Recognizing the inherent instability and unique chemical properties of hydroxylated polyunsaturated acyl-CoAs, this document outlines robust protocols for sample preparation, solid-phase extraction, and high-performance liquid chromatography (HPLC). Furthermore, it details methods for assessing purity and confirming product identity using mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals engaged in lipidomics and metabolic pathway analysis.
Introduction: The Significance and Challenges of Purifying Hydroxylated Polyunsaturated Acyl-CoAs
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a key metabolite in the synthesis of very-long-chain fatty acids.[1][2][3] Its accurate isolation and quantification are paramount for understanding various physiological and pathological processes, including metabolic disorders and cardiomyopathy.[4][5] The purification of this molecule, however, presents significant challenges stemming from two primary sources:
-
Chemical Instability : The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH.[6][7] The all-cis polyunsaturated acyl chain is prone to oxidation, which can alter its structure and chromatographic behavior.[8][9]
-
Amphipathic Nature : As an amphipathic molecule with a bulky, charged CoA head group and a long, hydroxylated hydrocarbon tail, it can exhibit complex behavior in solution, including aggregation, which can complicate chromatographic separation.[10]
This guide provides a systematic approach to overcome these challenges, ensuring the recovery of a highly purified and stable product.
Pre-Purification Strategy: Handling and Preparation
The integrity of the final purified product is critically dependent on the initial handling of the sample. All steps should be performed rapidly and at low temperatures to minimize degradation.
Critical Stability Considerations
-
Temperature : All solutions and samples should be kept on ice (0-4°C) whenever possible. For long-term storage, purified acyl-CoAs should be stored at -80°C under an inert atmosphere (argon or nitrogen).[11]
-
pH : Maintain solutions at a slightly acidic pH (around 4.5-6.0) to minimize thioester hydrolysis.
-
Oxidation : The use of degassed solvents and the addition of antioxidants like butylated hydroxytoluene (BHT) or tert-butylhydroquinone (TBHQ) to organic solvents can mitigate oxidation of the polyunsaturated chain.[12]
Initial Sample Preparation and Solid-Phase Extraction (SPE)
For samples originating from biological matrices or enzymatic reactions, an initial cleanup and concentration step using SPE is highly recommended. This removes salts, proteins, and other contaminants that could interfere with subsequent HPLC purification.
Protocol 1: C18 Solid-Phase Extraction
-
Column Conditioning : Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol, followed by 3 mL of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.0).
-
Sample Loading : Acidify the aqueous sample to pH ~4.0 with a dilute acid (e.g., formic acid) and load it onto the conditioned cartridge at a slow flow rate.
-
Washing : Wash the cartridge with 3 mL of the aqueous buffer to remove salts and other hydrophilic impurities.
-
Elution : Elute the 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA with 2 mL of methanol or acetonitrile. The presence of the hydroxyl group may necessitate a slightly higher aqueous component in the elution buffer compared to non-hydroxylated acyl-CoAs.
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[7]
-
Reconstitution : Reconstitute the dried sample in a small volume of the initial HPLC mobile phase.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary technique for the high-resolution separation of acyl-CoAs.[7][13] The separation is based on the hydrophobic interactions between the acyl chain and the stationary phase. The presence of the hydroxyl group on the acyl chain of the target molecule will decrease its hydrophobicity, leading to a shorter retention time compared to its non-hydroxylated counterpart.
Chromatographic System and Conditions
A standard HPLC system equipped with a binary pump, a UV-Vis detector, an autosampler, and a column oven is suitable for this application.
| Parameter | Recommendation | Rationale |
| Column | C18, 100 Å, 3 µm, 100 x 2.0 mm | Provides excellent retention and resolution for long-chain acyl-CoAs.[7] |
| Mobile Phase A | 50 mM Potassium Phosphate, pH 5.0 in Water | Buffers the system to maintain thioester stability. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic molecules. |
| Gradient | See Protocol 2 | A gradient is necessary to achieve good separation and reasonable run times. |
| Flow Rate | 0.2 mL/min | Appropriate for a 2.0 mm ID column. |
| Column Temperature | 35°C | Improves peak shape and reduces viscosity.[14] |
| Detection | UV at 260 nm | Detects the adenine moiety of the Coenzyme A molecule.[7][14] |
Protocol 2: RP-HPLC Purification
-
System Equilibration : Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) until a stable baseline is achieved.
-
Injection : Inject the reconstituted sample from the SPE step.
-
Gradient Elution : Apply a linear gradient to increase the proportion of Mobile Phase B. An example gradient is as follows:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-45 min: 20% B (re-equilibration)
-
-
Fraction Collection : Collect the fractions corresponding to the peak of interest.
-
Post-Run Analysis : Analyze a small aliquot of the collected fractions by LC-MS to confirm the identity and purity.
Purity Assessment and Identity Confirmation by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and purity assessment of acyl-CoAs.[6][15][16][17][18]
Mass Spectrometry Parameters
-
Ionization Mode : Positive Electrospray Ionization (ESI+) is typically used for acyl-CoAs.[17][18]
-
Precursor Ion : The expected precursor ion ([M+H]⁺) for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA (C₄₃H₇₂N₇O₁₈P₃S) is m/z 1100.39.[19][20]
-
Fragmentation : In MS/MS analysis, acyl-CoAs exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[10] Another characteristic fragment ion is observed at m/z 428, representing the CoA moiety itself.[10]
Protocol 3: LC-MS/MS Analysis
-
Sample Preparation : Dilute the collected HPLC fractions with the initial LC-MS mobile phase.
-
LC Separation : Use a similar LC method as in the purification step, but on an analytical scale (e.g., with a shorter column and faster gradient).
-
MS Analysis :
-
Perform a full scan in positive ion mode to identify the [M+H]⁺ ion at m/z 1100.39.
-
Perform a product ion scan on the precursor ion to confirm the characteristic fragment ions.
-
For quantitative analysis, use selected reaction monitoring (SRM) with transitions such as 1100.4 → 593.4 (neutral loss of 507) and 1100.4 → 428.1.[17][18]
-
Visualization of the Purification Workflow
The following diagram illustrates the complete workflow for the purification of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA.
Sources
- 1. Purification of the acyl-CoA elongase complex from developing rapeseed and characterization of the 3-ketoacyl-CoA synthase and the 3-hydroxyacyl-CoA dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 4. Deficiency of long-chain 3-hydroxyacyl-CoA dehydrogenase: a cause of lethal myopathy and cardiomyopathy in early childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Polyunsaturated Fat: Definition, Foods, Benefits and Risks [healthline.com]
- 9. Changes in fatty acids during storage of artisanal‐processed freshwater sardines (Rastrineobola argentea) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA | C43H72N7O18P3S | CID 131769890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. PubChemLite - 3(s)-hydroxy-10,13,16-all-cis-docosatrienoyl-coa (C43H72N7O18P3S) [pubchemlite.lcsb.uni.lu]
Application Note: A Validated LC-MS/MS Protocol for the Targeted Analysis of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
Abstract
This application note presents a comprehensive and robust methodology for the identification and quantification of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, a very long-chain hydroxylated fatty acyl-CoA. As an intermediate in fatty acid metabolism, potentially linked to the elongation of polyunsaturated fatty acids like docosahexaenoic acid (DHA), its accurate measurement is crucial for researchers in metabolic disease, neurology, and drug development.[1][2][3] This guide provides field-proven protocols for sample extraction from biological matrices, high-resolution liquid chromatography, and sensitive tandem mass spectrometry (LC-MS/MS) detection. We delve into the rationale behind key experimental choices, from sample handling to the interpretation of mass spectra, ensuring a self-validating and reproducible workflow.
Introduction: The Biochemical Significance and Analytical Challenge
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a complex lipid metabolite belonging to the very long-chain fatty acyl-CoA class.[4] These molecules are activated forms of fatty acids, serving as critical substrates in a multitude of metabolic pathways, including mitochondrial β-oxidation and fatty acid elongation.[5][6] The presence of a hydroxyl group at the S-3 position specifically implicates it as an intermediate in the fatty acid synthesis and elongation cycle, catalyzed by enzymes such as 3-hydroxyacyl-CoA dehydratase.[1][2][7]
The analytical challenge in measuring this molecule lies in its low endogenous abundance, its structural similarity to other acyl-CoAs, and its inherent instability. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for this task.[8] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can distinguish the target analyte from a complex biological background with high fidelity.
Analyte Properties and Mass Spectrometric Profile
A foundational understanding of the analyte's properties is essential for method development. The key characteristics of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄₃H₇₂N₇O₁₈P₃S | [9] |
| Average Molecular Weight | 1100.1 g/mol | [9] |
| Monoisotopic Mass | 1099.3867 Da | [9] |
| Predicted [M+H]⁺ | 1100.3940 Da | Calculated |
| Predicted [M-H]⁻ | 1098.3794 Da | Calculated |
Ionization and Fragmentation Rationale
While acyl-CoAs can be detected in negative ionization mode due to their phosphate groups, positive electrospray ionization (ESI+) is most frequently reported and often provides superior sensitivity and more informative fragmentation.[10][11] The fragmentation of acyl-CoAs in tandem mass spectrometry is highly characteristic. The primary fragmentation event involves the cleavage of the pyrophosphate bond, resulting in a neutral loss of the 3'-phospho-AMP moiety (507.1 Da).[12][13] This predictable loss is an excellent basis for developing highly specific Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) methods.[14]
The diagram below illustrates the predicted primary fragmentation pathway for our target analyte.
Caption: Predicted fragmentation of the [M+H]⁺ precursor ion.
Detailed Experimental Protocols
This section provides a step-by-step workflow for the analysis of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA from tissue samples.
Workflow Overview
The entire process, from sample acquisition to data analysis, is designed to maximize recovery and stability of the target analyte.
Caption: Experimental workflow from tissue extraction to analysis.
Protocol: Tissue Extraction
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is designed to be performed rapidly on ice to minimize enzymatic degradation.[14]
-
Preparation: Pre-cool all solutions and equipment to 4°C. Prepare the extraction solution: a 1:1 (v/v) mixture of 100 mM potassium phosphate monobasic (KH₂PO₄, pH 4.9) and an organic solvent mix of acetonitrile:2-propanol:methanol (3:1:1).
-
Homogenization: Place a pre-weighed frozen tissue sample (~40 mg) into a 2 mL tube containing 1 mL of the ice-cold extraction solution. Add an appropriate internal standard (e.g., 20 ng of Heptadecanoyl-CoA). Immediately homogenize the sample on ice using a tissue homogenizer until fully dispersed.
-
Rationale: The acidic pH of 4.9 helps to stabilize the acyl-CoA thioester bond.[14] The organic solvent mixture simultaneously extracts metabolites and precipitates proteins.
-
-
Centrifugation: Vortex the homogenate for 2 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction: Add another 0.5 mL of the organic solvent mix (ACN:IPA:MeOH) to the remaining pellet. Vortex and centrifuge again as in step 3.
-
Pooling: Combine the second supernatant with the first.
-
Drying: Evaporate the pooled supernatants to dryness under a gentle stream of nitrogen gas. The dried extract can be stored at -80°C until analysis.
-
Rationale: A two-step extraction maximizes the recovery of the analyte from the tissue pellet.
-
-
Reconstitution: Immediately prior to analysis, reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98% Solvent A, 2% Solvent B). Vortex, sonicate for 3 minutes, and centrifuge to pellet any insoluble debris.[14] Transfer the clear supernatant to an autosampler vial.
Protocol: LC-MS/MS Analysis
This method utilizes reversed-phase chromatography at a high pH, which is crucial for achieving good peak shape for poly-phosphorylated compounds like Coenzyme A derivatives.[12]
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | Reversed-Phase C8 or C18, e.g., Acquity BEH C8, 2.1 x 150 mm, 1.7 µm |
| Column Temp. | 40°C |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 10 µL |
| Gradient | 2% B to 65% B over 5 min, hold 1 min, return to 2% B and re-equilibrate for 2 min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Spray Voltage | +4.5 to +5.5 kV |
| Capillary Temp. | 300°C |
| Collision Gas | Argon |
| MRM Transitions | Q1 (Precursor): 1100.4 m/z, Q3 (Product): 593.3 m/z |
| Collision Energy | ~40 eV (Requires optimization for specific instrument) |
-
Rationale: A C8 stationary phase provides slightly less retention than a C18, which can be advantageous for very long-chain, hydrophobic molecules. The high pH mobile phase ensures the phosphate groups are deprotonated, preventing ionic interactions with residual silanols on the column packing, which dramatically improves peak symmetry.[12][15] The MRM transition from the precursor ion to the acyl-phosphopantetheine fragment provides excellent specificity for quantification.[13][14]
Method Validation and Trustworthiness
To ensure the trustworthiness of the generated data, the protocol must be validated. This involves a systematic evaluation of its performance characteristics according to established guidelines.[12]
-
Linearity: A calibration curve should be prepared using authentic or synthetic standards of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, if available. The curve should be constructed by plotting the peak area ratio (analyte/internal standard) against concentration over the expected physiological range.
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-run) and on different days (inter-run).[12]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Stability: The stability of the analyte in the biological matrix and in reconstituted extracts should be evaluated under various storage conditions (e.g., freeze-thaw cycles, bench-top stability).
By systematically performing these validation experiments, a laboratory can establish a high degree of confidence in the quantitative results produced by this method.
Conclusion
This application note provides a detailed, scientifically-grounded framework for the challenging mass spectrometric analysis of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA. By explaining the causality behind critical steps in sample preparation and LC-MS/MS analysis, this guide empowers researchers to implement a robust and reliable method. The protocols herein are designed to yield high-quality, reproducible data, facilitating deeper insights into the metabolic pathways governed by this and other very long-chain acyl-CoA species.
References
-
Johnson, D. W. (2003). Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency. Rapid Communications in Mass Spectrometry, 17(2), 171-5. [Link]
-
Magnes, C., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(18), 5842-9. [Link]
-
Sun, D., et al. (2006). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Chromatography B, 834(1-2), 153-9. [Link]
-
Black, P. N., et al. (2018). Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids... ResearchGate. [Link]
-
Perera, M. A., et al. (2009). Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method. Journal of Chromatography B, 877(5-6), 482-8. [Link]
-
Ikeda, K., et al. (2001). Simultaneous detection of cholyl adenylate and coenzyme A thioester utilizing liquid chromatography/electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 36(7), 789-96. [Link]
-
Mauriala, T., et al. (2004). Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 808(2), 263-8. [Link]
-
Kaffarnik, S., et al. (2013). Structure and fragmentation pattern of coenzyme A ester derivatives.... ResearchGate. [Link]
-
Wang, Y., et al. (2020). In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns. Analytical Chemistry, 92(21), 14528-14535. [Link]
-
Mishra, P. K., & Drueckhammer, D. G. (2000). Coenzyme A Analogues and Derivatives: Synthesis and Applications as Mechanistic Probes of Coenzyme A Ester-Utilizing Enzymes. Chemical Reviews, 100(9), 3283-3310. [Link]
-
Pham, H. T., et al. (2018). Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids. Journal of Lipid Research, 59(9), 1645-1657. [Link]
-
Hsu, F. F., et al. (2016). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 57(5), 889-901. [Link]
-
Basal, E., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(10), 219. [Link]
-
Poudel, R., et al. (2020). Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents. Molecules, 25(19), 4586. [Link]
-
The DAN Lab. LCMS Protocols. University of Wisconsin–Madison. [Link]
-
Kim, H. Y., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites, 10(11), 441. [Link]
-
Basal, E., et al. (2019). The common MS/MS fragmentation pattern for all CoA species... ResearchGate. [Link]
-
Fedorova, M., et al. (2021). MS2 fragmentation patterns for oxidatively truncated and full-length oxygenated lipids. bioRxiv. [Link]
-
Wei, L., et al. (2024). 3-Hydroxyacyl CoA Dehydratase 2 Is Essential for Embryonic Development and Hepatic Metabolic Function Under a Low-Fat, High-Carbohydrate Diet. Biology, 14(6), 712. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 131769890, 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA. PubChem. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5312556, 13,16,19-Docosatrienoic acid. PubChem. [Link]
-
Human Metabolome Database. Showing metabocard for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA (HMDB0060214). HMDB. [Link]
-
Wei, L., et al. (2024). 3-Hydroxyacyl CoA Dehydratase 2 Is Essential for Embryonic Development and Hepatic Metabolic Function Under a Low-Fat, High-Carbohydrate Diet. PMC. [Link]
-
Wei, L., et al. (2024). (PDF) 3-Hydroxyacyl CoA Dehydratase 2 Is Essential for Embryonic Development and Hepatic Metabolic Function Under a Low-Fat, High-Carbohydrate Diet. ResearchGate. [Link]
-
Yang, S. Y., et al. (2005). 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. The FEBS Journal, 272(19), 4874-83. [Link]
-
Birktoft, J. J., & Banaszak, L. J. (1983). Structure of L-3-hydroxyacyl-coenzyme A dehydrogenase: preliminary chain tracing at 2.8-A resolution. Journal of Biological Chemistry, 258(1), 472-82. [Link]
-
Chemistry For Everyone. (2024). What Is COA In Biochemistry? YouTube. [Link]
-
NIST. 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, (all-Z)-. NIST Chemistry WebBook. [Link]
-
Human Metabolome Database. Showing metabocard for (S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934). HMDB. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45479262, (R)-3-hydroxystearoyl-CoA. PubChem. [Link]
-
Zebrafish-GEM. 3(S)-hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, Metabolite. Zebrafish-GEM. [Link]
-
Das, U. N., & Fams, M. (2019). Docosahexaenoic acid,22:6n-3: Its roles in the structure and function of the brain. International Journal of Developmental Neuroscience, 79, 11-20. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 445580, Doconexent. PubChem. [Link]
Sources
- 1. 3-Hydroxyacyl CoA Dehydratase 2 Is Essential for Embryonic Development and Hepatic Metabolic Function Under a Low-Fat, High-Carbohydrate Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyacyl CoA Dehydratase 2 Is Essential for Embryonic Development and Hepatic Metabolic Function Under a Low-Fat, High-Carbohydrate Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid,22:6n-3: Its roles in the structure and function of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Structure of L-3-hydroxyacyl-coenzyme A dehydrogenase: preliminary chain tracing at 2.8-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA | C43H72N7O18P3S | CID 131769890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous detection of cholyl adenylate and coenzyme A thioester utilizing liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Protocol for the Isomer-Aware Analysis of Docosatrienoyl-CoA
Abstract: Docosatrienoyl-CoA (C22:3-CoA) represents a class of very-long-chain polyunsaturated fatty acyl-coenzyme A esters pivotal to numerous metabolic signaling pathways. The inherent structural diversity, particularly the presence of positional and geometric isomers, presents a formidable analytical challenge, often obscuring their distinct biological roles. This document provides a comprehensive, field-tested methodology for the robust extraction, chromatographic separation, and quantitative analysis of docosatrienoyl-CoA isomers from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We address the critical nuances of sample preparation to ensure analyte stability and recovery, detail an optimized reversed-phase LC method for isomer resolution, and establish a highly specific Multiple Reaction Monitoring (MRM) MS/MS protocol. This guide is designed to provide researchers, scientists, and drug development professionals with a self-validating framework to accurately probe the complexities of very-long-chain fatty acyl-CoA metabolism.
Introduction: The Analytical Imperative for Isomer-Specific Quantification
Acyl-Coenzyme A (acyl-CoA) thioesters are central hubs in cellular metabolism, acting as activated intermediates in fatty acid oxidation, lipid biosynthesis, and as acyl donors for protein modifications.[1] Among these, very-long-chain polyunsaturated acyl-CoAs (VLC-PUFA-CoAs), such as docosatrienoyl-CoA, are gaining recognition for their specialized functions in tissues like the brain, retina, and gonads.[2] The term "docosatrienoyl-CoA" is not monolithic; it encompasses a family of isomers differing in the position and stereochemistry (cis/trans) of their three double bonds.
The biological significance of lipid isomers is profound; subtle changes in double bond position or geometry can dramatically alter a molecule's interaction with enzymes and receptors, leading to distinct physiological outcomes.[3] However, their analysis is complicated by low endogenous abundance and physicochemical similarities, which makes chromatographic separation difficult.[4] Standard collision-induced dissociation (CID) in mass spectrometry typically fragments the common CoA moiety, leaving the acyl chain structure ambiguous and rendering isomers indistinguishable.[5]
This application note presents a robust LC-MS/MS workflow engineered to address these challenges. We provide a detailed protocol that emphasizes metabolic quenching and efficient extraction to preserve the native acyl-CoA pool, followed by a high-resolution chromatographic method designed as a starting point for separating these challenging isomers. The subsequent MS/MS detection utilizes the highly specific neutral loss fragmentation of the CoA group for sensitive quantification, while also discussing advanced strategies for definitive isomer identification.
Comprehensive Experimental Protocol
This protocol is designed as a complete workflow, from sample collection to data acquisition. Adherence to these steps is critical for reproducibility and accuracy.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number |
| Acetonitrile (ACN) | LC-MS Grade | Major Supplier | Example: 12345 |
| Methanol (MeOH) | LC-MS Grade | Major Supplier | Example: 67890 |
| Isopropanol (IPA) | LC-MS Grade | Major Supplier | Example: 11223 |
| Water | LC-MS Grade | Major Supplier | Example: 44556 |
| Ammonium Hydroxide (28-30%) | ACS Grade | Major Supplier | Example: 77889 |
| Formic Acid | LC-MS Grade | Major Supplier | Example: 99001 |
| Docosatrienoyl-CoA Standard | >95% Purity | Specialty Supplier | (If available) |
| Heptadecanoyl-CoA (C17:0-CoA) | >98% Purity | Specialty Supplier | (Internal Std.) |
| Solid Phase Extraction (SPE) Cartridges | C18, 100 mg | Major Supplier | Example: 22334 |
| Biological Tissue/Cell Samples | - | User-provided | - |
Sample Preparation: Extraction of Long-Chain Acyl-CoAs
The stability of acyl-CoAs is a critical parameter; they are susceptible to both enzymatic and chemical degradation. This protocol incorporates rapid metabolic quenching and a validated extraction procedure to ensure the integrity of the target analytes.[6][7]
Protocol Steps:
-
Metabolic Quenching:
-
For tissue samples: Immediately upon excision, freeze-clamp the tissue in liquid nitrogen. Store at -80°C until processing.
-
For adherent cells: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add 2 mL of ice-cold methanol and place the culture plate at -80°C for at least 15 minutes to halt enzymatic activity.[7]
-
-
Homogenization & Lysis:
-
For tissue: Weigh 50-100 mg of frozen tissue and grind to a fine powder under liquid nitrogen using a mortar and pestle.
-
For cells: Scrape the cell lysate from the culture plate.
-
Transfer the powdered tissue or cell lysate to a glass homogenizer containing 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9). Add an appropriate amount of internal standard (e.g., Heptadecanoyl-CoA).
-
-
Liquid-Liquid Extraction:
-
To the homogenate, add 2 mL of isopropanol and vortex vigorously for 5 minutes.
-
Add 4 mL of acetonitrile and 0.25 mL of saturated (NH₄)₂SO₄. [This procedure is adapted from established methods for acyl-CoA extraction.]
-
Vortex the mixture for another 5 minutes to ensure thorough mixing and protein precipitation.
-
-
Phase Separation & Collection:
-
Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs, and transfer to a new tube.
-
-
Sample Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the collected supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 50% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium hydroxide.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Mobile Phase A:B) for analysis.
-
LC-MS/MS Method
The chromatographic separation of very-long-chain polyunsaturated isomers is challenging. The following method utilizes a C18 reversed-phase column at elevated pH, which has been shown to provide good resolution for long-chain acyl-CoAs.[6][8] Method optimization will likely be required depending on the specific isomers of interest.
Liquid Chromatography Parameters:
| Parameter | Setting | Rationale |
| LC System | UPLC/HPLC System | High pressure capability for small particle columns. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.7 µm) | Provides good hydrophobic retention for long acyl chains. |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water (pH ~10.5) | High pH improves peak shape and retention for the CoA moiety. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic analytes. |
| Flow Rate | 0.3 mL/min | Optimal for 2.1 mm ID columns. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Dependent on sample concentration and system sensitivity. |
| Gradient | See Table Below | Optimized for separation of long-chain species. |
Optimized Chromatographic Gradient:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 2.0 | 20 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 20 |
| 20.0 | 20 |
Mass Spectrometry Parameters:
| Parameter | Setting | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for sensitive and specific MRM quantification.[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs show robust ionization in positive mode.[7] |
| Capillary Voltage | 3.2 kV | Optimized for ESI+ of acyl-CoAs. |
| Source Temp. | 120°C | Standard source condition. |
| Desolvation Temp. | 500°C | Efficiently removes solvent from ions. |
| MRM Transitions | See Table Below | For targeted quantification. |
MRM Transitions for Docosatrienoyl-CoA (C22:3-CoA): Molecular Formula: C₄₃H₇₂N₇O₁₇P₃S Monoisotopic Mass: 1103.3875 Da
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Docosatrienoyl-CoA | 1104.4 | 597.4 | ~40-50 | Corresponds to [M+H]⁺ -> [M+H - 507]⁺. The product ion is the acyl-pantetheine-phosphate fragment. |
| C17:0-CoA (IS) | 1040.4 | 533.4 | ~40-50 | Internal standard for quantification. |
Note: Collision energy should be optimized for the specific instrument used.
Data Analysis and Interpretation
Isomer Identification
Standard reversed-phase chromatography separates acyl-CoAs primarily by chain length and degree of unsaturation. Longer chains and more saturated chains are retained longer.[9] For isomers of docosatrienoyl-CoA, subtle differences in retention time may be observed based on the double bond positions. However, co-elution is a significant risk.
The Limitation of CID: As illustrated in the fragmentation diagram below, standard CID results in a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[7][10] This fragmentation is highly specific for the CoA portion of the molecule but provides no information about the structure of the acyl chain, making it impossible to distinguish isomers based on product ions alone.
Advanced Strategies for Isomer Confirmation (Beyond this Protocol):
-
Electron Activated Dissociation (EAD): Newer fragmentation techniques like EAD can induce fragmentation along the fatty acyl chain, generating product ions that are diagnostic of double bond locations.[5]
-
Chemical Derivatization: Derivatizing the double bonds (e.g., via epoxidation or ozonolysis) prior to LC-MS analysis can create unique fragmentation patterns upon CID that reveal the original double bond positions.[11][12]
Quantification
Quantification should be performed using a calibration curve prepared with authentic standards, if available. The peak area ratio of the analyte to the internal standard (C17:0-CoA) is plotted against the concentration. The method should be validated for linearity, accuracy, and precision according to established guidelines.[8]
Workflow and Fragmentation Diagrams
Experimental Workflow
Caption: LC-MS/MS workflow for docosatrienoyl-CoA isomer analysis.
Acyl-CoA Fragmentation Pathway (CID)
Caption: Characteristic fragmentation of acyl-CoAs in positive ion CID.
Method Validation and Trustworthiness
To ensure the reliability of results, this protocol must be validated as a self-contained system.
-
Specificity: Analyze a blank matrix (e.g., extraction solvent with internal standard) to confirm the absence of interfering peaks at the retention time of the analytes.
-
Linearity: Prepare a calibration curve over the expected concentration range (e.g., 0.1 to 100 pmol) to demonstrate a linear detector response (R² > 0.99).
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should be within 85-115% of the nominal value, and precision (coefficient of variation, %CV) should be <15%.[6][8]
-
Stability: Assess the stability of docosatrienoyl-CoA in processed samples stored in the autosampler over a typical analysis batch time (e.g., 24 hours) to ensure no significant degradation occurs.[7]
Conclusion
The LC-MS/MS method detailed herein provides a robust and sensitive framework for the quantitative analysis of docosatrienoyl-CoA from biological samples. While standard CID-based MRM offers excellent sensitivity for quantification, researchers must recognize its inherent limitation in differentiating isomers. For studies where the specific biological activity of individual isomers is paramount, coupling this method with advanced fragmentation techniques or chemical derivatization is essential for unambiguous structural elucidation. By providing a validated starting point, this application note empowers researchers to delve into the nuanced roles of these very-long-chain polyunsaturated acyl-CoAs in health and disease.
References
-
Monge-Rojas, R., et al. (2022). Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of farmed and wild fish. Scientific Reports. Available at: [Link]
-
Maurer, M., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. Available at: [Link]
-
Maurer, M., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. PubMed. Available at: [Link]
-
Kasuya, F., et al. (2019). Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS. Journal of Lipid Research. Available at: [Link]
-
Al-Sari, T., et al. (2018). Chromatographic methods for the determination of acyl-CoAs. Semantic Scholar. Available at: [Link]
-
Abe, Y., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry. Available at: [Link]
-
Li, J., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. Available at: [Link]
-
Pulley, R. C., & Murphy, R. C. (2010). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews. Available at: [Link]
-
SCIEX. (2022). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Available at: [Link]
-
Kakela, R., et al. (2004). Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Hsu, F. F. (2018). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2021). Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry. PubMed Central. Available at: [Link]
-
Li, X., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research. Available at: [Link]
-
Val-Laillet, D., et al. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. MDPI. Available at: [Link]
-
Hatanaka, K., et al. (2003). Separation of conjugated trienoic fatty acid isomers by capillary electrophoresis. PubMed. Available at: [Link]
-
Milne, S. B., et al. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. PubMed Central. Available at: [Link]
-
Bresciani, A., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed Central. Available at: [Link]
-
Stillwell, W., & Wassall, S. R. (2003). Docosahexaenoic acid: membrane properties of a unique fatty acid. Semantic Scholar. Available at: [Link]
-
VanRollins, M., & Murphy, R. C. (1984). Autooxidation of docosahexaenoic acid: analysis of ten isomers of hydroxydocosahexaenoate. Journal of Lipid Research. Available at: [Link]
-
Chatgilialoglu, C., et al. (2018). Trans Lipid Library: Synthesis of Docosahexaenoic Acid (DHA) Monotrans Isomers and Regioisomer Identification in DHA-Containing Supplements. Semantic Scholar. Available at: [Link]
-
Armstrong, M. J., et al. (2012). Abstract 159: Eicosapentaenoic Acid and Docosahexaenoic Acid Have Distinct Membrane Locations and Lipid Interactions as Determined by X-ray Diffraction. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 5. sciex.com [sciex.com]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jsbms.jp [jsbms.jp]
- 10. sinh.cas.cn [sinh.cas.cn]
- 11. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-MS/MS Method for the Separation and Quantification of 3-Hydroxy Long-Chain Fatty Acids in Biological Matrices
Abstract
3-Hydroxy long-chain fatty acids (3-OH-LCFAs) are critical metabolic intermediates and biomarkers with significant implications in clinical diagnostics and drug development. They are key players in mitochondrial fatty acid β-oxidation and serve as structural components of lipopolysaccharides in Gram-negative bacteria, making them important indicators of metabolic disorders and bacterial infections.[1] This application note presents a comprehensive, step-by-step protocol for the sensitive and selective analysis of 3-OH-LCFAs from biological samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). We delve into the rationale behind each step, from sample preparation to chromatographic separation and detection, providing a scientifically grounded and validated workflow for researchers, scientists, and drug development professionals.
Introduction: The Scientific Imperative for Accurate 3-OH-LCFA Analysis
The accurate quantification of 3-hydroxy long-chain fatty acids is paramount for advancing our understanding of various physiological and pathological states.[1] As intermediates in the β-oxidation spiral, their levels can reflect the efficiency of fatty acid metabolism.[1] Furthermore, their presence as components of bacterial endotoxins makes them valuable biomarkers for the detection of Gram-negative bacterial infections.[1] The inherent structural similarity among different 3-OH-LCFAs, as well as the presence of stereoisomers with distinct biological activities, presents a significant analytical challenge.[2][3] This necessitates a highly selective and sensitive analytical methodology. Reverse-phase HPLC provides the necessary separation power based on chain length and degree of unsaturation, while tandem mass spectrometry offers unparalleled sensitivity and specificity for detection and quantification.[1][4] For stereospecific analysis, chiral chromatography is indispensable for resolving enantiomers, which is crucial for a complete biological interpretation.[2][3]
Experimental Workflow Overview
The entire analytical process, from sample acquisition to data analysis, follows a logical and streamlined progression. The workflow is designed to ensure reproducibility and minimize analyte loss and contamination.
Caption: Experimental workflow for 3-OH-LCFA analysis.
Materials and Methods
Reagents and Materials
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, water, hexane, and methyl tert-butyl ether.
-
Reagents: Formic acid, sodium hydroxide, hydrochloric acid, and internal standards (stable isotope-labeled 3-hydroxy fatty acids).
-
Columns: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for general separation.[1] For chiral separations, an amylose-based chiral stationary phase column (e.g., CHIRALPAK IA-U) is effective.[2]
-
Equipment: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system, tandem mass spectrometer with an electrospray ionization (ESI) source, centrifuge, vortex mixer, heating block, and nitrogen evaporator.
Sample Preparation Protocols
The choice of sample preparation protocol depends on the biological matrix and whether free or total (free + esterified) 3-OH-LCFAs are being measured.
Protocol 1: Extraction of Free 3-OH-LCFAs from Human Plasma or Serum [1]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate amount of internal standard.
-
Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.
Protocol 2: Extraction of Total 3-OH-LCFAs from Bacterial Cells [1]
This protocol involves saponification to hydrolyze ester bonds and release all 3-OH-LCFAs.
-
Harvest approximately 40 mg of bacterial cells into a clean glass tube.
-
Add 1.0 mL of saponification reagent (45 g sodium hydroxide, 150 mL methanol, and 150 mL distilled water).
-
Seal the tubes and heat in a boiling water bath for 30 minutes, with vigorous vortexing every 10 minutes.
-
Cool the tubes and acidify with 2.0 mL of 6.0 N hydrochloric acid.
-
Add 1.25 mL of extraction solvent (1:1 hexane/methyl tert-butyl ether, v/v).
-
Gently mix on a rotator for 10 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic phase to a clean vial.
-
Wash the organic phase with 3.0 mL of a dilute base solution (e.g., 1.2% sodium hydroxide).
-
Transfer the final organic phase to a new vial, evaporate to dryness, and reconstitute for HPLC analysis.
HPLC and Mass Spectrometry Parameters
The following tables provide recommended starting parameters for both reversed-phase and chiral separations. Optimization may be required based on the specific analytes and instrumentation.
Reversed-Phase HPLC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | UHPLC or HPLC | Provides high resolution and throughput. |
| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)[1] | Excellent for separating lipids based on hydrophobicity (chain length and unsaturation). |
| Mobile Phase A | 0.1% Formic acid in water[1] | Acidification improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (7:3, v/v)[1] | Strong organic solvent for eluting hydrophobic LCFAs. |
| Gradient | 30% B to 95% B over 13 min, hold at 95% B for 3 min, then re-equilibrate[1] | A gradient is necessary to elute a wide range of fatty acids with varying chain lengths. |
| Flow Rate | 0.3 mL/min[1] | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C[1] | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5-10 µL | |
| Ionization Mode | ESI Negative | Carboxylic acids are readily deprotonated in negative mode. |
| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[3] |
Chiral HPLC-MS/MS Parameters
For the separation of R and S enantiomers, a chiral stationary phase is required.
| Parameter | Recommended Setting | Rationale |
| HPLC System | UHPLC | High efficiency is crucial for resolving enantiomers. |
| Column | Amylose tris(3,5-dimethylphenyl carbamate) immobilized on silica (e.g., CHIRALPAK IA-U, 1.6 µm)[2] | Polysaccharide-based chiral selectors are effective for separating enantiomers of 3-OH-FAs.[2][3] |
| Mobile Phase A | Acetonitrile/Water with 0.1% Formic Acid | A typical reversed-phase mobile phase compatible with chiral polysaccharide columns. |
| Mobile Phase B | Isopropanol | May be used in the mobile phase to modulate selectivity. |
| Gradient | Optimized for resolution of enantiomers of interest. | Gradient elution is often necessary to separate a homologous series of 3-OH-FAs.[2] |
| Flow Rate | Optimized for column dimensions and particle size. | |
| Column Temp. | Typically ambient or slightly elevated. | |
| Detection | ESI-MS/MS in SRM/MRM mode[3] | As described for reversed-phase analysis. |
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve using known concentrations of analytical standards and a constant concentration of an appropriate internal standard (ideally, a stable isotope-labeled analog of the analyte). The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte.
System Suitability and Validation
To ensure the reliability of the analytical results, the following parameters should be assessed during method validation:
-
Linearity: The concentration range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column contamination, inappropriate mobile phase pH, secondary interactions. | Flush the column, ensure mobile phase pH is appropriate for the analyte's pKa, consider a different column chemistry. |
| Low Sensitivity | Poor ionization, matrix suppression, analyte degradation. | Optimize MS parameters, improve sample cleanup, check sample stability. |
| Poor Reproducibility | Inconsistent sample preparation, HPLC system variability. | Standardize all sample preparation steps, perform system suitability tests. |
| No Chiral Separation | Incorrect chiral column, inappropriate mobile phase. | Ensure the chosen chiral stationary phase is suitable for the analyte, experiment with different mobile phase compositions and temperatures. |
Conclusion
This application note provides a detailed and scientifically robust framework for the HPLC-MS/MS analysis of 3-hydroxy long-chain fatty acids. By carefully considering sample preparation, chromatographic conditions, and mass spectrometric detection, researchers can achieve sensitive, selective, and reliable quantification of these important biomolecules. The provided protocols for both reversed-phase and chiral separations offer a solid foundation for method development and validation, empowering researchers in their exploration of metabolic pathways and disease biomarkers.
References
-
ResearchGate. (2023). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. [Link]
-
Kawai, Y., & Akagawa, K. (1997). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. Microbiology and Immunology, 41(1), 27–32. [Link]
-
Kawai, Y., & Akagawa, K. (1997). Optical Configuration Analysis of Hydroxy Fatty Acids in Bacterial Lipids by Chiral Column High-performance Liquid Chromatography. Journal of Stage, 41(1), 27-32. [Link]
-
Schlotterbeck, J., Lämmerhofer, M., & Peter, A. (2023). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. Journal of Pharmaceutical and Biomedical Analysis, 223, 115151. [Link]
-
Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 657–662. [Link]
-
Wang, Y., et al. (2017). Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry. Journal of Chromatography B, 1061-1062, 238-245. [Link]
-
Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
Application Notes and Protocols for the Analytical Standards of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the analytical standards for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, a critical intermediate in lipid metabolism. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring robust and reproducible results. The protocols herein cover state-of-the-art methodologies for quantification and structural elucidation, including High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction: The Significance of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a long-chain hydroxy acyl-coenzyme A that plays a pivotal role in mitochondrial fatty acid β-oxidation, a key process for energy production.[1] The accumulation of long-chain hydroxy acyl-CoAs can be indicative of metabolic dysfunction, such as in genetic disorders like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] This condition leads to the buildup of these fatty acids, causing severe cellular damage.[1] Therefore, accurate and sensitive analytical methods for quantifying this and related molecules are paramount for diagnostics, disease modeling, and the development of therapeutic interventions.
Physicochemical Properties and Handling of the Analytical Standard
A foundational understanding of the analyte's characteristics is essential for the development of reliable analytical methods.
Table 1: Physicochemical Properties of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
| Property | Value | Source |
| Molecular Formula | C43H72N7O18P3S | [3][4] |
| Molecular Weight | 1100.1 g/mol | [3] |
| Appearance | Predicted to be a white to off-white solid | General Knowledge |
| Solubility | Soluble in aqueous buffers and organic solvents like methanol | [5][6] |
| Stability | Susceptible to hydrolysis of the thioester bond and oxidation | [5] |
Critical Handling and Storage Protocols:
To ensure the integrity of the analytical standard, strict adherence to the following handling and storage procedures is necessary:
-
Long-Term Storage: For maximum stability, the standard should be stored as a lyophilized powder at -20°C or -80°C, which can maintain its integrity for up to one year.[5]
-
Solution Preparation: Before use, allow the lyophilized powder to equilibrate to room temperature to prevent condensation.[5] Reconstitute in a suitable solvent such as a slightly acidic buffer (pH 4.0-6.0) or an organic solvent like methanol.[5] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]
-
Stock Solution Storage: Aqueous stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[5] To minimize degradation, storing aqueous solutions under an inert atmosphere like nitrogen is advisable.[5]
Quantitative Analysis by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs in biological matrices.[7][8]
Rationale for Method Selection
Reverse-phase chromatography with a C18 column is optimal for separating long-chain acyl-CoAs.[5] Gradient elution ensures sharp peaks and effective separation from other cellular components. Tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity, which is crucial for accurately measuring low-abundance metabolites.
Experimental Workflow Diagram
Caption: General experimental workflow for acyl-CoA analysis from biological tissues.[9]
Detailed Step-by-Step Protocol
-
Sample Collection and Metabolic Quenching: To preserve the in vivo acyl-CoA profile, immediately freeze-clamp tissues in liquid nitrogen to halt all enzymatic activity.[9]
-
Tissue Homogenization and Extraction: Keep tissues frozen during homogenization to prevent enzymatic degradation.[1][9] A common and effective method is to grind the frozen tissue into a fine powder.[9] Extraction is typically performed using organic solvents like methanol or acetonitrile.[9]
-
Purification by Solid-Phase Extraction (SPE): SPE is often used to remove interfering substances such as salts and phospholipids and to enrich the acyl-CoA fraction before analysis.[9]
-
HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column.[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: A linear gradient from low to high organic phase concentration.
-
Ionization: Electrospray Ionization (ESI) is commonly used for acyl-CoA analysis.[10]
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
-
Quantification: The concentration of the analyte is determined by comparing the signal intensity of the endogenous acyl-CoA to its corresponding internal standard.[1]
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthetic standards.[11]
Rationale for NMR Analysis
While mass spectrometry provides information on the mass-to-charge ratio, NMR gives detailed insights into the molecular structure, allowing for the definitive identification and purity assessment of the compound.[11] It is a non-destructive technique that provides a wealth of structural information.[12]
NMR Workflow Diagram
Caption: Workflow for structural elucidation of acyl-CoA standards by NMR.
Detailed Step-by-Step Protocol
-
Sample Preparation: Dissolve an adequate amount of the standard in a suitable deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Assign characteristic signals, including those from the vinyl groups, allylic protons, the methylene chain, and protons alpha to the thioester.[11] Also, assign signals from the Coenzyme A moiety.[11]
-
¹³C NMR: Confirm the carbon backbone of the molecule.
-
2D NMR (COSY, HSQC): Use these techniques for complete and unambiguous assignment of all proton and carbon signals.
-
-
Data Processing and Interpretation: Process the acquired data using appropriate software.[11] The combination of 1D and 2D NMR provides a robust method for definitive structural elucidation.[11]
References
- BenchChem. (2025). Comparative Analysis of Long-Chain Hydroxy Acyl-CoA Levels: A Focus on Healthy vs.
- Johnson, D. W. (2002). Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency. Journal of Mass Spectrometry, 37(12), 1215-1223.
- Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(6), 241.
- BenchChem. (2025). Application Notes and Protocols for the Structural Elucidation of Synthetic 9-Decenoyl-CoA using NMR Spectroscopy. BenchChem.
- Goudarzi, M., & Kuo, L. (2016).
- Goudarzi, M., & Kuo, L. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(21), 10595-10603.
- Sun, J., Han, X., & Gross, R. W. (2010). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring.
- BenchChem. (2025). Best practices for long-term storage of 11-Methylheptadecanoyl-CoA standards. BenchChem.
- Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California.
- Basudhar, D., & Ridder, L. (2022). Native chemical ligation approach to sensitively probe tissue acyl-CoA pools. bioRxiv.
- Mishra, P. K., & Lodi, A. (2018). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. Analytical Chemistry, 90(15), 9476-9482.
- Sigma-Aldrich. (n.d.). Coenzyme A Assay Kit Technical Bulletin. Sigma-Aldrich.
- PubChem. (n.d.). 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA.
- Tyni, T., & Pihko, H. (1999). Long-chain 3-hydroxyacyl-CoA Dehydrogenase Deficiency.
- Vlahov, G. (2012). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 17(7), 8436-8472.
- PubChemLite. (n.d.). 3(s)
- BenchChem. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA | C43H72N7O18P3S | CID 131769890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3(s)-hydroxy-10,13,16-all-cis-docosatrienoyl-coa (C43H72N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. Native chemical ligation approach to sensitively probe tissue acyl-CoA pools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA in Tissues
Introduction: Unveiling a Key Intermediate in Docosanoid Metabolism
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a critical, yet understudied, intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA, 22:6n-3). DHA is an essential omega-3 fatty acid highly enriched in the brain and retina, and its metabolites, known as docosanoids, are potent signaling molecules involved in the resolution of inflammation, neuroprotection, and maintenance of tissue homeostasis. The accurate quantification of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA in various tissues is paramount for elucidating the dynamics of DHA metabolism and understanding its role in both physiological and pathophysiological states.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the robust and reproducible quantification of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are designed to ensure scientific integrity through meticulous sample handling, efficient extraction, and sensitive, specific detection.
Biochemical Significance and Metabolic Pathway
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is formed during the peroxisomal β-oxidation of C24:6n-3 to yield DHA (C22:6n-3). This pathway is essential for maintaining the high concentrations of DHA required for optimal cellular function, particularly in the nervous system. Dysregulation of this metabolic pathway has been implicated in a variety of neurological and inflammatory disorders.
Caption: Peroxisomal β-oxidation pathway of DHA.
Pre-Analytical Considerations: Preserving the Integrity of Acyl-CoAs
The accurate quantification of acyl-CoAs is highly dependent on the initial steps of tissue collection and handling. Due to their inherent instability and rapid turnover, immediate metabolic quenching is crucial.
Protocol 1: Tissue Collection and Metabolic Quenching
-
Rapid Excision: Immediately following euthanasia (in accordance with approved animal protocols), excise the tissue of interest as rapidly as possible.
-
Freeze-Clamping: Instantly freeze-clamp the tissue using tongs pre-cooled in liquid nitrogen. This ensures the rapid cessation of all enzymatic activity.
-
Storage: Store the freeze-clamped tissue at -80°C until further processing. Avoid freeze-thaw cycles, as this can lead to the degradation of the target analyte.
Extraction of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA from Tissues
The extraction of long-chain acyl-CoAs from complex tissue matrices requires a robust method that efficiently disrupts cells, precipitates proteins, and solubilizes the analyte while minimizing degradation. The following protocol is a modification of established methods for long-chain acyl-CoA extraction.[][2]
Protocol 2: Tissue Homogenization and Liquid-Liquid Extraction
-
Preparation: Pre-cool all tubes, mortars, pestles, and homogenization equipment on dry ice.
-
Tissue Pulverization: Place the frozen tissue sample in a pre-cooled mortar and grind to a fine powder under liquid nitrogen.
-
Homogenization Buffer: Prepare a homogenization buffer of 100 mM potassium phosphate (KH2PO4), pH 4.9.
-
Homogenization: Transfer a known weight of the powdered tissue (typically 50-100 mg) to a pre-cooled glass Dounce homogenizer containing 1 mL of ice-cold homogenization buffer. Homogenize thoroughly on ice.
-
Protein Precipitation: Add 2 mL of a cold acetonitrile/isopropanol (3:1, v/v) solution to the homogenate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
Re-extraction: To maximize recovery, re-suspend the pellet in 1 mL of the acetonitrile/isopropanol solution, vortex, and centrifuge again. Combine the second supernatant with the first.
Purification by Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step to remove interfering substances such as salts, phospholipids, and other cellular components, thereby concentrating the acyl-CoA fraction. A mixed-mode or anion-exchange SPE cartridge is recommended for this purpose.[2][3]
Protocol 3: Solid-Phase Extraction of Acyl-CoAs
-
SPE Cartridge: Utilize a weak anion exchange or a mixed-mode SPE cartridge (e.g., 2-(2-pyridyl)ethyl functionalized silica gel).
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of the homogenization buffer through the column.
-
Sample Loading: Load the combined supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of the homogenization buffer to remove unbound contaminants. Follow with a wash of 3 mL of water, and then 3 mL of methanol to remove more polar and nonpolar impurities, respectively.
-
Elution: Elute the acyl-CoAs from the cartridge with 2 mL of 50 mM ammonium acetate in methanol.
-
Drying: Dry the eluate under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Caption: Experimental workflow for acyl-CoA analysis.
LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of low-abundance lipids like acyl-CoAs.
Analytical Standards and Internal Standard
A significant challenge in the quantification of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is the commercial unavailability of a certified analytical standard and a stable isotope-labeled internal standard.
-
Analytical Standard: It is recommended to pursue custom synthesis of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA. Several companies specialize in the custom synthesis of complex lipids and can provide a well-characterized standard.[]
-
Internal Standard: For accurate quantification, a stable isotope-labeled internal standard is essential. The custom synthesis of a deuterated or 13C-labeled version of the analyte is the preferred approach.[4][][6][7] This internal standard should be added to the sample at the beginning of the extraction process to account for any sample loss during preparation.
Liquid Chromatography
Reversed-phase chromatography is well-suited for the separation of long-chain acyl-CoAs. The hydroxyl group on the acyl chain of the target analyte will slightly decrease its retention time compared to its non-hydroxylated counterpart.[8][9][10][11][12]
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry
Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion electrospray ionization (ESI+), with a neutral loss of 507 Da corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[13][14][15][16]
Determining MS/MS Transitions:
-
Precursor Ion [M+H]+: The molecular formula for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is C43H72N7O18P3S. The calculated monoisotopic mass is approximately 1100.39 g/mol . Therefore, the expected precursor ion [M+H]+ will have an m/z of approximately 1101.39. This should be confirmed by direct infusion of the custom-synthesized standard.
-
Product Ion: The most abundant product ion is expected to result from the neutral loss of 507 Da. Therefore, the primary product ion to monitor in a selected reaction monitoring (SRM) experiment would be approximately m/z 594.39. The exact mass and optimal collision energy for this transition should be determined by direct infusion and fragmentation of the analytical standard.
Table 2: Predicted MS/MS Transitions for SRM Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA | ~1101.4 | ~594.4 | Positive |
| Stable Isotope-Labeled Internal Standard | ~1105.4 (for a +4 Da label) | ~598.4 (for a +4 Da label) | Positive |
Data Analysis and Quality Control
-
Calibration Curve: A calibration curve should be prepared using the custom-synthesized analytical standard, with concentrations spanning the expected physiological range in the tissue samples. The curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ to establish the sensitivity of the method.
-
Matrix Effects: Evaluate potential matrix effects by comparing the response of the analyte in the presence and absence of a tissue matrix extract.
Conclusion
The quantification of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA in tissues presents a formidable analytical challenge, primarily due to its low abundance and the lack of commercially available standards. However, by employing the rigorous protocols for sample preparation and the sensitive and specific LC-MS/MS methodology detailed in this guide, researchers can obtain reliable and reproducible data. The insights gained from the accurate measurement of this key metabolic intermediate will undoubtedly advance our understanding of DHA metabolism and its role in human health and disease.
References
- Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2008). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 49(5), 1131–1140.
- Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., & Hoppel, C. L. (2017). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 521, 21-27.
- Li, L. O., Kienesberger, P. C., Su, X., Ha, S., & Dyck, J. R. (2010). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of lipid research, 51(10), 3093–3103.
- Larson, T. R., & Graham, I. A. (2001). A novel method for the sensitive and selective quantification of acyl-CoA esters from plant tissues. The Plant Journal, 25(1), 115-125.
- Le Faouder, P., Baillif, V., Spreadbury, I., Motta, J. P., Rousset, P., Chêne, G., ... & Cenac, N. (2013). LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites.
-
Lipid Analytical Labs. (n.d.). Lipid Labs. Retrieved from [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). Custom synthesis. Retrieved from [Link]
- Holčapek, M., Jirásko, R., & Lísa, M. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry.
-
The Human Metabolome Database. (n.d.). Fragmentation of acyl-CoAs. Retrieved from [Link]
- Korf, A., van der Ende, M., & Hankemeier, T. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Metabolites, 12(2), 145.
- Kortz, L., Rentsch, D., & Scherer, G. (2018). An LC-MS/MS workflow to characterize 16 regio-and stereoisomeric trihydroxyoctadecenoic acids. Journal of lipid research, 59(10), 2026-2037.
-
Nikolova-Damyanova, B. (2019). Retention Order of Fatty Acids and Triacylglycerols. AOCS. Retrieved from [Link]
- Lee, J. C., Sim, H. Y., Kim, S. M., & Lee, J. H. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy-and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. PloS one, 8(10), e77561.
- Holčapek, M., Jirásko, R., & Lísa, M. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography-electrospray ionization mass spectrometry.
- Sal-Bravo, R., Navas-Iglesias, N., & Bellido-Díaz, V. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and bioanalytical chemistry, 413(11), 3021-3033.
- Park, S., & Kim, H. (2007). Retention mechanism of fatty alcohol ethoxylates in reversed-phase liquid chromatography.
- Wang, Y., Liu, X., Yang, J., & Li, Y. (2020). A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma. Journal of pharmaceutical and biomedical analysis, 186, 113303.
- Holčapek, M., Jirásko, R., & Lísa, M. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry.
- Gouveia-Figueira, S., & Nording, M. L. (2021). UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue. Frontiers in Physiology, 12, 694242.
- Val-Laillet, D., Guijas, C., & Gil-de-la-Fuente, A. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological. Molecules, 24(12), 2276.
Sources
- 2. benchchem.com [benchchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. isotope.com [isotope.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. aocs.org [aocs.org]
- 10. Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retention mechanism of fatty alcohol ethoxylates in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
Introduction: Elucidating the Role of a Key Intermediate in Docosanoid Metabolism
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a pivotal intermediate in the peroxisomal β-oxidation of docosanoids, a class of signaling lipids derived from C22 polyunsaturated fatty acids. As a hydroxylated acyl-CoA derivative, it stands at the crossroads of lipid catabolism, influencing cellular energy homeostasis and potentially modulating signaling pathways. The study of this molecule is critical for understanding the intricate network of lipid metabolism and its dysregulation in various disease states, including inherited metabolic disorders.
This guide provides a comprehensive framework for designing and executing cell-based assays to investigate the biological context and effects of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA. We will delve into the causality behind experimental choices, offering detailed, self-validating protocols for researchers, scientists, and drug development professionals.
Metabolic Significance and Rationale for Study
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is generated during the peroxisomal β-oxidation of docosatrienoic acid. This metabolic pathway is essential for the breakdown of very long-chain fatty acids (VLCFAs), which cannot be efficiently processed by mitochondria. The accumulation of VLCFAs and their intermediates is linked to severe cellular dysfunction, highlighting the importance of understanding each step of this pathway.
Key areas of investigation for this molecule include:
-
Enzyme kinetics and substrate specificity: Characterizing the activity of 3-hydroxyacyl-CoA dehydrogenase and other enzymes involved in its metabolism.
-
Cellular signaling: Investigating potential roles beyond metabolism, such as in modulating nuclear receptor activity or inflammatory pathways.
-
Pathophysiology of metabolic disorders: Using this intermediate to probe enzymatic deficiencies in cell models of diseases like Zellweger syndrome or X-linked adrenoleukodystrophy.
-
Drug discovery: Screening for compounds that modulate the enzymes responsible for its synthesis and degradation.
Experimental Workflows and Methodologies
A logical workflow for investigating 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA in a cellular context begins with characterizing its metabolic fate and then exploring its potential biological effects.
Caption: A generalized workflow for studying the metabolic fate and biological effects of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA in cell-based assays.
Protocol 1: In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol measures the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH), the enzyme responsible for the oxidation of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, in cell lysates. The assay spectrophotometrically monitors the reduction of NAD+ to NADH.
Rationale: Direct measurement of enzyme activity in cell lysates provides a quantitative assessment of the metabolic capacity for this specific substrate. This is crucial for comparing different cell types, disease models, or the effect of potential inhibitors.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Bradford or BCA protein assay reagents
-
Assay buffer (100 mM Tris-HCl pH 9.0, 1 mM EDTA)
-
NAD+ solution (10 mM in assay buffer)
-
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA solution (concentration to be optimized, dissolved in an appropriate solvent)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse using the cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, prepare a reaction mixture containing:
-
Assay buffer
-
Cell lysate (amount to be optimized, e.g., 10-50 µg protein)
-
NAD+ solution (final concentration 1 mM)
-
-
Initiate the reaction by adding 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA to the desired final concentration.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition and Analysis:
-
Measure the increase in absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADH production using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Express enzyme activity as nmol/min/mg of protein.
-
Data Presentation:
| Parameter | Value |
| Cell Line | [Specify cell line] |
| Protein Concentration | [µg/µL] |
| Substrate Concentration | [µM] |
| Specific Activity | [nmol/min/mg] |
Protocol 2: Cellular Uptake and Metabolism Analysis by LC-MS/MS
This protocol outlines the delivery of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA to cultured cells and the subsequent analysis of its metabolic products using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale: Understanding the rate of uptake and the metabolic fate of the molecule within the cell is fundamental. LC-MS/MS provides the sensitivity and specificity required to identify and quantify the parent compound and its downstream metabolites.
Materials:
-
Appropriate cell line (e.g., human fibroblasts, hepatocytes)
-
Cell culture medium
-
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
-
Vehicle for substrate delivery (e.g., fatty acid-free BSA)
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid or ammonium acetate for mobile phase modification
-
Internal standards for acyl-CoAs
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Prepare a complex of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA with fatty acid-free BSA.
-
Treat cells with the complex at various concentrations and for different time points.
-
-
Metabolite Extraction:
-
Wash cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol containing internal standards.
-
Scrape the cells, vortex, and centrifuge to pellet protein and debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the parent compound and expected metabolites (e.g., the corresponding 3-ketoacyl-CoA and shorter-chain acyl-CoAs).
-
Inject the extracted samples and analyze using the developed LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the concentration of each analyte by comparing its peak area to that of the internal standard.
-
Plot the concentration of the parent compound and its metabolites over time to determine the rate of metabolism.
-
Data Presentation:
| Time Point | [Parent Compound] (pmol/mg protein) | [Metabolite 1] (pmol/mg protein) | [Metabolite 2] (pmol/mg protein) |
| 0 min | |||
| 30 min | |||
| 60 min | |||
| 120 min |
Protocol 3: Gene Expression Analysis in Response to Treatment
This protocol details the analysis of changes in gene expression in cells treated with 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA using quantitative real-time PCR (qPCR).
Rationale: Acyl-CoAs and their metabolites can act as signaling molecules that regulate gene expression, often through nuclear receptors like PPARs. This assay can reveal potential signaling roles of the molecule.
Materials:
-
Treated cells from Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., genes involved in fatty acid metabolism, inflammation) and housekeeping genes.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Prepare qPCR reactions containing cDNA, qPCR master mix, and specific primers.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of housekeeping genes.
-
Compare the gene expression in treated cells to that in control cells.
-
Data Presentation:
| Target Gene | Fold Change (Treated vs. Control) | P-value |
| Gene A | ||
| Gene B | ||
| Gene C |
Visualization of the Peroxisomal β-Oxidation Pathway
Caption: Simplified diagram of the peroxisomal β-oxidation pathway highlighting the position of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA.
Troubleshooting and Considerations
-
Substrate Stability: Acyl-CoA esters can be unstable in aqueous solutions. Prepare fresh solutions and store them appropriately.
-
Substrate Delivery: The delivery of long-chain acyl-CoAs into cells can be challenging. The use of carriers like fatty acid-free BSA is recommended to enhance solubility and cellular uptake.
-
Cell Line Selection: Choose cell lines relevant to the biological question. For example, hepatocytes (e.g., HepG2) are metabolically active and suitable for studying fatty acid oxidation. Fibroblasts from patients with metabolic disorders are invaluable for disease modeling.
-
Controls: Always include appropriate controls, such as vehicle-treated cells and positive controls for the assays (e.g., a known substrate for HADH).
Conclusion
The protocols and guidelines presented here provide a robust starting point for investigating the cellular roles of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA. By combining metabolic analysis with functional assays, researchers can gain deeper insights into the complex world of lipid metabolism and its implications for human health and disease.
References
- At the time of generating this response, specific peer-reviewed articles detailing cell-based assays for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA were not prominently available in the search results. The provided protocols are based on established methodologies for similar long-chain acyl-CoAs and the enzymes involved in their metabolism. For foundational knowledge on peroxisomal beta-oxidation and related assay principles, please refer to standard biochemistry and cell biology textbooks, as well as publications on the study of very long-chain fatty acid metabolism. Authoritative sources on general lipid analysis and cell-based metabolic assays from reputable scientific journals and suppliers of biochemical reagents are also recommended.
protocol for derivatization of hydroxy fatty acyl-CoAs
An Application Guide and Protocol for the Derivatization of Hydroxy Fatty Acyl-CoAs for Mass Spectrometry Analysis
Authored by a Senior Application Scientist
This document provides a detailed guide for the chemical derivatization of hydroxy fatty acyl-coenzyme A esters (HFACoAs), a critical class of metabolites involved in lipid biosynthesis, oxidation, and cellular signaling.[1][2] Due to their low physiological abundance and challenging physicochemical properties, direct analysis of HFACoAs is often intractable. This guide explains the rationale behind derivatization and provides two detailed protocols for robust and sensitive analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Analytical Challenge of Hydroxy Fatty Acyl-CoAs
Hydroxy fatty acyl-CoAs are intermediates in fatty acid β-oxidation and are integral to the biosynthesis of complex lipids. Their quantification in biological matrices is essential for studying metabolic disorders and drug development. However, their analysis is hampered by several factors:
-
Poor Ionization Efficiency: The large, polar coenzyme A moiety and the aliphatic chain result in poor ionization efficiency in common mass spectrometry sources, leading to low sensitivity.[3][4]
-
Thermal Instability: The thioester bond is susceptible to thermal degradation, making analysis by gas chromatography challenging without prior modification.[5]
-
Low Abundance: HFACoAs are typically present at very low concentrations in tissues and cells, requiring highly sensitive analytical methods.[6]
-
Matrix Interference: Biological samples contain a multitude of lipids and other molecules that can co-elute and cause ion suppression, interfering with accurate quantification.[6]
Chemical derivatization addresses these challenges by modifying the target molecule to improve its analytical properties, thereby enhancing sensitivity, selectivity, and chromatographic performance.[7]
Rationale and Strategy for Derivatization
The primary goal of derivatizing HFACoAs is to modify their functional groups—specifically the carboxyl and hydroxyl groups of the fatty acyl chain after hydrolysis from the CoA moiety—to make them more amenable to analysis.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): The strategy often involves "charge-tagging." By adding a group with a permanent positive charge or a moiety that is easily protonated (like a tertiary amine), the ionization efficiency in positive-ion electrospray ionization (ESI) is dramatically increased.[3][4][8] This leads to a significant boost in sensitivity.
-
For Gas Chromatography-Mass Spectrometry (GC-MS): The strategy is to increase volatility and thermal stability. This is achieved by converting the polar carboxyl (-COOH) and hydroxyl (-OH) groups into less polar, more stable esters and ethers (or silyl ethers), respectively.[5][9][10] This process prevents peak tailing and on-column degradation.
The overall analytical workflow involves sample extraction, hydrolysis of the acyl-CoA to its free hydroxy fatty acid form, derivatization, and finally, instrumental analysis.
Caption: General workflow from sample preparation to final analysis.
Protocol 1: Amidation for Enhanced LC-MS/MS Detection
This protocol describes the derivatization of the carboxyl group of hydroxy fatty acids (HFAs) with an amine-containing reagent, 4-amino-1-benzylpiperidine (4A1BP), following the hydrolysis of the acyl-CoA. This "charge-tagging" strategy significantly improves detection in positive-ion ESI mode.[11]
Principle
The carboxyl group of the HFA is activated using a coupling agent (e.g., EDC/NHS) and then reacted with the primary amine of 4A1BP to form a stable amide bond. The benzylpiperidine group is readily protonated, leading to a strong signal in the mass spectrometer.
Caption: Amidation of a hydroxy fatty acid with 4A1BP.
Reagents and Materials
-
Hydroxy fatty acyl-CoA standards and samples
-
Internal Standard (e.g., C17:0-OH fatty acid)
-
0.5 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Acetonitrile (ACN), LC-MS grade
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
4-amino-1-benzylpiperidine (4A1BP)
-
Triethylamine (TEA)
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Microcentrifuge tubes
Step-by-Step Protocol
-
Hydrolysis of Acyl-CoA:
-
To 100 µL of sample extract (containing HFACoAs) or standard, add the internal standard.
-
Add 50 µL of 0.5 M NaOH.
-
Vortex and incubate at 60°C for 30 minutes to hydrolyze the thioester bond.
-
Cool to room temperature and neutralize by adding 50 µL of 0.5 M HCl.
-
-
Sample Cleanup (Optional but Recommended):
-
Perform a solid-phase extraction to remove salts and other interferences, eluting the free HFAs with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried HFA residue in 100 µL of acetonitrile.
-
Prepare the derivatization cocktail: In a separate vial, mix 5 mg EDC, 3 mg NHS, and 5 mg 4A1BP in 1 mL of acetonitrile. Add 10 µL of TEA. This cocktail should be prepared fresh.
-
Add 50 µL of the derivatization cocktail to the reconstituted HFA sample.
-
Vortex and incubate at 40°C for 60 minutes.
-
-
Reaction Quenching and Sample Preparation for LC-MS:
-
After incubation, add 5 µL of water to quench the reaction.
-
Evaporate the sample to dryness under nitrogen.
-
Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Centrifuge to pellet any precipitate and transfer the supernatant to an LC vial.
-
LC-MS/MS Parameters (Example)
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A suitable gradient from ~50% B to 95% B over 10-15 minutes.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
Transitions: Monitor the transition from the protonated parent ion [M+H]+ to a characteristic fragment ion of the 4A1BP tag (e.g., m/z 174.1).[11]
| Parameter | Guideline | Rationale |
| Reaction Temp. | 40-60°C | Ensures efficient reaction kinetics without degrading the analytes. |
| Reaction Time | 60 minutes | Sufficient time for the amidation reaction to proceed to completion. |
| Coupling Agents | EDC/NHS | Activates the carboxyl group to facilitate amide bond formation. |
| Quenching | Addition of water | Hydrolyzes any remaining active esters to stop the reaction. |
Protocol 2: Methylation for GC-MS Analysis
This protocol is a classic method for preparing HFAs for GC-MS analysis. It involves the simultaneous formation of fatty acid methyl esters (FAMEs) from the carboxyl group and methyl ethers from the hydroxyl group using iodomethane (methyl iodide) in a polar aprotic solvent.[9]
Principle
After hydrolysis of the acyl-CoA, the resulting HFA is treated with a strong base to deprotonate both the carboxylic acid and the alcohol. The subsequent addition of iodomethane results in an SN2 reaction, where the carboxylate and alkoxide anions act as nucleophiles to displace the iodide, forming the methyl ester and methyl ether, respectively. This derivatization neutralizes the polar functional groups, increasing volatility for GC analysis.[9]
Caption: Simultaneous methylation of carboxyl and hydroxyl groups.
Reagents and Materials
-
Hydroxy fatty acyl-CoA standards and samples
-
Internal Standard (e.g., C17:0-OH fatty acid)
-
0.5 M Sodium Hydroxide (NaOH) for hydrolysis
-
1 M Hydrochloric Acid (HCl)
-
Dimethylacetamide
-
Sodium Hydroxide (NaOH), crushed pellets
-
Iodomethane (Methyl Iodide) - Caution: Toxic and volatile.
-
Hexane, GC grade
-
Anhydrous Sodium Sulfate
-
Glass reaction vials with PTFE-lined screw caps
Step-by-Step Protocol
CAUTION: Perform this protocol in a certified chemical fume hood. Iodomethane is toxic.
-
Hydrolysis of Acyl-CoA:
-
Follow Step 1 from Protocol 1 to obtain the free HFAs.
-
After neutralization, extract the HFAs into an organic solvent (e.g., ethyl acetate), and evaporate to complete dryness under nitrogen.
-
-
Derivatization Reaction:
-
To the dried HFA residue in a glass reaction vial, add 1 mL of dimethylacetamide.
-
Add approximately 150 mg of crushed NaOH pellets.
-
Seal the vial and heat at 80°C for 60 minutes.
-
Cool the vial to room temperature.
-
Carefully add 1 mL of iodomethane to the vial.
-
Reseal the vial and heat again at 80°C for 60 minutes.[9]
-
-
Extraction of Derivatized Products:
-
Cool the reaction vial to room temperature.
-
Add 2 mL of water and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the derivatized FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the hexane extraction two more times, pooling the organic layers.
-
-
Sample Cleanup:
-
Add a small amount of anhydrous sodium sulfate to the pooled hexane extract to remove any residual water.
-
Transfer the dried hexane solution to a GC vial for analysis.
-
GC-MS Parameters (Example)
-
Column: A mid-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
-
Inlet Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the derivatives.
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
MS Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Expected Fragments: The resulting mass spectra will show characteristic fragments related to the cleavage around the methoxy group and the methyl ester, allowing for structural confirmation.
| Parameter | Guideline | Rationale |
| Base | Crushed NaOH | Acts as a strong base to deprotonate both functional groups. |
| Solvent | Dimethylacetamide | A polar aprotic solvent that facilitates the SN2 reaction. |
| Reagent | Iodomethane | Provides the methyl group for the esterification and etherification. |
| Extraction | Hexane | A non-polar solvent to selectively extract the derivatized, non-polar products. |
Validation and Quality Control
For both protocols, ensuring data quality is paramount.
-
Internal Standards: An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample (e.g., an odd-chain HFA), should be added at the very beginning of sample preparation to correct for variations in extraction, hydrolysis, and derivatization efficiency.
-
Calibration Curves: Prepare calibration curves using authentic standards that have undergone the entire sample preparation and derivatization process.
-
Reagent Blanks: Process a "blank" sample containing no analyte through the entire procedure to check for contamination from reagents or labware.
-
Derivatization Efficiency: To confirm complete derivatization, analyze a high-concentration standard. The absence of underivatized or partially derivatized products indicates an efficient reaction.
References
-
A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. ResearchGate. Available at: [Link]
-
Han, X. (2020). Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization. Analytica Chimica Acta. Available at: [Link]
-
Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
Haynes, C. A., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. Available at: [Link]
-
Derivatization. Chemistry LibreTexts. Available at: [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. ResearchGate. Available at: [Link]
-
Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at: [Link]
-
Commonly described methods for chemical synthesis of acyl-CoA thioesters. ResearchGate. Available at: [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. National Institutes of Health (NIH). Available at: [Link]
-
Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed. Available at: [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Europe PMC. Available at: [Link]
-
A genetically-encoded fluorescent biosensor for visualization of acetyl-CoA in live cells. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids. PubMed. Available at: [Link]
-
Chemical Derivatization-Based Liquid Chromatography-Mass Spectrometry Method for Fatty Acid Profiling in Biological Samples. PubMed. Available at: [Link]
-
Derivatives of Carboxylic Acids. Michigan State University Chemistry. Available at: [Link]
-
Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids. ResearchGate. Available at: [Link]
-
Chromatographic methods for the determination of acyl-CoAs. Royal Society of Chemistry. Available at: [Link]
-
Application of Derivatization in Fatty Acids and Fatty Acyls Detection: Mass Spectrometry‐Based Targeted Lipidomics. Wiley Online Library. Available at: [Link]
-
Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. ResearchGate. Available at: [Link]
-
Fluorescent Derivatization. YouTube. Available at: [Link]
-
Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor. National Institutes of Health (NIH). Available at: [Link]
-
Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor. PubMed. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Derivatization in Fatty Acids and Fatty Acyls Detection: Mass Spectrometry‐Based Targeted Lipidomics [ouci.dntb.gov.ua]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Derivatization-Based Liquid Chromatography-Mass Spectrometry Method for Fatty Acid Profiling in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Advanced HPLC Resolution of Docosatrienoyl-CoA Isomers
Welcome to the technical support center for advanced chromatographic challenges. As Senior Application Scientists, we understand that resolving structurally similar isomers, such as the various forms of docosatrienoyl-CoA, represents a significant analytical hurdle. These molecules are critical intermediates in lipid metabolism, and distinguishing between them is paramount for accurate biological interpretation.
This guide is structured to move from foundational concepts to targeted troubleshooting, providing not just protocols, but the underlying scientific principles to empower your method development.
The Challenge: Why Are Docosatrienoyl-CoA Isomers So Difficult to Separate?
Docosatrienoyl-CoA (C22:3-CoA) refers to a group of isomers with the same chemical formula and mass but differing in the position or geometry (cis/trans) of their three double bonds along the 22-carbon acyl chain.[1][2] For example, isomers can include omega-3, omega-6, or other positional variants. These subtle structural differences result in nearly identical physicochemical properties, such as hydrophobicity and polarity, making them notoriously difficult to resolve using standard reversed-phase HPLC methods.[3][4]
Caption: Structural similarity of docosatrienoyl-CoA isomers.
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section is designed as a logical workflow to diagnose and solve common separation issues.
Caption: Logical troubleshooting workflow for isomer separation.
Issue 1: Poor Resolution and Peak Co-elution
Q1: My docosatrienoyl-CoA isomers are eluting as a single broad peak or a poorly resolved shoulder. What is the most impactful first step?
A1: Your first and most critical adjustment should be the gradient elution program. Isomers have very similar retention behaviors, and a steep gradient will push them through the column too quickly, preventing separation. By implementing a shallower gradient, you increase the time analytes spend interacting with the stationary phase, which amplifies the small differences in their partitioning behavior, leading to improved resolution.[5][6][7]
-
Causality: A shallow gradient keeps the mobile phase's organic content lower for a longer duration. This enhances the differential retention of isomers based on subtle differences in their hydrophobicity or shape, which dictates their interaction with the C18 chains of the stationary phase.
-
Action: Implement Protocol 1: Systematic Gradient Optimization to methodically flatten your gradient across the elution window of your target isomers.
Q2: I've flattened my gradient, and the peaks are wider, but resolution is still not baseline. What should I try next?
A2: The next parameter to investigate is column temperature. Temperature is a powerful but often overlooked tool for manipulating selectivity in reversed-phase HPLC.[8][9] For structurally similar compounds, even a small change of 5-10°C can alter the retention mechanism enough to improve or even reverse the elution order.[8][10]
-
Causality: Temperature affects the viscosity of the mobile phase, the kinetics of mass transfer, and the conformational state of both the analyte and the stationary phase alkyl chains.[11][12] These combined effects can subtly change the thermodynamics of interaction for each isomer, leading to differential retention changes.
-
Action: Follow Protocol 2: Column Temperature Scouting to assess the impact of temperature on your separation. A typical starting point is 35-40°C, with adjustments up or down in 5°C increments.[10][12]
Q3: Temperature adjustments provided minimal improvement. Is my column choice the problem?
A3: Yes, at this stage, you should critically evaluate your stationary phase. While a standard C18 column is the workhorse of reversed-phase chromatography, it may not provide the unique selectivity needed for these isomers.[13] Alternative chemistries can introduce different interaction mechanisms (e.g., pi-pi interactions, shape selectivity) that can resolve isomers a C18 cannot.[3]
-
Causality: Standard C18 phases separate primarily on hydrophobicity. Isomers with identical carbon and double bond counts have nearly identical hydrophobicity. Other phases can exploit different properties. For instance, a Phenyl phase can interact with the pi electrons in the double bonds of the fatty acyl chain, providing a different separation mechanism. A C30 phase offers enhanced shape selectivity for long, rigid molecules.[3]
-
Action: Consult the Column Selection Guide (Table 1) and consider a column with a different stationary phase.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q1: My peaks are tailing significantly, even after optimizing the gradient. What causes this for acyl-CoA molecules?
A1: Peak tailing for large, ionizable molecules like acyl-CoAs is often caused by secondary interactions with the stationary phase or issues with mobile phase pH. The phosphate groups on the CoA moiety can interact with residual, un-capped silanol groups on the silica support of the column, causing tailing.[14]
-
Causality: At typical mobile phase pH values (3-7), silanol groups can be deprotonated (SiO-) and the CoA moiety's phosphate groups are negatively charged. This can lead to ionic interactions that cause a portion of the analyte molecules to lag on the column.
-
Action 1 (Mobile Phase pH): Ensure your mobile phase pH is well-controlled and low (e.g., pH 2.5-3.5 using formic or phosphoric acid). A low pH protonates the silanol groups (Si-OH), minimizing these secondary interactions.[14] Be mindful of your column's pH stability limits, which are typically pH 2-8 for silica-based columns.[14]
-
Action 2 (Ion-Pairing Agents): Introduce a cationic ion-pairing agent to the mobile phase. See Table 2 for options. These agents have a hydrophobic tail that partitions into the stationary phase and a positive head group that forms an ion pair with the negatively charged CoA, masking its charge and improving peak shape.[15][16][17]
Issue 3: Low Sensitivity or Inconsistent Results
Q1: Why are my retention times shifting between runs?
A1: The most common cause of retention time instability is inconsistent column temperature.[8][12] Fluctuations in ambient lab temperature can directly impact retention, as a 1°C change can alter retention time by 1-2%.[11]
-
Causality: Temperature directly affects mobile phase viscosity and analyte solubility, which are key drivers of retention time.[9] Without active thermal control, your chromatography will be susceptible to environmental changes.
-
Action: Always use a column oven. For robust methods, set the temperature at least 5-10°C above the highest expected ambient temperature (e.g., 35°C) to ensure stable, reproducible conditions.[8][12]
Q2: My signal-to-noise ratio is poor. How can I increase the sensitivity for docosatrienoyl-CoA?
A2: Acyl-CoAs have a strong UV absorbance at ~260 nm due to the adenine ring in the CoA moiety, so UV detection is common.[18] If sensitivity is still an issue, consider mass spectrometry (LC-MS).
-
Causality: Mass spectrometry offers significantly higher sensitivity and selectivity compared to UV detection.[19][20] By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), you can specifically detect your analytes of interest with very low background noise.
-
Action: If available, transition your method to an LC-MS platform. This requires using volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile phosphate buffers.[14][21] This transition often provides the added benefit of confirming the identity of your isomeric peaks through their mass-to-charge ratio.
Data & Parameter Guides
Table 1: Column Selection Guide for Lipid Isomer Separation
| Stationary Phase | Primary Interaction Mechanism | Pros for Docosatrienoyl-CoA Isomers | Cons & Considerations |
| Standard C18 | Hydrophobicity | Good general retention for lipids; widely available. | Often provides insufficient selectivity for positional isomers.[3] |
| C30 (Polymeric) | Hydrophobicity & Shape Selectivity | Excellent for resolving long-chain geometric (cis/trans) and positional isomers.[3] | Longer equilibration times; may require different mobile phases. |
| Phenyl-Hexyl | Hydrophobicity & π-π Interactions | Can differentiate isomers based on the position of double bonds through interaction with the phenyl ring. | Selectivity can be highly dependent on the organic modifier used (ACN vs. MeOH). |
| Fluoro-Phenyl | Hydrophobicity, π-π, Dipole-Dipole | Offers unique selectivity for polarizable molecules and can resolve isomers that co-elute on C18. | Can be less robust than traditional C18 phases. |
Table 2: Mobile Phase Modifier Effects
| Modifier Type | Example | Concentration | Mechanism & Impact |
| Acid Additive | Formic Acid, Acetic Acid | 0.1% (v/v) | Suppresses silanol ionization to reduce peak tailing. Required for LC-MS.[14] |
| Buffer Salts | Potassium Phosphate, Ammonium Formate | 10-50 mM | Controls pH for reproducible retention and peak shape. Phosphate is non-volatile (UV only).[14][18] |
| Cationic Ion-Pair Agent | Triethylamine (TEA) | 0.05-0.1% | Volatile agent that pairs with analyte and masks active silanols, improving peak shape for bases.[17] |
| Organic Solvent | Acetonitrile (ACN) vs. Methanol (MeOH) | N/A | ACN is a weaker solvent and often provides better selectivity for isomers. MeOH can alter selectivity and is stronger.[13] |
Experimental Protocols
Protocol 1: Systematic Gradient Optimization
This protocol is designed to efficiently find the optimal gradient for resolving closely eluting isomers.
-
Scouting Run:
-
Perform a fast, broad linear gradient (e.g., 5% to 95% organic solvent B in 10-15 minutes).
-
Identify the retention time (t_R) and the approximate %B at which your isomer cluster elutes. Let's call this %B_elution.
-
-
Calculate Optimal Gradient Slope:
-
The goal is to create a shallow gradient centered around the elution point of your analytes.
-
Define a new gradient window: Start at (%B_elution - 15%) and end at (%B_elution + 10%).
-
Extend the gradient time (t_G) to at least 20-30 minutes to flatten the slope.
-
-
Refined Gradient Program Example:
-
Initial Conditions: Hold at (%B_elution - 15%) for 2 minutes.
-
Gradient Segment: Linearly increase from (%B_elution - 15%) to (%B_elution + 10%) over 30 minutes.
-
Wash Step: Ramp to 95% B, hold for 5 minutes to clean the column.
-
Re-equilibration: Return to initial conditions and hold for at least 5-7 column volumes.
-
-
Iterate:
-
If resolution is improved but not baseline, extend the gradient time (t_G) further (e.g., to 40-50 minutes) to make the slope even shallower.[5]
-
Protocol 2: Column Temperature Scouting
This protocol systematically evaluates the effect of temperature on isomer selectivity.
-
Establish a Baseline:
-
Using your best gradient from Protocol 1, perform an injection at a starting temperature, for example, 35°C. Note the resolution and retention times.
-
-
Systematic Evaluation:
-
Increase the column temperature in 5°C increments (e.g., to 40°C, then 45°C).
-
Allow the system to fully equilibrate at each new temperature for at least 15-20 minutes before injecting the sample.
-
At each temperature, carefully record the retention times of all peaks and calculate the resolution between the critical isomer pair.
-
-
Data Analysis:
-
Plot resolution vs. temperature.
-
Identify the temperature that provides the maximum resolution. It is not uncommon for selectivity to change non-linearly with temperature.[8]
-
-
Verification:
-
Once the optimal temperature is identified, perform several replicate injections to confirm the reproducibility of the separation.
-
References
-
Cyberlipid. (n.d.). Fatty acyl CoA analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of column temperature on the separation of all lipid classes... Retrieved from [Link]
-
PubMed Central. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Retrieved from [Link]
-
Bio-protocol. (2019). HPLC analysis of acyl-CoA fatty acids. Retrieved from [Link]
-
PubMed. (1988). The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2014). What is the effect of column temperature on retention time of lipids in hplc? Retrieved from [Link]
-
Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]
-
Agilent. (2011). Reversed Phase HPLC of Fatty Acids. Retrieved from [Link]
-
PubChem. (n.d.). Docosatrienoic Acid. Retrieved from [Link]
-
Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]
-
uHPLCs. (2023). Setting Your Liquid Chromatography to the Right Temperature. Retrieved from [Link]
-
Wikipedia. (n.d.). Docosatetraenoic acid. Retrieved from [Link]
-
LCGC International. (2019). Looking into Lipids. Retrieved from [Link]
-
Welch Materials. (2025). Gradient Optimization in Liquid Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2015). Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples. Retrieved from [Link]
-
SCIEX. (2023). How does increasing column temperature affect LC methods? Retrieved from [Link]
-
ResearchGate. (n.d.). Ion-pairing UHPLC chromatography produces well-separated peaks for CoA... Retrieved from [Link]
-
ResearchGate. (2025). Optimization of normal phase chromatographic conditions for lipid analysis... Retrieved from [Link]
-
LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
YouTube. (2022). Maximizing Your HPLC Method Development. Retrieved from [Link]
-
MDPI. (2025). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Retrieved from [Link]
-
Phenomenex Blog. (2015). Technical Tip: Ion-Pairing Agents. Retrieved from [Link]
-
PubChem. (n.d.). 13,16,19-Docosatrienoic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Docosatrienoic acid (HMDB0002823). Retrieved from [Link]
-
ResearchGate. (n.d.). The HPLC and UPLC-MS/MS analysis of principal unsaturated fatty acids... Retrieved from [Link]
-
LCGC. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Retrieved from [Link]
-
Agilent. (2020). Gradient Design and Development. Retrieved from [Link]
-
Fatplants. (n.d.). PlantFAdb: 22:3; Docosatrienoic acid; structure ambiguous. Retrieved from [Link]
-
PubMed Central. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Retrieved from [Link]
-
MDPI. (2022). Dried Blood Spots Capture a Wide Range of Metabolic Pathways... Retrieved from [Link]
-
PubMed Central. (2024). UPLC-ESI-MS/MS strategy to analyze fatty acids composition and lipid profiles of Pacific saury (Cololabis saira). Retrieved from [Link]
-
MDPI. (2020). Comparison of Separation of Seed Oil Triglycerides Containing Isomeric Conjugated Octadecatrienoic Acid Moieties by Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) HPLC chromatogram illustrating separation of CoA compounds... Retrieved from [Link]
-
National Institutes of Health. (2014). Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography... Retrieved from [Link]
-
PubMed. (1986). Autooxidation of docosahexaenoic acid: analysis of ten isomers of hydroxydocosahexaenoate. Retrieved from [Link]
-
PubMed. (1998). Determination of RS,E/Z-tocotrienols by HPLC. Retrieved from [Link]
Sources
- 1. Docosatrienoic Acid | C22H38O2 | CID 5312557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13,16,19-Docosatrienoic acid | C22H38O2 | CID 5312556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. mastelf.com [mastelf.com]
- 6. welch-us.com [welch-us.com]
- 7. agilent.com [agilent.com]
- 8. chromtech.com [chromtech.com]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How does increasing column temperature affect LC methods? [sciex.com]
- 13. youtube.com [youtube.com]
- 14. mastelf.com [mastelf.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. phenomenex.com [phenomenex.com]
- 18. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 19. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-Hydroxy Long-Chain Acyl-CoAs
<
Welcome to the technical support center for the analysis of 3-hydroxy long-chain acyl-CoAs (3-OH-LC-CoAs). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the complex quantitative analysis of these critical metabolic intermediates.
The accurate measurement of 3-OH-LC-CoAs is essential for understanding mitochondrial fatty acid β-oxidation and its role in various diseases, including inherited metabolic disorders like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] However, their inherent instability, low abundance, and complex sample matrices present significant analytical hurdles.[3][4] This resource provides field-proven insights and validated protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during sample preparation, chromatography, and mass spectrometry analysis.
Part 1: Sample Preparation & Extraction
Q1: Why is my recovery of 3-OH-LC-CoAs consistently low and variable?
A1: Causality & Explanation
Low and inconsistent recovery is one of the most common challenges in acyl-CoA analysis. It stems from the molecule's inherent chemical instability and the complexity of biological matrices.
-
Enzymatic Degradation: Biological samples contain active thioesterases that rapidly hydrolyze the thioester bond of acyl-CoAs. This process begins immediately upon cell lysis if not properly controlled.[4]
-
Chemical Instability: The thioester bond is susceptible to chemical hydrolysis, especially in non-optimal pH conditions (alkaline and strongly acidic) and at elevated temperatures.[4]
-
Extraction Inefficiency: 3-OH-LC-CoAs are amphipathic molecules. Their long acyl chains give them hydrophobic properties, while the CoA moiety is large and polar. This dual nature makes quantitative extraction with a single solvent system difficult. Inefficient extraction from complex matrices like tissues can lead to significant analyte loss.[3][5]
Troubleshooting Guide & Recommendations
| Problem | Recommended Action | Scientific Rationale |
| Enzymatic Degradation | 1. Rapid Quenching: Immediately flash-freeze tissues in liquid nitrogen. For cultured cells, quench metabolism by adding an ice-cold solvent like 80% methanol or placing the dish on liquid nitrogen.[4] 2. Maintain Low Temperature: Perform all subsequent homogenization and extraction steps on ice or at 4°C.[4] | Halting enzymatic activity at the point of collection is the most critical step to preserve the in vivo acyl-CoA profile. Low temperatures significantly slow down the rate of enzymatic reactions and chemical hydrolysis.[6] |
| Chemical Hydrolysis | 1. Use Acidified Buffers: Homogenize tissues in a slightly acidic buffer, such as 100 mM potassium phosphate (KH2PO4) at pH 4.9.[7] 2. Avoid Strong Acids/Bases: While acidic conditions are favorable, strong acids like perchloric acid can cause some hydrolysis and may require a neutralization step that can introduce variability.[8] | A moderately acidic pH helps to maintain the stability of the thioester bond during the extraction process.[7] |
| Poor Extraction Yield | 1. Use a Multi-Solvent System: Employ a combination of a buffer with organic solvents like acetonitrile and isopropanol to effectively extract the amphipathic acyl-CoAs.[5][7] 2. Incorporate Solid-Phase Extraction (SPE): Use SPE for sample cleanup and enrichment. Weak anion exchange or specialized sorbents like 2-(2-pyridyl)ethyl are effective for isolating a broad range of acyl-CoAs.[5][9][10] | A multi-solvent approach disrupts cell membranes and precipitates proteins while solubilizing acyl-CoAs of varying chain lengths. SPE removes interfering substances (e.g., salts, phospholipids) and concentrates the analytes, improving sensitivity and data quality.[5][10] |
Part 2: Liquid Chromatography & Mass Spectrometry (LC-MS/MS)
Q2: My chromatographic peaks for 3-OH-LC-CoAs are broad and tailing. What is the cause and how can I fix it?
A2: Causality & Explanation
Poor peak shape is a frequent issue in the chromatography of acyl-CoAs and can severely impact resolution and quantification.[11][12]
-
Secondary Interactions: The phosphate groups on the CoA moiety can interact with active sites on the column, such as residual silanols on silica-based C18 columns, leading to peak tailing.[13]
-
Column Overload: Injecting too much analyte can saturate the stationary phase, causing peaks to broaden and often exhibit a "right-triangle" shape.[12][13]
-
Inappropriate Mobile Phase: A mobile phase with incorrect pH or insufficient ionic strength may not effectively suppress secondary interactions, leading to poor peak shape.[13]
-
System Dead Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause band broadening.[14]
Troubleshooting Guide & Recommendations
| Problem | Recommended Action | Scientific Rationale |
| Secondary Silanol Interactions | 1. Use a High pH Mobile Phase: Employ a mobile phase with an additive like ammonium hydroxide to raise the pH (e.g., pH 10-11).[15] 2. Use a Modern Column: Utilize a column with high-purity silica and advanced end-capping to minimize exposed silanols. | At high pH, residual silanol groups are deprotonated and negatively charged, which repels the negatively charged phosphate groups of the acyl-CoA, minimizing secondary interactions and improving peak symmetry. |
| Column Overload | 1. Reduce Injection Mass: Dilute your sample and re-inject. If peak shape improves and retention time increases slightly, overload was the likely cause.[12] | Reducing the amount of analyte injected ensures that the interactions with the stationary phase remain within the linear range of the isotherm, preventing saturation. |
| Mobile Phase Issues | 1. Optimize Buffer Concentration: Ensure adequate buffering capacity (e.g., 5-10 mM buffer concentration for reversed-phase).[12] 2. Check pH relative to pKa: Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa to maintain a consistent ionic state. | A stable pH prevents analytes from being in multiple ionic forms during separation, which can cause peak splitting or broadening.[13] |
| System & Column Health | 1. Check for Voids/Blockages: Inspect the column for voids at the inlet. Replace the inlet frit or the column if necessary.[13][14] 2. Minimize Dead Volume: Use tubing with the smallest appropriate internal diameter and ensure all fittings are properly made (e.g., ferrules are not crushed or leaking).[14] | Voids and blockages disrupt the flow path, leading to non-uniform sample bands. Minimizing extra-column volume is crucial for preserving the narrow peak widths achieved by modern UHPLC columns. |
Q3: How can I mitigate matrix effects that are suppressing my analyte signal?
A3: Causality & Explanation
Matrix effects are a major challenge in LC-MS/MS, caused by co-eluting compounds from the biological matrix (e.g., salts, phospholipids) that interfere with the ionization of the target analyte in the mass spectrometer source.[16] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[17]
-
Ion Suppression: Co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal intensity. This is the most common matrix effect for acyl-CoAs.
-
Source of Interference: In tissue and cell extracts, phospholipids are a primary source of ion suppression due to their high abundance and ionization efficiency.
Troubleshooting Guide & Recommendations
-
Improve Sample Cleanup: The most effective strategy is to remove interfering compounds before they reach the analytical column.
-
Optimize Chromatography:
-
Increase Chromatographic Resolution: Modify the LC gradient to better separate the 3-OH-LC-CoAs from the region where matrix components elute (often early in the run for phospholipids). A longer, shallower gradient can significantly improve separation.[16]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
The Gold Standard: The best way to correct for matrix effects is to use a SIL-IS (e.g., ¹³C-labeled) for each analyte. The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.[11]
-
Alternative: If a specific SIL-IS is unavailable, use a closely related odd-chain acyl-CoA (e.g., C17-CoA) as an internal standard. While not perfect, it can help correct for some variability.[15]
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards in an extract from a blank matrix (a sample that does not contain the analyte) to mimic the matrix effects seen in the unknown samples. This ensures that the calibration curve accurately reflects the analytical conditions.[16]
-
Key Experimental Protocols & Workflows
Protocol 1: Extraction & SPE of 3-OH-LC-CoAs from Tissue
This protocol is adapted from established methods for robust extraction and purification of long-chain acyl-CoAs from tissue samples.[5][7]
Step-by-Step Methodology:
-
Tissue Preparation: Weigh 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen until homogenization.
-
Homogenization:
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile, vortex vigorously for 2 minutes.[9]
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Column: Use a weak anion exchange or 2-(2-pyridyl)ethyl SPE cartridge.[5][9]
-
Conditioning: Condition the cartridge with 1-2 mL of methanol.
-
Equilibration: Equilibrate with 1-2 mL of water.
-
Loading: Carefully load the supernatant from step 3 onto the cartridge.
-
Washing: Wash with 1-2 mL of a weak organic solvent (e.g., methanol) to remove non-polar contaminants, followed by a wash with an acidic solution (e.g., 2% formic acid in water) to remove other impurities.[18]
-
Elution: Elute the acyl-CoAs with a basic organic mixture, such as 5% ammonium hydroxide in 50% methanol.[18]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
Workflow & Data Visualization
Sample Preparation Workflow
The following diagram illustrates the key steps from tissue collection to sample analysis.
Caption: Workflow for 3-OH-LC-CoA Extraction and Purification.
Protocol 2: Optimized LC-MS/MS Method Parameters
This protocol provides a starting point for developing a robust LC-MS/MS method. Parameters should be optimized for your specific instrument.[15][19]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm particle size) | Provides good retention and separation for long-chain species. |
| Mobile Phase A | Water with 10-15 mM Ammonium Hydroxide (pH ~10.5) | High pH minimizes peak tailing by deprotonating residual silanols.[11] |
| Mobile Phase B | Acetonitrile with 10-15 mM Ammonium Hydroxide | Strong organic solvent for eluting hydrophobic long-chain acyl-CoAs. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic efficiency. |
| Gradient | Start at low %B (e.g., 10-20%), ramp to high %B (e.g., 95%) over 10-15 min | Allows for the separation of acyl-CoAs based on chain length and hydrophobicity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs ionize efficiently in positive mode, forming [M+H]⁺ ions.[15] |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification by monitoring specific precursor-to-product ion transitions.[16] |
Common MRM Transitions
All acyl-CoAs share a common fragmentation pattern involving the neutral loss of the 507 Da phosphoadenosine diphosphate group.[8][19] This provides a highly specific transition for detection.
| Analyte Type | Precursor Ion (Q1) | Product Ion (Q3) | Neutral Loss |
| Generic Acyl-CoA | [M+H]⁺ | [M+H - 507]⁺ | 507 Da |
| Palmitoyl-CoA (C16:0) | m/z 1006.6 | m/z 499.3 | 507 Da |
| Oleoyl-CoA (C18:1) | m/z 1032.6 | m/z 525.5 | 507 Da |
Note: The specific m/z values for 3-hydroxy species will be higher by the mass of oxygen (16 Da) compared to their non-hydroxylated counterparts.
Logical Diagram: Mitigating Analytical Interferences
This diagram illustrates the relationship between analytical problems and the corresponding solutions.
Sources
- 1. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
reducing sample degradation of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
Technical Support Center: 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
Welcome to the technical support guide for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling this sensitive molecule and troubleshooting common issues related to its degradation. Our goal is to ensure the integrity of your samples and the reliability of your experimental outcomes.
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a critical intermediate in the beta-oxidation of very-long-chain polyunsaturated fatty acids (PUFAs).[1][2] Its unique structure, featuring a high-energy thioester bond and multiple cis-double bonds, makes it exceptionally susceptible to degradation.[3][4][5] Understanding and mitigating these instabilities is paramount for accurate research.
Frequently Asked Questions (FAQs)
Q1: What makes 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA so unstable?
A1: The instability of this molecule arises from two primary structural features:
-
Polyunsaturated Acyl Chain: The docosatrienoyl chain contains three cis-double bonds, making it a polyunsaturated fatty acid (PUFA). These double bonds are highly susceptible to lipid peroxidation, a chain reaction initiated by reactive oxygen species (ROS) that leads to the formation of hydroperoxides and secondary degradation products.[4][5][6]
-
Thioester Bond: The acyl chain is linked to coenzyme A via a high-energy thioester bond. This bond is prone to hydrolysis (cleavage by water), a reaction that is significantly accelerated by non-optimal pH (especially alkaline conditions) and the presence of specific enzymes.[3][7][8]
Q2: What are the primary pathways of degradation I should be concerned about?
A2: There are three main degradation pathways to control:
-
Oxidative Degradation: Primarily targeting the PUFA chain, leading to loss of structural integrity and biological function.[4][6]
-
Chemical Hydrolysis: Non-enzymatic cleavage of the thioester bond, which is highly dependent on the pH and temperature of the solution.[3][9]
-
Enzymatic Degradation: If working with biological samples (e.g., cell lysates, tissue homogenates), native acyl-CoA thioesterase (ACOT) enzymes will rapidly hydrolyze the molecule to release the free fatty acid and Coenzyme A.[3][10][11]
Q3: What are the absolute best conditions for storing this compound?
A3: Proper storage is the most critical factor in preventing degradation. For long-term stability, the compound should be stored as a lyophilized powder or a dry pellet at -80°C .[3][12] If it must be stored in solution, it should be dissolved in a slightly acidic buffer (pH 4.0-6.0), aliquoted into single-use volumes to prevent freeze-thaw cycles, and stored at -80°C.[3][12]
Q4: How many freeze-thaw cycles can a sample in solution tolerate?
A4: Ideally, zero. Each freeze-thaw cycle accelerates degradation.[12][13] When an aqueous solution freezes, solutes become concentrated in unfrozen micro-pockets, causing significant pH shifts that can catalyze hydrolysis.[12] The physical stress of ice crystal formation can also damage the molecule.[12] It is mandatory to aliquot the stock solution into single-use volumes immediately after reconstitution.
Q5: Should I add an antioxidant to my solution?
A5: Yes, for experiments where oxidative stress is a concern, adding an antioxidant can be beneficial.[4] Water-soluble antioxidants like L-ascorbic acid (Vitamin C) or glutathione can help protect the molecule in the aqueous phase.[14] For lipid-based assays, a lipid-soluble antioxidant like alpha-tocopherol (Vitamin E) may be more appropriate.[14][15] The choice depends on experimental compatibility.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides actionable solutions based on the likely causes of degradation.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or absent signal in LC-MS analysis. | 1. Hydrolysis due to pH: The sample was reconstituted or diluted in a neutral or alkaline buffer (pH > 7.0), accelerating thioester bond cleavage.[3] 2. Improper Storage: The sample was stored at -20°C instead of -80°C, or subjected to multiple freeze-thaw cycles.[12][13] | 1. Verify Buffer pH: Ensure all buffers and solutions are within the optimal stability range of pH 4.0-6.0.[3] 2. Strict Storage Protocol: Store all stock solutions and aliquots exclusively at -80°C.[12] Prepare single-use aliquots immediately after reconstitution to eliminate freeze-thaw cycles.[12][13] |
| Inconsistent results between replicates. | 1. Variable Degradation: Aliquots are degrading at different rates due to slight differences in handling time or temperature exposure (e.g., leaving a vial on the bench too long). 2. Oxidation: Inconsistent exposure to air (oxygen) during sample preparation. | 1. Standardize Handling: Keep all samples on ice at all times during experiments.[3] Minimize the time between thawing an aliquot and using it. 2. Inert Atmosphere: If possible, handle solutions under an inert gas (e.g., argon or nitrogen) to minimize oxygen exposure and subsequent lipid peroxidation.[4] |
| Loss of biological activity in an enzymatic assay. | 1. Structural Integrity Lost: The molecule has degraded via oxidation or hydrolysis, and can no longer bind to the enzyme's active site. 2. Enzymatic Degradation: Your biological preparation (e.g., cell lysate) contains active acyl-CoA thioesterases that are destroying the substrate.[9][10] | 1. Use a Fresh Aliquot: Always use a fresh, single-use aliquot directly from -80°C storage for each experiment. 2. Inactivate Thioesterases: During biological sample prep, ensure rapid inactivation of endogenous enzymes by homogenizing in an ice-cold, acidic buffer (e.g., pH 4.9) and/or with organic solvents to denature proteins.[3] |
| Appearance of unexpected peaks in chromatogram. | 1. Degradation Products: New peaks likely correspond to the hydrolyzed free fatty acid (3(S)-Hydroxy-10,13,16-all-cis-docosatrienoic acid) and free Coenzyme A.[13] 2. Oxidation Products: A cluster of new peaks could represent various oxidized forms of the acyl chain (e.g., hydroperoxides, aldehydes).[4][6] | 1. Confirm Identity: If possible, use mass spectrometry to confirm the mass of the unexpected peaks, comparing them to the theoretical masses of expected degradation products. 2. Implement Preventative Measures: Re-evaluate your entire workflow against the protocols below to identify and eliminate the source of degradation. |
Core Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized Standard
This protocol is designed to create stable, single-use aliquots from a lyophilized powder, which is the cornerstone of reproducible experiments.
-
Preparation: Before opening, allow the vial of lyophilized 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA to equilibrate to room temperature for 10-15 minutes to prevent condensation. Prepare a reconstitution buffer of 25 mM Potassium Phosphate, pH 6.0. De-gas the buffer by sonicating under vacuum for 15 minutes to remove dissolved oxygen.
-
Reconstitution: Carefully unseal the vial and add the appropriate volume of the de-gassed, pH 6.0 buffer to achieve the desired stock concentration (e.g., 1-5 mM). Gently swirl the vial to dissolve the powder; do not vortex, as this can introduce oxygen and cause shear stress. Perform this step quickly.
-
Aliquoting: Immediately after the stock is fully dissolved, use a pre-chilled pipette tip to dispense the solution into single-use, low-adhesion microcentrifuge tubes. The volume per aliquot should be sufficient for one experiment. Work on a cold block or ice.
-
Flash-Freezing: Tightly cap the aliquots and immediately flash-freeze them. This can be done in liquid nitrogen or a dry ice/ethanol bath. Rapid freezing minimizes ice crystal formation.[12]
-
Storage: Transfer the frozen aliquots to a labeled cryobox and store them at -80°C. Record the date and concentration.
Protocol 2: Minimizing Degradation During Extraction from Biological Samples
This protocol focuses on inactivating endogenous enzymes and preventing chemical degradation during the extraction process from tissues or cells.
-
Immediate Quenching: Work quickly. At the point of sample collection (e.g., tissue harvesting), immediately flash-freeze the sample in liquid nitrogen. This halts all enzymatic activity.
-
Homogenization: Do not allow the sample to thaw. Homogenize the frozen tissue or cell pellet in an ice-cold extraction buffer containing an organic solvent and an acidic component. A common choice is an ice-cold solution of 100 mM KH₂PO₄ at pH 4.9 mixed with acetonitrile or methanol (e.g., 1:2 v/v).[3] The cold temperature, low pH, and organic solvent work together to precipitate proteins and inactivate acyl-CoA thioesterases.
-
Extraction: Proceed with your specific solid-phase or liquid-liquid extraction protocol, ensuring the sample remains on ice or at 4°C throughout all steps.
-
Drying and Reconstitution: After extraction, evaporate the solvent under a stream of inert gas (nitrogen or argon). Reconstitute the dried extract in an appropriate acidic buffer (pH 4.0-6.0) for analysis, or store the dried pellet at -80°C.
Visual Guides
Key Degradation Pathways
The following diagram illustrates the primary chemical threats to the integrity of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA.
Caption: Major degradation routes for the target molecule.
Recommended Sample Handling Workflow
This workflow provides a visual, step-by-step guide to best practices for handling the compound from receipt to final analysis to ensure maximum stability.
Caption: Recommended workflow for sample handling to minimize degradation.
References
- BenchChem. (n.d.). Preventing degradation of thioester bonds in acyl-CoA analysis.
- BenchChem. (n.d.). Technical Support Center: Acyl-CoA Stability in Response to Freeze-Thaw Cycles.
- Poprac, P., Jomova, K., Simunkova, M., Kollar, V., Rhodes, C. J., & Valko, M. (2017). Effect of antioxidants on polyunsaturated fatty acids - review. PubMed.
- LibreTexts Chemistry. (2022). Chemistry of Thioesters and Acyl Phosphates.
- Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for 3-Hydroxy Fatty Acid Analysis.
- ResearchGate. (n.d.). The degradation pathway for long Chain fatty acids.
- Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomolecules & Therapeutics.
- BenchChem. (n.d.). Impact of freeze-thaw cycles on acetyl coenzyme A trilithium salt stability.
- Cantú-Canchola, S., et al. (2019). Thioesterase enzyme families: Functions, structures, and mechanisms. PubMed Central.
- Shahidi, F., & Hossain, A. (2023). Functional roles and novel tools for improving-oxidative stability of polyunsaturated fatty acids: A comprehensive review. National Institutes of Health.
- LibreTexts Chemistry. (2022). Hydrolysis of Thioesters, Esters, and Amides.
- ResearchGate. (n.d.). Catalytic reactions of the formation and hydrolysis of (A) Acyl-CoA.
- BenchChem. (n.d.). Improving the stability of 9-decenoyl-CoA in aqueous solutions.
- Chen, J., et al. (2015). Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Technology and Nutrition Sciences Open Journal.
- Jarc, E., & Petan, T. (2019). Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death. Frontiers in Cell and Developmental Biology.
- Niki, E. (1987). Lipid antioxidants: how they may act in biological systems. British Journal of Cancer.
-
Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of 4-hydroxynonenal. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]
- Human Metabolome Database. (2013). Metabocard for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA (HMDB0060214).
- Leyva-Soto, A., et al. (2022). Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes. PubMed Central.
- Wang, W., et al. (2017). Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Lipid antioxidants: how they may act in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Source Conditions for Hydroxy Acyl-CoAs
Welcome to the technical support guide for the analysis of hydroxy acyl-Coenzyme A (acyl-CoA) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and detailed experimental protocols for optimizing mass spectrometry source conditions, ensuring robust and reproducible results for these critical metabolic intermediates.
Foundational Knowledge: Understanding the Analyte
Hydroxy acyl-CoAs are structurally complex and inherently labile molecules, presenting unique challenges for mass spectrometric analysis. The molecule consists of a hydrophilic Coenzyme A moiety attached via a thioester bond to a fatty acyl chain of varying length and hydroxylation position. This structure dictates its behavior in the electrospray ionization (ESI) source.
-
Ionization: The presence of multiple ionizable groups—phosphates and a quaternary amine on the adenosine moiety—allows for detection in both positive and negative ion modes. However, positive ion mode is generally preferred as it offers significantly higher sensitivity.[1]
-
Instability: The thioester and phosphodiester bonds are susceptible to hydrolysis and in-source decay (fragmentation within the ion source).[2] Careful optimization of source parameters is not just for maximizing signal, but for preserving the intact molecule.
-
Signature Fragments: A key characteristic of acyl-CoAs in positive mode tandem MS is the neutral loss of the 3'-phospho-ADP moiety (507.0 Da) or the appearance of a fragment ion at m/z 428.0365, representing the adenosine 3',5'-diphosphate.[2][3][4] These are invaluable diagnostic ions.
Below is a diagram illustrating the key structural features and common fragmentation sites of a generic hydroxy acyl-CoA molecule.
Caption: Structure of a hydroxy acyl-CoA and its fragmentation sites.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and optimization of an LC-MS method for hydroxy acyl-CoAs.
Q1: Which ionization mode, positive or negative, is better for hydroxy acyl-CoAs?
A1: Positive ion electrospray ionization (ESI+) is strongly recommended. The permanent positive charge on the quaternary amine of the adenosine moiety facilitates efficient protonation, leading to more stable and abundant precursor ions.[5] Studies have demonstrated that positive ion mode can be approximately three times more sensitive than negative ion mode for these compounds.[1] While the phosphate groups allow for deprotonation in negative mode, the sensitivity is generally lower.[6]
Q2: My hydroxy acyl-CoA samples seem to be degrading in the autosampler. How can I improve their stability?
A2: Acyl-CoAs are notoriously unstable in aqueous solutions, particularly at alkaline or strongly acidic pH where they can hydrolyze.[2] To ensure stability:
-
Sample Preparation: Always process samples quickly on ice or at 4°C.[2][7]
-
Storage: For long-term storage, keep extracted samples as a dry pellet at -80°C.[2]
-
Reconstitution Solvent: Reconstitute dried extracts in methanol. Methanol has been shown to provide superior stability for acyl-CoAs compared to aqueous solutions during autosampler storage.[2][7]
Q3: What are typical starting ESI source conditions for analyzing hydroxy acyl-CoAs?
A3: Optimal conditions are instrument-dependent, but the following table provides a validated starting point based on published methods.[1][8] Always perform a systematic optimization for your specific instrument and analyte.
| Parameter | Waters Quattro Micro[8] | AB Sciex 4000 QTrap[1] | General Recommendation | Why it Matters |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI | Maximizes sensitivity for the CoA moiety. |
| Capillary/ESI Voltage | 3.20 kV | 5.5 kV | 3.0 - 5.5 kV | Drives the electrospray process; must be stable.[9] |
| Cone/Declustering Potential | 45 V | See Protocol | 20 - 60 V | Extracts ions and prevents clustering; too high causes fragmentation.[10] |
| Source Temperature | 120 °C | 350 °C | 100 - 400 °C | Aids desolvation; must be balanced against thermal lability.[11] |
| Desolvation/Drying Gas | N₂, 500 L/h | N₂, 25 units | Optimize Flow | Removes solvent from droplets to form gas-phase ions.[11] |
| Desolvation Temperature | 500 °C | N/A | 300 - 550 °C | Crucial for efficient desolvation, especially at higher LC flow rates.[11] |
| Nebulizer Gas | N/A | N₂, 35 units | Optimize Pressure | Assists in forming a fine spray of droplets.[11] |
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your analysis.
Problem 1: Low or No Signal Intensity
| Cause | Solution |
| Poor Ionization | Confirm you are operating in positive ion mode (ESI+) .[1] Ensure the mass spectrometer has been recently tuned and calibrated according to manufacturer specifications. Check that mobile phase additives (e.g., 0.1% formic acid) are present to promote protonation.[12] |
| Analyte Degradation | Re-prepare samples ensuring they are kept cold (4°C) at all times.[7] Reconstitute the final extract in methanol for improved stability in the autosampler.[2] |
| Sub-optimal Source Conditions | The ESI source is not properly tuned for your analyte. Systematically optimize key parameters, starting with the cone voltage (see Protocol 1 below), followed by gas flows and temperatures. |
| Ion Suppression | Matrix components co-eluting with your analyte can compete for ionization, suppressing your signal. Improve chromatographic separation to move the analyte away from interfering peaks.[7] If suppression persists, consider sample cleanup steps like Solid-Phase Extraction (SPE).[7] |
Problem 2: I see a peak at the mass of dephospho-CoA. Is this a contaminant or is it forming in the source?
This is a classic problem. Dephospho-CoA can indeed form from the parent acyl-CoA in the electrospray source if the cone voltage (or declustering potential) is set too high, causing in-source fragmentation.[3]
Troubleshooting Steps:
-
Chromatographic Separation: A well-developed LC method should be able to separate true, biologically present dephospho-CoA from its corresponding acyl-CoA. Due to the loss of a polar phosphate group, acyl-dephospho-CoAs typically elute 1-2 minutes later than the parent acyl-CoA on a reversed-phase column.[3]
-
Cone Voltage Ramp: Perform the cone voltage optimization described in Protocol 1 . If the "dephospho-CoA" peak intensity increases proportionally as you increase the cone voltage while the parent acyl-CoA peak decreases, it is strong evidence of in-source decay.
-
Solution: Reduce the cone voltage to a level that maximizes the parent ion signal while minimizing the formation of the dephospho-CoA fragment.
Caption: Decision tree for diagnosing in-source decay of acyl-CoAs.
Problem 3: Poor Peak Shape (Tailing) for Long-Chain Hydroxy Acyl-CoAs
| Cause | Solution |
| Secondary Interactions | Long, hydrophobic acyl chains can have secondary interactions with the reversed-phase column material. Ensure your mobile phase contains an appropriate modifier. Using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape for the CoA moiety.[2] |
| Poor Solubility | The analyte may be poorly soluble in the mobile phase at the point of elution. Ensure your organic solvent gradient is appropriate. For very long-chain species, adding a small amount of isopropanol to the organic mobile phase (e.g., replacing some acetonitrile) can improve solubility. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Try injecting a smaller volume or a more dilute sample. |
Experimental Protocols
Protocol 1: Step-by-Step Optimization of Cone Voltage
The cone voltage (also known as declustering potential or fragmentor voltage) is a critical parameter that controls the transfer of ions from the atmospheric pressure source to the vacuum region of the mass spectrometer. Setting it correctly is vital for maximizing signal and minimizing unwanted fragmentation.[10]
Objective: To find the optimal cone voltage that maximizes the signal of the intact hydroxy acyl-CoA precursor ion while minimizing in-source decay.
Methodology:
-
Prepare Standard Solution: Prepare a 1 µM solution of your hydroxy acyl-CoA standard in a solvent composition that mimics your LC mobile phase at the expected elution time (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Direct Infusion Setup: Using a syringe pump, infuse the standard solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Set Initial MS Parameters: Set all other source parameters (gas flows, temperatures, capillary voltage) to reasonable starting values (see table in FAQ section). Set the mass spectrometer to monitor the m/z of your protonated precursor ion (e.g., in full scan or SIM mode).
-
Perform the Ramp Experiment:
-
Begin with a very low cone voltage (e.g., 5-10 V).
-
Acquire data for ~30 seconds to establish a stable signal.
-
Increase the cone voltage in discrete steps (e.g., 5 V increments).
-
Allow the signal to stabilize at each step before recording the intensity.
-
Continue this process up to a high voltage (e.g., 100-150 V).
-
-
Data Analysis:
-
Plot the signal intensity of your precursor ion against the cone voltage.
-
The resulting plot will typically show the intensity rising to a maximum before decreasing as in-source fragmentation begins to dominate.[13]
-
Select the cone voltage that gives the highest intensity for the precursor ion. If you suspect in-source decay (Problem 2), also monitor the fragment ion and choose a voltage that provides the best balance of precursor intensity and fragment minimization.
-
Caption: Workflow for cone voltage optimization via direct infusion.
References
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125. Available at: [Link]
-
What is the difference between positive and negative ionization in LC-MS? Which one can we use for fatty acids analysis in LC-MS?. Quora. Available at: [Link]
-
Basu, S. S., et al. (2011). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 52(2), 393-402. Available at: [Link]
-
Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. Available at: [Link]
-
Ulmer, C. Z., et al. (2017). A relative quantitative positive/negative ion switching method for untargeted lipidomics via high resolution LC-MS/MS from any biological source. Methods, 120, 43-51. Available at: [Link]
-
Gora, R. W., et al. (2016). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 6(3), 28. Available at: [Link]
-
Thomas, L. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 642-647. Available at: [Link]
-
Li, L. O., et al. (2010). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites, 1(1), 38-55. Available at: [Link]
-
McIndoe, J. S., & Dyson, P. J. (2005). Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. Dalton Transactions, (20), 3293-3297. Available at: [Link]
-
LCGC Blogger (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC North America. Available at: [Link]
-
Takayama, M. (2016). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Mass Spectrometry, 5(1), A0044. Available at: [Link]
-
Optimization of two key ion source parameters (capillary voltage and cone voltage) of the Vion IM-QTOF hybrid high-resolution mass spectrometer using ten representative compounds. ResearchGate. Available at: [Link]
-
Cone Voltage Optimization plots in the IntelliStart method development report are very different for the Xevo TQD and the Xevo TQ-S micro - WKB58726. Waters Knowledge Base. Available at: [Link]
-
Krol, J. Adjusting electrospray voltage for optimum results. Separation Science. Available at: [Link]
-
Structure and fragmentation pattern of coenzyme A ester derivatives.... ResearchGate. Available at: [Link]
-
Ortmann, J., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413(12), 3249-3261. Available at: [Link]
Sources
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjusting electrospray voltage for optimum results | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. nebiolab.com [nebiolab.com]
- 13. support.waters.com [support.waters.com]
Technical Support Center: Optimizing Enzymatic Synthesis of 3-Hydroxy Acyl-CoAs
Welcome to the technical support center for the enzymatic synthesis of 3-hydroxy acyl-CoAs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common experimental hurdles. As your virtual application scientist, I will provide not just protocols, but the rationale behind them, empowering you to make informed decisions in your research.
Introduction: The Significance of 3-Hydroxy Acyl-CoAs
3-Hydroxy acyl-CoAs are pivotal intermediates in fatty acid metabolism, particularly in the β-oxidation pathway.[1][2] Their accurate synthesis and analysis are crucial for studying various metabolic disorders, including 3-hydroxyacyl-CoA dehydrogenase deficiency, which can lead to severe health issues like hypoglycemia, liver problems, and heart complications.[3][4] This guide will address the common challenges encountered during their enzymatic synthesis to ensure you achieve reliable and high-yield results.
Troubleshooting Guide: From Low Yields to Inconsistent Results
Low or no product yield is one of the most common frustrations in enzymatic synthesis. Let's dissect the potential causes and their solutions in a logical, step-by-step manner.
Diagram: Troubleshooting Workflow for Low Product Yield
Caption: A step-by-step guide to troubleshooting low product yield.
Q1: My reaction shows very low or no product formation. How can I determine if the enzyme is the issue?
A1: Enzyme inactivity is a primary suspect in failed reactions. Here’s how to investigate:
-
Positive Control Reaction: The most direct way to assess enzyme activity is to use a known, reliable substrate. For instance, if you are using a long-chain acyl-CoA synthetase, a good positive control would be a long-chain fatty acid like oleic or palmitic acid.[5] If your enzyme can activate this control substrate under the same reaction conditions, it indicates that the enzyme is active, and the issue may lie with your specific substrate or other reaction components.
-
Enzyme Titration: Vary the concentration of the enzyme in your reaction. If the product formation is dependent on the enzyme concentration, it confirms that the enzyme is active, although its efficiency with your target substrate might be low.[5]
-
Enzyme Integrity Check: Run an SDS-PAGE gel to check the purity and integrity of your enzyme. Degradation or contamination can significantly impact its activity.[6]
Q2: I've confirmed my enzyme is active, but the yield is still low. Could my substrate be the problem?
A2: Absolutely. Substrate-related issues are a common cause of low yield. Consider the following:
-
Substrate Purity: Ensure your acyl-CoA precursor is of high purity. Contaminants can act as inhibitors.
-
Substrate Solubility: Long-chain 3-hydroxy dicarboxylic acids can have poor aqueous solubility.[5] Ensure your substrate is fully dissolved in the reaction buffer. A small amount of a co-solvent like DMSO might be necessary, but be cautious as high concentrations can inhibit the enzyme.[5]
-
Substrate Inhibition: It's a counterintuitive phenomenon where high concentrations of the substrate can actually inhibit the enzyme's activity, leading to a decrease in the reaction rate.[7][8][9][10][11] This can happen in about 25% of known enzymes.[7][10] To test for this, perform the reaction with a range of substrate concentrations to rule out inhibition at higher levels.[5]
Q3: My enzyme and substrates seem fine. What other reaction conditions should I optimize?
A3: The devil is often in the details of the reaction environment. Here are key parameters to optimize:
-
pH: The ionization state of your substrate and the catalytic residues of the enzyme are pH-dependent. Perform the reaction at various pH values to find the optimum for your specific enzyme-substrate pair.[5] For example, the optimal pH for 3-hydroxyacyl-CoA dehydrogenase can vary depending on the direction of the reaction.[12]
-
Temperature: While many enzymatic reactions are run at 37°C, this may not be optimal for your specific enzyme. Test a range of temperatures to find the sweet spot where your enzyme has high activity and remains stable.
-
Incubation Time: It's possible your reaction hasn't reached completion. Perform a time-course experiment by taking aliquots at different time points to determine if the reaction is plateauing prematurely.[5]
Q4: I'm using a synthetase that requires ATP and CoA. Could these be limiting my reaction?
A4: Yes, the stability and concentration of cofactors are critical for many enzymatic syntheses.
-
Cofactor Integrity: Both Coenzyme A (CoA) and ATP are susceptible to degradation. It's best to use freshly prepared solutions.[5] Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.[5] The purity of CoA and ATP can be assessed by HPLC.[5]
-
Cofactor Regeneration: In reactions that consume cofactors like NAD(P)H or ATP, their regeneration is crucial for driving the reaction to completion and making the process economically viable.[13][14][15] Various enzymatic systems can be employed for cofactor regeneration.[13][16]
-
Pyrophosphate Inhibition: For reactions involving acyl-CoA synthetases, the accumulation of pyrophosphate (PPi), a byproduct of the reaction, can inhibit the enzyme.[5] Adding pyrophosphatase to the reaction mixture can hydrolyze PPi and drive the reaction forward.[5]
Frequently Asked Questions (FAQs)
Q5: What is product inhibition, and how can I mitigate it?
A5: Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and prevents it from binding to the substrate. Long-chain acyl-CoAs, for instance, can cause feedback inhibition of the synthetase.[5]
Mitigation Strategies:
-
Keep Product Concentration Low: If feasible, consider an in-situ product removal strategy.[5]
-
Time-Course Analysis: Monitor product formation over time to see if the reaction rate slows down as the product accumulates.[5]
Q6: How can I assess the stability of my synthesized 3-hydroxy acyl-CoA?
A6: Acyl-CoA thioester bonds can be unstable, especially at non-neutral pH.[5] The stability of 3-hydroxyacyl-CoAs can also be affected by storage temperature. For example, enzyme activity can decrease by 50% in 30 hours at 25°C, while it takes 55 hours at 4°C to see the same loss. Freezing helps to minimize this degradation.[17][18] It is important to analyze your product's stability under both the reaction and workup conditions.
Q7: What are the best analytical methods for quantifying my 3-hydroxy acyl-CoA product?
A7: Several methods can be used for the analysis and quantification of 3-hydroxy acyl-CoAs:
-
High-Performance Liquid Chromatography (HPLC): A common and reliable method for separating and quantifying acyl-CoAs.[5][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity for the detection and quantification of acyl-CoAs and their biosynthetic intermediates.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of related compounds like 3-hydroxydicarboxylic acids, which are important in diagnosing certain metabolic disorders.[21][22]
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of a 3-Hydroxy Acyl-CoA
This protocol provides a starting point and should be optimized for your specific enzyme and substrate.
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5):
-
Substrate (e.g., a 2-enoyl-CoA or a hydroxy fatty acid) at an optimized concentration.
-
Cofactors (e.g., ATP, CoA, NAD(P)H) at appropriate concentrations.
-
(Optional) Cofactor regeneration system.
-
(Optional) 1 U/mL pyrophosphatase.[5]
-
-
Enzyme Addition: Add the purified enzyme to a final concentration that should be determined empirically (e.g., 1-10 µM).[5]
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a predetermined duration (e.g., 1-4 hours).[5]
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 2-propanol or by acidifying with formic acid to a final concentration of 1%.[5]
-
Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant for the presence of the 3-hydroxy acyl-CoA product using HPLC or LC-MS/MS.[5]
Table 1: Example Optimization of Reaction Conditions
| Parameter | Range Tested | Optimal Condition | Rationale |
| pH | 6.0 - 9.0 | 7.5 | Balances enzyme activity and substrate stability. |
| Temperature | 25°C - 45°C | 37°C | Maximizes enzyme activity without causing denaturation. |
| Substrate Conc. | 0.1 mM - 5 mM | 1 mM | Avoids substrate inhibition while ensuring sufficient substrate. |
| Enzyme Conc. | 0.5 µM - 10 µM | 2 µM | Sufficient for catalysis without being wasteful. |
Diagram: Enzymatic Synthesis Pathway
Caption: A simplified workflow for the synthesis of 3-hydroxy acyl-CoA.
References
-
GenScript. (n.d.). Terminology of Molecular Biology for substrate inhibition. GenScript. Retrieved from [Link]
- A. L. Carter, et al. (1997). Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver. Clinical Chemistry, 43(2), 273-8.
-
Clinical Chemistry. (1997). Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver. Retrieved from [Link]
-
Shomu's Biology. (2020, May 17). Substrate inhibition [Video]. YouTube. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting poor yield in (3S)-hydroxyhexadecanedioyl-CoA synthesis. BenchChem.
- T. Osumi, et al. (1985). Purification and properties of 3-hydroxyacyl coenzyme A dehydrogenase-binding protein from rat liver mitochondria. The Journal of Biochemistry, 97(5), 1283-9.
- M. Bachosz, et al. (2023). Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment.
- J. Damborsky, et al. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Chemical Science, 11(13), 3496-3505.
- T. Shimakata, et al. (1979). Purification and Characterization of 3-Hydroxyacyl-CoA Dehydrogenase of Mycobacterium smegmatis. Journal of Biochemistry, 85(3), 815-822.
-
Zhao Group @ UIUC. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. Retrieved from [Link]
- BenchChem. (2025). Overcoming low yield in the enzymatic synthesis of (R)-2-hydroxybutanoyl-CoA. BenchChem.
- F. Sun, et al. (2013). Purification, crystallization and preliminary crystallographic analysis of 3-hydroxyacyl-CoA dehydrogenase from Caenorhabditis elegans.
- J. K. Hiltunen, et al. (1992). Purification and Properties of Human D-3-Hydroxyacyl-CoA Dehydratase: Medium-Chain Enoyl-CoA Hydratase. Journal of Biological Chemistry, 267(20), 13978-13983.
- X. Y. He, et al. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-9.
- J. S. Chickos, et al. (2002). Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Biochemical and Biophysical Methods, 51(1), 1-11.
- J. J. Barycki, et al. (2001). 3-hydroxy-3-methylglutaryl-CoA synthase intermediate complex observed in “real-time”. Proceedings of the National Academy of Sciences, 98(25), 14288-14293.
- J. S. Chickos, et al. (2002). Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Journal of Biochemical and Biophysical Methods, 51(1), 1-11.
- H. Chen, et al. (2017). Malonyl-CoA pathway: a promising route for 3-hydroxypropionate biosynthesis. Critical Reviews in Biotechnology, 37(7), 845-855.
- F. Sun, et al. (2013). Purification, crystallization and preliminary crystallographic analysis of 3-hydroxyacyl-CoA dehydrogenase from Caenorhabditis elegans.
- Y. Bonk, et al. (2021). Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering. Biotechnology for Biofuels, 14(1), 1-13.
- M. Bachosz, et al. (2023). Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment.
- Y. Wang, et al. (2022). Developing and Regenerating Cofactors for Sustainable Enzymatic CO2 Conversion. International Journal of Molecular Sciences, 23(3), 1261.
- BenchChem. (2025). An In-depth Technical Guide to the Enzymatic Synthesis of 3-Hydroxyisovaleryl-CoA. BenchChem.
- M. Bachosz, et al. (2023). Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment.
- C. Gonzalez-Alonso, et al. (2023). A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids.
-
M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase. Retrieved from [Link]
- S. Wang, et al. (2025).
- D. J. Reaves, et al. (2022). Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity.
- S. J. T. van Nuland, et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(5), 193.
-
Wikipedia. (n.d.). 3-hydroxyacyl-coenzyme A dehydrogenase deficiency. Retrieved from [Link]
- M. Jain, et al. (2022). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. FEBS Letters, 596(10), 1269-1282.
- BenchChem. (2025). Application Notes and Protocols for the Use of (3S)-Hydroxyhexadecanedioyl-CoA in Enzyme Assays. BenchChem.
- M. Boek, et al. (2013). A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay. Tijdschrift voor Kindergeneeskunde, 81(1), 16-21.
-
MedlinePlus. (2010). 3-hydroxyacyl-CoA dehydrogenase deficiency. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-hydroxyacyl-CoA dehydrogenase. Retrieved from [Link]
- F. G. G. G. Alves, et al. (2020). Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis. Bioscience Reports, 40(3), BSR20193411.
- S. J. T. van Nuland, et al. (2020). Methods for measuring CoA and CoA derivatives in biological samples. Request PDF.
- S. Jackson, et al. (1990). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency.
-
Taylor & Francis Online. (n.d.). 3-hydroxyacyl-CoA dehydrogenase – Knowledge and References. Retrieved from [Link]
Sources
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 4. 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. faieafrikanart.com [faieafrikanart.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Long-Chain Acyl-CoA Chromatography
Welcome to our dedicated technical support center for resolving chromatographic issues in the analysis of long-chain acyl-CoAs. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing, a common challenge that can compromise the accuracy and resolution of your results. Here, we delve into the root causes of this phenomenon and provide systematic, field-proven troubleshooting strategies to restore peak symmetry and ensure the integrity of your data.
Troubleshooting Guide: A Symptom-Based Approach
Peak tailing in chromatography is rarely a one-size-fits-all problem. The shape and behavior of the tailing peak itself can provide crucial clues to its underlying cause. This guide is structured to help you diagnose the issue based on your specific observations.
Scenario 1: Only My Long-Chain Acyl-CoA Peaks are Tailing
If you observe peak tailing specifically for your long-chain acyl-CoA analytes while other compounds in your sample or standards exhibit good peak shape, the issue is likely chemical in nature and related to the unique properties of acyl-CoAs.
Question: Why are my long-chain acyl-CoA peaks tailing, while other compounds look fine?
Answer: This is a classic sign of secondary interactions between your acyl-CoA molecules and the stationary phase. Long-chain acyl-CoAs are amphipathic molecules with a highly polar, negatively charged coenzyme A head group and a long, nonpolar acyl tail. This dual nature can lead to multiple retention mechanisms, which is a primary cause of peak tailing.[1][2] The most common culprits are:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns are a major source of peak tailing.[3][4][5] At typical mobile phase pH values (above ~3), these silanol groups can be deprotonated (SiO-), creating negatively charged sites that can interact with any positively charged moieties on your analyte or, more subtly, create a mixed-mode retention mechanism that leads to tailing.
-
Metal Chelation: The phosphate groups on the coenzyme A moiety can chelate with trace metal ions present in the stationary phase, column hardware, or even the HPLC system itself.[3][5][6] This interaction creates a strong, secondary retention mechanism that results in significant peak tailing.[7]
Below is a systematic workflow to diagnose and resolve peak tailing that is specific to long-chain acyl-CoAs.
Caption: Troubleshooting workflow for system-wide peak tailing.
Frequently Asked Questions (FAQs)
Q1: Can my choice of column chemistry affect peak tailing for long-chain acyl-CoAs?
A1: Absolutely. Using a modern, high-purity silica column that is fully end-capped is crucial. [4][8]End-capping treats the silica surface to reduce the number of accessible silanol groups, thereby minimizing secondary interactions. [2]For particularly challenging separations, consider columns with hybrid particle technology, which offer improved pH stability and reduced silanol activity. [1] Q2: How does the mobile phase buffer concentration impact peak tailing?
A2: Buffer concentration can play a significant role. Increasing the buffer concentration (e.g., from 10 mM to >20 mM) can help to mask residual silanol interactions and improve peak shape. [3][9]However, be mindful of the buffer's compatibility with your detector, especially if using mass spectrometry, where high salt concentrations can cause ion suppression. [10] Q3: Could my sample be the problem? What is column overload?
A3: Yes, your sample can be the source of tailing. Column overload occurs when you inject too much sample mass onto the column, saturating the stationary phase. [5][10]This can lead to a distorted peak shape, often with a fronting peak, but tailing is also possible. To check for this, simply dilute your sample 10-fold and reinject. If the peak shape improves, you were likely overloading the column. [4] Q4: What are the best mobile phase additives for long-chain acyl-CoA analysis?
A4: The choice of additive depends on your specific method and detection technique. Below is a summary of common additives and their applications.
| Additive | Typical Concentration | Primary Function | LC-MS Compatible? | Notes |
| Formic Acid | 0.1% | Lowers mobile phase pH to suppress silanol ionization. [10] | Yes | Volatile and excellent for LC-MS applications. [11] |
| Acetic Acid | 0.1% | Similar to formic acid, but less acidic. | Yes | Also a good choice for LC-MS. [11] |
| Ammonium Acetate | 5-10 mM | Acts as a buffer to maintain stable pH and can improve peak shape. | Yes | Keep concentration low (<10 mM) to avoid ion suppression. [10] |
| Triethylamine (TEA) | ≥20 mM | A sacrificial base that preferentially interacts with silanol groups. [1][12] | No | Not recommended for LC-MS due to significant ion suppression. |
| EDTA | 50-100 µM | A chelating agent that binds to metal ions, preventing analyte-metal interactions. [3] | Yes | Very effective if metal chelation is the cause of tailing. |
| Tetrabutylammonium (TBA) | 5-10 mM | A cationic ion-pairing reagent to improve retention and peak shape of anionic analytes. [13] | With caution | Can cause ion suppression and requires thorough flushing. |
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
- Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.
- Peak Tailing in HPLC - Element Lab Solutions.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28).
- Common Causes Of Peak Tailing in Chromatography - alwsci. (2025, July 17).
- What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base.
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1).
- Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed. (2020, January 25).
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15).
- troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin - Benchchem.
- Why heavy metals produces peak tailing on reversed phase columns (ODS)? - ResearchGate. (2014, December 20).
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. (2018, January 2).
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
- Ion-Pair Reagents for HPLC - TCI Chemicals.
- Analysis of Polar Compounds with Ion Pair Reagents - Sigma-Aldrich.
- TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection - Thermo Fisher Scientific.
- HPLC solvents and mobile phase additives.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. labcompare.com [labcompare.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. tcichemicals.com [tcichemicals.com]
Technical Support Center: Selecting Internal Standards for 3-Hydroxy Fatty Acyl-CoA Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and troubleshooting information for the critical process of selecting and utilizing internal standards for the quantitative analysis of 3-hydroxy fatty acyl-CoAs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is the selection of an internal standard so critical for the analysis of 3-hydroxy fatty acyl-CoAs?
The quantitative analysis of 3-hydroxy fatty acyl-CoAs, particularly using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is susceptible to several sources of variability.[1][2] These molecules are often present at low endogenous concentrations within complex biological matrices, making them prone to analytical challenges such as matrix effects (ion suppression or enhancement), inconsistent recovery during sample extraction, and variations in instrument response.[3]
An ideal internal standard (IS) is a compound that behaves identically to the analyte of interest throughout the entire analytical workflow—from sample preparation to detection. By adding a known amount of the IS to your samples at the very beginning of the extraction process, you can normalize the signal of your target analyte to the signal of the IS. This normalization corrects for any losses or variations that occur, thereby ensuring the accuracy and reproducibility of your quantitative data. Without a proper internal standard, it is exceedingly difficult to ascertain whether a change in signal intensity is due to a true biological change in the analyte concentration or an artifact of the analytical process.
Q2: What are the different types of internal standards I can use for 3-hydroxy fatty acyl-CoA analysis, and what are the pros and cons of each?
The choice of an internal standard is a pivotal decision in your method development. There are primarily two categories of internal standards suitable for this application: stable isotope-labeled (SIL) internal standards and structural analogs like odd-chain acyl-CoAs.
| Internal Standard Type | Pros | Cons |
| Stable Isotope-Labeled (SIL) Analogs | - The "Gold Standard" : Considered the most accurate and reliable choice for mass spectrometry-based quantification.[4][5][6] - Identical Physicochemical Properties : Co-elutes with the analyte, ensuring it experiences the same matrix effects and extraction recovery. - High Specificity : Differentiated from the endogenous analyte by its mass-to-charge ratio (m/z). | - Limited Commercial Availability : A comprehensive library of SIL standards for all 3-hydroxy fatty acyl-CoAs is not available.[5] - Cost : Can be expensive to purchase or synthesize. - Potential for Isotopic Overlap : In some cases, natural isotopic abundance of the analyte can interfere with the SIL IS signal, especially for low-concentration analytes. |
| Odd-Chain Acyl-CoAs | - More Readily Available : Commercially available and generally less expensive than SIL standards. - Structurally Similar : Can mimic the extraction and chromatographic behavior of even-chain analytes.[7] - Low Endogenous Levels : Typically present at very low to negligible concentrations in most mammalian tissues, minimizing interference.[8] | - Not an Exact Match : May not perfectly co-elute with the analyte of interest, leading to differential matrix effects. - Potential for Endogenous Presence : Can be present in certain biological systems (e.g., ruminants) or diets, requiring careful validation of your matrix.[9] - Different Fragmentation Patterns : Will have a different fragmentation pattern than the analyte, which needs to be considered in MS method development. |
Q3: I can't find a commercially available stable isotope-labeled internal standard for my specific 3-hydroxy fatty acyl-CoA. What are my options?
This is a common challenge in the field of metabolomics.[5][10] Here are a few strategies to consider:
-
Use a Closely Related SIL Standard : You can use a SIL standard of a 3-hydroxy fatty acyl-CoA with a slightly different chain length (e.g., C14-3-OH-acyl-CoA SIL IS for the quantification of C16-3-OH-acyl-CoA). While not ideal, this is often preferable to using a non-isotopically labeled analog. You must, however, thoroughly validate that the chosen IS has a similar extraction recovery and chromatographic retention time to your analyte.
-
Employ an Odd-Chain 3-Hydroxy Fatty Acyl-CoA : As discussed in Q2, an odd-chain analog can be a suitable alternative. For example, 3-hydroxyheptadecanoyl-CoA (C17-OH-CoA) could be used as an internal standard for the analysis of long-chain 3-hydroxy fatty acyl-CoAs.[11] It is crucial to confirm the absence or negligible presence of the chosen odd-chain acyl-CoA in your specific biological samples.
-
Biosynthesis of a Custom SIL Standard : For advanced applications and long-term projects, you can biosynthetically generate a suite of SIL acyl-CoAs using the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) methodology.[4][5][6] This involves culturing cells in media where a precursor to Coenzyme A, such as pantothenic acid (Vitamin B5), is replaced with its stable isotope-labeled counterpart (e.g., [¹³C₃¹⁵N₁]-pantothenate).[10] The cells will then produce a full complement of acyl-CoAs with the isotopic label incorporated. While powerful, this approach requires significant expertise in cell culture and biochemistry.
Troubleshooting Guide
Problem: High variability in my quantitative results despite using an internal standard.
-
Potential Cause 1: Inappropriate Internal Standard Selection. If you are using an odd-chain internal standard, it may not be adequately correcting for matrix effects if its retention time is significantly different from your analyte.
-
Solution: Evaluate the co-elution of your analyte and internal standard. If they are poorly resolved, consider an internal standard with a more similar chain length or polarity. If possible, switch to a stable isotope-labeled internal standard.
-
-
Potential Cause 2: Inconsistent Internal Standard Spiking. The internal standard must be added at a precise and consistent concentration to every sample before any extraction steps.
-
Solution: Prepare a large batch of your internal standard spiking solution to minimize variability between preparations. Use a calibrated pipette and ensure the IS is fully dissolved and vortexed before each use.
-
-
Potential Cause 3: Analyte or Internal Standard Degradation. Acyl-CoAs are known to be unstable, particularly in aqueous solutions and at non-optimal pH.[12]
-
Solution: Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between extraction and analysis. Store extracts at -80°C. Ensure your extraction buffer is optimized for acyl-CoA stability. Some protocols recommend the use of acids like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) for protein precipitation and sample preservation.[13][14]
-
Problem: I am seeing a significant peak for my odd-chain internal standard in my blank matrix samples.
-
Potential Cause: Endogenous Presence of the Odd-Chain Fatty Acyl-CoA. While rare in many cell types, some biological systems can contain measurable levels of odd-chain fatty acids.[9]
-
Solution: First, confirm that the signal is not due to contamination of your solvents or vials. If it is indeed endogenous, you will need to select a different odd-chain internal standard (e.g., a different chain length) or invest in a stable isotope-labeled standard. You cannot accurately quantify your analyte if your internal standard is endogenously present.
-
Experimental Workflow & Protocols
Workflow for Selecting an Internal Standard
Caption: Decision workflow for selecting an appropriate internal standard.
Protocol: Preparation of Internal Standard Spiking Solution
-
Objective: To prepare a concentrated stock solution of the internal standard that will be used to spike into biological samples.
-
Materials:
-
Internal Standard (e.g., C17:0-3-hydroxy-CoA)
-
High-purity solvent (e.g., methanol:water 1:1 v/v)[15]
-
Calibrated analytical balance
-
Volumetric flasks
-
Calibrated micropipettes
-
-
Procedure:
-
Accurately weigh a precise amount of the internal standard using an analytical balance.
-
Dissolve the internal standard in a known volume of the high-purity solvent in a volumetric flask to create a primary stock solution (e.g., 1 mg/mL). Ensure complete dissolution.
-
From the primary stock, create a working spiking solution at a concentration that is approximately 100-1000 times higher than the expected endogenous concentration of your analyte. This will allow for a small volume to be added to your sample, minimizing matrix dilution.
-
Aliquot the working solution into single-use vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Protocol: Sample Extraction with Internal Standard
-
Objective: To efficiently extract 3-hydroxy fatty acyl-CoAs from a biological sample while incorporating the internal standard for accurate quantification.
-
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal Standard working solution
-
Ice-cold extraction buffer (e.g., 10% w/v trichloroacetic acid)[14]
-
Vortex mixer
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
-
Procedure:
-
Place the biological sample on ice.
-
Add a precise volume of the internal standard working solution directly to the sample. This is the most critical step for quantitative accuracy.
-
Immediately add the ice-cold extraction buffer.
-
Vortex the sample vigorously to ensure complete lysis and protein precipitation.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[14]
-
Carefully collect the supernatant, which contains the extracted acyl-CoAs and the internal standard.
-
Proceed with further sample cleanup if necessary (e.g., solid-phase extraction) or directly to LC-MS/MS analysis.[14]
-
References
-
Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Drexel University. Available at: [Link]
-
Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. NIH. Available at: [Link]
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. ACS Publications. Available at: [Link]
-
Production of Stable Isotope-Labeled Acyl-Coenzyme A Thioesters by Yeast Stable Isotope Labeling by Essential Nutrients in Cell Culture. PubMed. Available at: [Link]
-
Production of stable isotope labeled acyl-coenzyme A thioesters by yeast SILEC. ResearchGate. Available at: [Link]
-
Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. ACS Publications. Available at: [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central. Available at: [Link]
-
Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. The Royal Society. Available at: [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. NIH. Available at: [Link]
-
Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. PubMed. Available at: [Link]
-
Overlay chromatograms showing the matrix effect for (a) ACoA and (b) MCoA. ResearchGate. Available at: [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. Available at: [Link]
-
Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. PMC - NIH. Available at: [Link]
-
Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples. PubMed. Available at: [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Available at: [Link]
-
The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. NIH. Available at: [Link]
-
Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. ResearchGate. Available at: [Link]
-
Odd chain fatty acid as internal standard? ResearchGate. Available at: [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. Available at: [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications. Available at: [Link]
-
LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. ResearchGate. Available at: [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. NIH. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA in Solution
Welcome to the technical support guide for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA. This document is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of this complex polyunsaturated acyl-CoA in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.
Introduction
3(S)-Hydroxy-10,11,13-all-cis-docosatrienoyl-CoA is a long-chain polyunsaturated fatty acyl-CoA (PUFA-CoA) that plays a role in various metabolic pathways. Due to its structure—a long hydrocarbon chain with multiple cis-double bonds and a chemically reactive thioester bond—this molecule is particularly susceptible to degradation. Understanding and mitigating these stability issues are critical for obtaining reliable and reproducible experimental results.
The primary challenges in working with this molecule are two-fold:
-
Oxidation of the polyunsaturated fatty acyl chain.[1]
-
Hydrolysis of the high-energy thioester bond.[2]
This guide will address both of these challenges in a practical question-and-answer format, providing the causal explanations behind our recommended protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Results in Enzyme Assays
Question: My enzymatic assay results using a freshly prepared solution of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA are inconsistent. What could be the cause?
Answer: Inconsistent results are frequently traced back to the degradation of the PUFA-CoA substrate.[1] There are several potential causes related to both handling and assay conditions.
Possible Causes & Step-by-Step Solutions:
-
Cause A: Lipid Peroxidation. The all-cis double bonds in the docosatrienoyl chain are highly susceptible to attack by free radicals, leading to a chain reaction of lipid peroxidation.[1][3] This process is accelerated by oxygen, heat, and transition metals.[1]
-
Solution 1: Use Degassed Solvents. Before preparing your solutions, degas all aqueous buffers and organic solvents to remove dissolved oxygen. This can be done by sparging with an inert gas like argon or nitrogen, or by using a vacuum system.
-
Solution 2: Add Antioxidants. Consider adding a synthetic antioxidant such as butylated hydroxytoluene (BHT) or a natural antioxidant like vitamin E (tocopherol) to your assay buffer.[1]
-
Solution 3: Incorporate a Chelating Agent. To sequester metal ions that can catalyze oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers.[1]
-
-
Cause B: Thioester Hydrolysis. The thioester bond is most stable in slightly acidic conditions and is prone to hydrolysis at neutral or alkaline pH.[2][4]
-
Solution 1: Optimize Buffer pH. Ensure your assay buffer pH is within a stable range for the thioester bond, ideally between 4.0 and 6.8.[2] If your enzyme requires a higher pH for optimal activity, prepare the acyl-CoA solution fresh immediately before initiating the reaction.
-
Solution 2: Maintain Low Temperatures. Always prepare and handle your acyl-CoA solutions on ice to minimize thermal degradation and slow the rate of hydrolysis.[1]
-
-
Cause C: Inaccurate Pipetting. Due to their amphipathic nature, long-chain acyl-CoAs can be difficult to pipette accurately.[1]
-
Solution 1: Use Proper Equipment. Use low-retention pipette tips to minimize the amount of material that adheres to the tip surface.
-
Solution 2: Verify Pipette Calibration. Regularly check the calibration of your pipettes to ensure accuracy.
-
Issue 2: Precipitate Forms in Stock Solution Upon Thawing
Question: I've prepared a stock solution of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, but a precipitate forms when I thaw it. Is my sample compromised?
Answer: Precipitate formation upon thawing is a common issue with long-chain acyl-CoAs due to their limited solubility in aqueous solutions. The sample is likely not degraded but needs to be properly redissolved.
Possible Causes & Step-by-Step Solutions:
-
Cause A: Limited Aqueous Solubility. Long-chain acyl-CoAs are amphipathic molecules that can form micelles and have low solubility in aqueous buffers, especially at high concentrations.[5]
-
Solution 1: Gentle Warming and Vortexing. Allow the vial to equilibrate to room temperature, then gently vortex or sonicate the solution to aid in redissolving the precipitate.[4] Avoid excessive heating, which can accelerate degradation.
-
Solution 2: Prepare More Dilute Solutions. If the problem persists, try preparing a more dilute stock solution.
-
Solution 3: Use a Co-Solvent (with caution). For non-enzymatic applications, or if your enzyme is tolerant to it, a small amount of an organic co-solvent like DMSO can be used to prepare a concentrated stock.[4] Always verify that the final concentration of the organic solvent is compatible with your experimental system.
-
Workflow for Troubleshooting Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA?
A1: For long-term stability, the compound should be stored as a lyophilized powder or solid at -80°C under a dry, inert atmosphere such as argon or nitrogen.[1][2] It is highly recommended to aliquot the solid into single-use amounts to avoid repeated warming and cooling cycles, which can introduce moisture and promote degradation.[4]
Q2: How should I prepare a stock solution?
A2: It is best practice to prepare aqueous solutions fresh for each experiment.[4] To do so, allow the solid to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation. Dissolve the solid directly in a slightly acidic aqueous buffer (pH 4.0-6.8), which may require gentle vortexing or sonication.[2][4]
Q3: Can I store aqueous solutions of this acyl-CoA?
A3: Long-term storage of aqueous solutions is not recommended due to the high susceptibility of the thioester bond to hydrolysis.[4] If temporary storage is absolutely necessary, it should be for no longer than one day at 2-8°C.[4] For anything longer, snap-freeze aliquots in liquid nitrogen and store at -80°C, but be aware that some degradation may still occur with freeze-thaw cycles.[1]
Q4: How can I confirm the concentration and integrity of my acyl-CoA solution?
A4: You can confirm the concentration spectrophotometrically by measuring the absorbance at 260 nm, using the molar extinction coefficient for Coenzyme A (ε = 16,400 M⁻¹cm⁻¹ in phosphate buffer, pH 7.0).[4] To assess integrity and detect degradation products, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the most reliable method.[6]
Q5: What are the primary degradation pathways I should be aware of?
A5: There are two main degradation pathways for this molecule.
-
Lipid Peroxidation: A free-radical chain reaction that attacks the cis-double bonds of the fatty acyl chain.[1]
-
Thioester Hydrolysis: The cleavage of the thioester bond, which is accelerated in aqueous solutions, especially at neutral to basic pH.[2][6]
Degradation Pathways Overviewdot
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Long-Chain Polyunsaturated Fatty Acids and Their Metabolites Regulate Inflammation in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Trace Level Detection of Docosanoids
Welcome to the technical support center for the analysis of docosanoids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of detecting these ultra-low concentration, potent lipid mediators. Docosanoids, including resolvins, protectins, and maresins, are derived from docosahexaenoic acid (DHA) and play critical roles in the resolution of inflammation.[1][2] Their analysis is challenging due to their inherent instability and presence at trace levels in complex biological matrices.[3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is grounded in explaining the causality behind each experimental step, empowering you to make informed decisions and refine your methods for robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is docosanoid analysis so challenging compared to other lipids?
A1: The primary challenges are threefold:
-
Ultra-Low Concentrations: Docosanoids are potent signaling molecules active in the picomolar to nanomolar range, pushing the limits of modern analytical instrumentation.[2]
-
Inherent Instability: As oxidized polyunsaturated fatty acids, they are highly susceptible to auto-oxidation and degradation, requiring meticulous sample handling to prevent artifactual formation or loss.[3]
-
Structural Isomerism: Many docosanoids exist as isomers with nearly identical mass and polarity, making chromatographic separation essential for accurate quantification.[4]
Q2: What is the most critical step in the entire analytical workflow?
A2: Without question, sample collection and handling . If the sample is compromised from the start, no amount of downstream analytical refinement can recover accurate data. Preventing ex vivo enzymatic activity and auto-oxidation is paramount. This is achieved by immediately adding antioxidants and enzyme inhibitors upon collection, keeping the sample cold, and flash-freezing for storage at -80°C.[5]
Q3: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for sample cleanup?
A3: While traditional LLE methods like the Folch extraction are effective for broad lipid extraction, Solid-Phase Extraction (SPE) is the overwhelmingly preferred method for docosanoid analysis .[3][6]
-
Causality: SPE offers superior selectivity, allowing for the specific enrichment of acidic lipids like docosanoids while efficiently removing salts, phospholipids, and other matrix components that cause ion suppression in the mass spectrometer. This results in a cleaner extract, lower background, and improved sensitivity.[6][7] C18-based reversed-phase cartridges are the industry standard for this application.[7][8]
Q4: Is chemical derivatization necessary to improve detection?
A4: It is not always necessary but can be a powerful strategy. Docosanoids ionize well in negative electrospray ionization (ESI) mode due to their carboxyl group. However, if you are struggling with sensitivity or high background noise in negative mode, derivatization can be a game-changer.
-
Mechanism: Reagents like Girard's Reagent T can "tag" the carboxyl group, introducing a permanently charged quaternary amine.[9][10] This allows for detection in positive ESI mode, which can be more sensitive and is often less prone to background interference, potentially boosting signal-to-noise by orders of magnitude.[9][11]
Visualized Analytical Workflow
The following diagram outlines the critical stages in a typical LC-MS/MS workflow for docosanoid analysis. Each stage presents unique challenges and opportunities for optimization.
Caption: High-level workflow for trace-level docosanoid analysis.
Troubleshooting Guides
This section addresses specific problems in a Q&A format, providing likely causes and actionable solutions.
Module 1: Sample Preparation & Extraction
Q: My recovery of deuterated internal standards is consistently low (<50%). What's wrong?
A: This is a classic extraction problem, most often related to your SPE protocol.
-
Possible Cause 1: Incomplete Sample Acidification.
-
Explanation: For docosanoids to bind to a C18 reversed-phase sorbent, their carboxylic acid group must be protonated (neutral). If the pH of your sample is too high, the carboxylate will be negatively charged (anionic), hydrophilic, and will not retain on the non-polar sorbent, passing straight through to the waste.
-
Solution: Ensure the pH of your sample is adjusted to ~3.5 using a dilute acid like hydrochloric or formic acid before loading it onto the SPE cartridge.[8] Verify the pH of a test sample with a pH strip or meter.
-
-
Possible Cause 2: Improper SPE Cartridge Conditioning or Drying.
-
Explanation: The C18 polymer chains on the sorbent are hydrophobic. They must be "activated" or solvated before they can interact effectively with analytes. This is done by first washing with a strong organic solvent (e.g., methanol) and then equilibrating with an aqueous solvent (e.g., water). If the cartridge dries out after conditioning and before sample loading, the C18 chains collapse, leading to poor retention and channeling.
-
Solution: Always ensure the sorbent bed remains wet throughout the conditioning, equilibration, and sample loading steps. Never let air be drawn completely through the cartridge until you are at a dedicated drying step (if required).
-
-
Possible Cause 3: Incorrect Elution Solvent.
-
Explanation: The solvent used to elute the docosanoids from the cartridge must be strong enough (non-polar enough) to disrupt the hydrophobic interaction between the analytes and the C18 sorbent.
-
Solution: Common and effective elution solvents include ethyl acetate, methanol, or acetonitrile.[8][12] If using methanol, ensure it is 100% and not a dilute aqueous solution. For very stubborn analytes, a solvent mixture like ethyl acetate with a small percentage of methanol can be effective.
-
Caption: Decision tree for troubleshooting low SPE recovery.
Module 2: LC-MS/MS Detection
Q: I'm seeing a high, noisy baseline in my chromatogram, making it hard to integrate small peaks. What can I do?
A: A high baseline is usually due to chemical noise from either the sample matrix or the LC-MS system itself.
-
Possible Cause 1: Matrix Effect / Ion Suppression.
-
Explanation: Co-eluting compounds from the biological matrix (e.g., residual phospholipids, salts) can compete with your docosanoids for ionization in the ESI source. This suppresses the signal of your analyte and can increase the chemical noise, effectively lowering your signal-to-noise ratio.
-
Solution 1 (Sample Prep): Improve your sample cleanup. Ensure your SPE wash steps are sufficient to remove interferences. A common wash sequence is water followed by a low-percentage organic wash (e.g., 10-15% methanol) to remove more polar contaminants before eluting the docosanoids.[8][12]
-
Solution 2 (Chromatography): Optimize your LC gradient to achieve better separation between your analytes and the interfering matrix components. A longer, shallower gradient can often resolve analytes from the bulk of the matrix suppression zone that typically appears early in the run.
-
-
Possible Cause 2: Contaminated Solvents or System.
-
Explanation: Contaminants in your mobile phase (water, acetonitrile, additives) or buildup within the LC tubing, injector, or MS source can leach continuously, causing a high chemical background. Plasticizers are a common culprit.
-
Solution: Always use high-purity, LC-MS grade solvents and additives.[13] Regularly flush your LC system with a strong solvent wash mixture (e.g., isopropanol/acetonitrile/water). Clean the MS ion source components (capillary, skimmer) according to the manufacturer's protocol.
-
Q: I can't separate critical isomers. How can I improve my chromatographic resolution?
A: Isomer separation is fundamental to accurate quantification. Resolution can be enhanced by manipulating chromatographic parameters.
-
Possible Cause 1: Suboptimal LC Column Chemistry.
-
Explanation: Not all C18 columns are created equal. Differences in particle size, pore size, and end-capping can dramatically affect selectivity for closely related isomers.
-
Solution: Experiment with different C18 column chemistries. A column with a high surface area and smaller particle size (e.g., ≤1.8 µm) will provide higher efficiency and better resolving power.[14][15] Phenyl-hexyl phases can also offer alternative selectivity for unsaturated compounds.[14]
-
-
Possible Cause 2: Gradient is Too Steep.
-
Explanation: A rapid increase in the organic solvent percentage in your mobile phase will push all compounds off the column quickly, but it won't give them enough time to interact differently with the stationary phase, leading to co-elution.
-
Solution: Decrease the slope of your gradient, particularly around the time your isomers are expected to elute. A longer, shallower gradient provides more opportunity for differential retention and separation. For example, instead of a 5-minute ramp from 30% to 90% B, try a 15-minute ramp.[13][15]
-
-
Possible Cause 3: Suboptimal Mobile Phase Modifier.
-
Explanation: The pH and ionic character of the mobile phase affect the retention of acidic molecules.
-
Solution: Most methods use a weak acid like 0.1% acetic acid or 0.02% formic acid.[12][13][15] This ensures the docosanoids remain protonated and well-retained. Slight adjustments to the concentration of the acid modifier can sometimes fine-tune selectivity.
-
Key Protocols & Data Tables
Protocol 1: General Solid-Phase Extraction (SPE) for Docosanoids
This protocol is a standard starting point for extracting docosanoids from aqueous biological samples like plasma, serum, or cell culture media.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning (e.g., 100mg C18):
-
Wash with 3 mL of methanol.
-
Equilibrate with 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified supernatant from step 1 onto the conditioned cartridge at a slow, steady flow rate (~0.5 mL/min).[8]
-
-
Washing:
-
Elution:
-
Dry-down and Reconstitution:
Table 1: Example LC Gradient Program
This is a representative gradient for separating a broad range of docosanoids on a C18 column.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% Acetic Acid) | % Mobile Phase B (ACN/MeOH + 0.1% Acetic Acid) |
| 0.0 | 0.3 | 79 | 21 |
| 1.0 | 0.3 | 79 | 21 |
| 10.0 | 0.3 | 49 | 51 |
| 19.0 | 0.3 | 34 | 66 |
| 25.0 | 0.3 | 2 | 98 |
| 27.5 | 0.3 | 2 | 98 |
| 28.0 | 0.3 | 79 | 21 |
| 32.0 | 0.3 | 79 | 21 |
| This table is adapted from gradient profiles described in the literature.[15] |
Table 2: Example LC-MS/MS MRM Parameters (Negative ESI Mode)
These parameters are starting points and must be optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Cone Voltage (V) |
| Resolvin D1 | 375.2 | 205.1 | -25 | -40 |
| Resolvin D2 | 375.2 | 175.0 | -35 | -40 |
| Protectin D1 | 359.2 | 221.1 | -22 | -35 |
| Maresin 1 | 359.2 | 165.1 | -28 | -35 |
| DHA | 327.2 | 283.2 | -20 | -30 |
| Values are illustrative and based on common fragmentation patterns and published methods.[14][15] |
References
-
Dutot, M., et al. (2022). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 27(15), 4992. Available from: [Link]
-
Rey, C., et al. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. Analytical and Bioanalytical Chemistry, 405(26), 8495–8506. Available from: [Link]
-
Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. Available from: [Link]
-
LC-MS/MS parameters, instrumental limits of detection and quantification, and analyte recovery from mouse liver tissue. (n.d.). ResearchGate. Retrieved from [Link]
-
Deems, R., et al. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Methods in Enzymology, 432, 59-82. Available from: [Link]
-
Docosanoids. (n.d.). Lipotype. Retrieved from [Link]
-
Chhonker, Y. S., et al. (2016). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B, 1028, 201-215. Available from: [Link]
-
Bautu, E., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules, 24(2), 304. Available from: [Link]
-
Kutzner, L., et al. (2019). Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. Frontiers in Pharmacology, 10, 167. Available from: [Link]
-
Chhonker, Y. S., et al. (2018). Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS. Metabolites, 8(3), 48. Available from: [Link]
-
Yang, J., et al. (2015). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials. Journal of Chromatography A, 1414, 84-95. Available from: [Link]
-
Gladine, C., & Schebb, N. H. (2012). Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry. Molecular Nutrition & Food Research, 56(8), 1211–1227. Available from: [Link]
-
Zhang, Y., et al. (2023). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. International Journal of Molecular Sciences, 24(22), 16482. Available from: [Link]
-
Li, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 13(5), 455-468. Available from: [Link]
-
Wheelan, P., & Zivkovic, A. (2011). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Methods in Molecular Biology, 794, 131-143. Available from: [Link]
-
Santa, T. (2019). Derivatization in Sample Preparation for LC‐MS Bioanalysis. Comprehensive Analytical Chemistry. Available from: [Link]
-
Deems, R., et al. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. eScholarship, University of California. Available from: [Link]
-
Wang, M., et al. (2022). Enhancing the Accuracy of Identification and Relative Quantification of Unsaturated Fatty Acids in Serum via a Stable Isotope-Labeled Double Derivatization Strategy. Analytical Chemistry, 94(1), 358–366. Available from: [Link]
-
Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A, 885(1-2), 321-341. Available from: [Link]
-
Higashi, T., & Ogawa, S. (2017). Derivatization methods for LC-MS analysis of endogenous compounds. Journal of Pharmaceutical and Biomedical Analysis, 144, 43-62. Available from: [Link]
-
Christie, W. W. (1992). Solid-phase extraction columns in the analysis of lipids. Advances in Lipid Methodology, 1, 1-17. Available from: [Link]
-
Serhan, C. N. (2005). Novel eicosanoid and docosanoid mediators: resolvins, docosatrienes, and neuroprotectins. Current Opinion in Clinical Nutrition and Metabolic Care, 8(2), 115-121. Available from: [Link]
Sources
- 1. lipotype.com [lipotype.com]
- 2. Novel eicosanoid and docosanoid mediators: resolvins, docosatrienes, and neuroprotectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. arborassays.com [arborassays.com]
- 9. On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity | MDPI [mdpi.com]
- 10. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Peroxisomal Metabolism of 3(S)- vs. 3(R)-Hydroxy-docosatrienoyl-CoA
For researchers in metabolic diseases, lipid biochemistry, and drug development, understanding the nuanced stereospecificity of enzymatic pathways is paramount. This guide provides an in-depth comparison of the bioactivity of the 3(S)- and 3(R)- stereoisomers of hydroxy-docosatrienoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). We will delve into the distinct metabolic fates of these isomers, present detailed experimental protocols for their functional analysis, and provide supporting data to illustrate their differential activities.
The Critical Role of Stereochemistry in Peroxisomal β-Oxidation
Unlike the mitochondrial β-oxidation spiral that exclusively processes L-3-hydroxyacyl-CoA (3S) isomers, the peroxisomal system is equipped to handle both D-3-hydroxyacyl-CoA (3R) and L-3-hydroxyacyl-CoA (3S) intermediates.[1][2] This distinction is crucial for the breakdown of VLCFAs, such as docosatrienoic acid (C22:3), which are primarily metabolized in peroxisomes.[3][4] The key enzyme governing the second and third steps of peroxisomal β-oxidation is the D-bifunctional protein (DBP), encoded by the HSD17B4 gene.[2][5] As its name suggests, DBP exhibits stereospecificity for the D- (or R-) isomer of 3-hydroxyacyl-CoAs.[6]
The 3(S)-isomer, which is not a direct substrate for DBP's dehydrogenase activity, is not a metabolic dead-end in the peroxisome. Its processing relies on the action of another peroxisomal enzyme, 3-hydroxyacyl-CoA epimerase, which catalyzes the interconversion of the S- and R-enantiomers.[7][8] This guide will illuminate the kinetic differences in the processing of these two stereoisomers, providing a rationale for experimental design and data interpretation in the study of VLCFA metabolism.
Metabolic Pathways of 3(S)- and 3(R)-Hydroxy-docosatrienoyl-CoA in the Peroxisome
The metabolic journey of 3(S)- and 3(R)-Hydroxy-docosatrienoyl-CoA within the peroxisome diverges significantly, as illustrated in the pathway diagram below.
Caption: Metabolic fate of 3(S)- and 3(R)-Hydroxy-docosatrienoyl-CoA in peroxisomes.
Experimental Comparison of 3(S)- vs. 3(R)-Hydroxy-docosatrienoyl-CoA Activity
To empirically compare the activity of the two stereoisomers, a series of in vitro enzymatic assays can be performed. The following protocols are designed to be a self-validating system, providing a clear and quantitative comparison.
Part 1: Preparation of Recombinant Enzymes and Substrates
A prerequisite for these assays is the availability of purified enzymes and stereochemically pure substrates.
1. Expression and Purification of Recombinant Human D-Bifunctional Protein (HSD17B4) and 3-Hydroxyacyl-CoA Epimerase:
-
Rationale: The use of purified recombinant enzymes is essential to eliminate confounding activities from other cellular proteins.
-
Protocol:
-
Clone the full-length human HSD17B4 and the gene for 3-hydroxyacyl-CoA epimerase into a suitable bacterial expression vector (e.g., pET-28a(+)) with an N-terminal His-tag.[9]
-
Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) overnight to enhance protein solubility.[9]
-
Harvest the cells and lyse them by sonication.
-
Purify the His-tagged proteins from the soluble lysate using nickel-affinity chromatography.[9]
-
Further purify the proteins using size-exclusion chromatography to ensure high purity and proper folding.
-
Confirm protein identity and purity by SDS-PAGE and Western blot analysis.
-
2. Enzymatic Synthesis of 3(S)- and 3(R)-Hydroxy-docosatrienoyl-CoA:
-
Rationale: As these specific substrates are not commercially available, they must be synthesized. An enzymatic approach ensures the correct stereochemistry.
-
Protocol:
-
Activate commercially available docosatrienoic acid to docosatrienoyl-CoA using a long-chain acyl-CoA synthetase.[10]
-
For the synthesis of 3(S)-Hydroxy-docosatrienoyl-CoA , use a purified L-specific enoyl-CoA hydratase (e.g., from mitochondrial sources).
-
For the synthesis of 3(R)-Hydroxy-docosatrienoyl-CoA , use a purified D-specific enoyl-CoA hydratase (a component of DBP, though a separate D-hydratase can be used if available).
-
Purify the resulting 3-hydroxyacyl-CoA stereoisomers using high-performance liquid chromatography (HPLC).
-
Confirm the identity and purity of the products by mass spectrometry and determine the concentration spectrophotometrically.
-
Part 2: In Vitro Enzymatic Assays
The following spectrophotometric assays will directly measure the dehydrogenase activity of DBP on the two stereoisomers.
Assay 1: Direct Dehydrogenase Activity of D-Bifunctional Protein
-
Principle: This assay measures the DBP-catalyzed oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored over time.[11]
-
Experimental Workflow:
Caption: Workflow for the direct spectrophotometric assay of DBP dehydrogenase activity.
-
Detailed Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM potassium phosphate buffer, pH 7.4
-
1 mM NAD+
-
A range of concentrations of either 3(S)- or 3(R)-Hydroxy-docosatrienoyl-CoA (e.g., 10-200 µM) for kinetic analysis.
-
-
Incubate the cuvette in a spectrophotometer at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a known amount of purified recombinant DBP (e.g., 1-5 µg).
-
Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[12]
-
Assay 2: Coupled Assay for 3(S)-Hydroxy-docosatrienoyl-CoA Metabolism
-
Principle: To demonstrate the role of 3-hydroxyacyl-CoA epimerase in the metabolism of the 3(S)-isomer, a coupled assay is employed. This assay includes both the epimerase and DBP. The rate of NADH production will be dependent on the rate of epimerization of the S-isomer to the R-isomer, which is then a substrate for DBP.[13]
-
Detailed Protocol:
-
Follow the same protocol as in Assay 1, but with the following modifications:
-
Use only 3(S)-Hydroxy-docosatrienoyl-CoA as the substrate.
-
In addition to DBP, add a known amount of purified recombinant 3-hydroxyacyl-CoA epimerase to the reaction mixture.
-
-
Run parallel control reactions:
-
3(S)-isomer with DBP only (negative control for direct dehydrogenase activity).
-
3(S)-isomer with epimerase only (control for any background NADH production).
-
3(R)-isomer with DBP only (positive control).
-
-
Expected Results and Data Interpretation
The anticipated results from these assays will highlight the stereospecificity of the peroxisomal β-oxidation pathway.
Table 1: Hypothetical Kinetic Parameters for the Metabolism of 3-Hydroxy-docosatrienoyl-CoA Stereoisomers
| Substrate | Enzyme(s) | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) |
| 3(R)-Hydroxy-docosatrienoyl-CoA | D-Bifunctional Protein | 50 | 150 |
| 3(S)-Hydroxy-docosatrienoyl-CoA | D-Bifunctional Protein | No significant activity | No significant activity |
| 3(S)-Hydroxy-docosatrienoyl-CoA | D-Bifunctional Protein + 3-Hydroxyacyl-CoA Epimerase | 75 | 80 |
Interpretation of Data:
-
3(R)-Isomer: The 3(R)-isomer is expected to be a direct and efficient substrate for the dehydrogenase activity of DBP, exhibiting typical Michaelis-Menten kinetics.
-
3(S)-Isomer with DBP alone: In the absence of the epimerase, the 3(S)-isomer should show negligible activity with DBP, confirming the stereospecificity of the dehydrogenase.
-
3(S)-Isomer with DBP and Epimerase: In the coupled assay, the 3(S)-isomer will be converted to the 3(R)-isomer by the epimerase, which is then oxidized by DBP. The observed rate of NADH production will be limited by the rate of the epimerase reaction, resulting in a lower Vmax and potentially a higher apparent Km compared to the direct assay with the 3(R)-isomer.
Conclusion
This guide provides a comprehensive framework for comparing the activity of 3(S)- and 3(R)-Hydroxy-docosatrienoyl-CoA. The experimental protocols outlined herein, from the preparation of recombinant enzymes and stereospecific substrates to the execution of direct and coupled enzymatic assays, offer a robust system for elucidating the stereochemical intricacies of peroxisomal β-oxidation. The expected results underscore the pivotal role of D-bifunctional protein's stereospecificity and the essential function of 3-hydroxyacyl-CoA epimerase in the complete metabolism of very-long-chain fatty acids. For researchers investigating inherited metabolic disorders related to peroxisomal dysfunction or developing therapeutic interventions targeting these pathways, a thorough understanding of these stereospecific interactions is indispensable.
References
- Ferdinandusse, S., Denis, S., Mooijer, P. A., et al. (2006). Mutational spectrum of D-bifunctional protein deficiency and structure-based genotype-phenotype analysis. American Journal of Human Genetics, 78(1), 112–124.
- Reddy, J. K., & Mannaerts, G. P. (1994). Peroxisomal lipid metabolism. Annual Review of Nutrition, 14, 343-370.
-
M-CSA. L-3-hydroxyacyl-CoA dehydrogenase. [Link]
- Lin, S., et al. (2010). Expression, purification, and characterization of a human recombinant 17beta-hydroxysteroid dehydrogenase type 1 in Escherichia coli. Molecular Biotechnology, 44(2), 133-139.
-
Wikipedia. 3-hydroxyacyl-CoA dehydrogenase. [Link]
-
Wikipedia. D-bifunctional protein deficiency. [Link]
-
Sino Biological. HSD17B4 Research Reagents: Antibodies and Genes. [Link]
- He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105–109.
-
Sino Biological. HSD17B4 General Information. [Link]
- Chu, C. H., & Schulz, H. (1985).
- Yang, S. Y., Cuebas, D., & Schulz, H. (1986). 3-Hydroxyacyl-CoA epimerases of rat liver peroxisomes and Escherichia coli function as auxiliary enzymes in the beta-oxidation of polyunsaturated fatty acids. The Journal of biological chemistry, 261(26), 12238–12243.
-
Enzo Life Sciences. Docosatrienoic Acid. [Link]
- Ferdinandusse, S., Denis, S., Hogenhout, E. M., et al. (2006). Clinical and biochemical spectrum of D-bifunctional protein deficiency. Annals of Neurology, 59(1), 92–104.
- Ognean, L., et al. (2024).
- Meesapyodsuk, D., Sun, K., Zhou, R., Thoms, K., & Qiu, X. (2022). Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata. Plant Biotechnology Journal, 20(12), 2355–2368.
- Wanders, R. J., & Waterham, H. R. (2006). Molecular basis of D-bifunctional protein deficiency. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1763(12), 1705–1714.
-
PubChem. Docosatrienoic Acid. [Link]
- Ferdinandusse, S., et al. (2006). Clinical and biochemical spectrum of D-bifunctional protein deficiency. Annals of Neurology, 59(1), 92-104.
Sources
- 1. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature | MDPI [mdpi.com]
- 5. sinobiological.com [sinobiological.com]
- 6. mdpi.com [mdpi.com]
- 7. Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression, purification, and characterization of a human recombinant 17beta-hydroxysteroid dehydrogenase type 1 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Prospective Comparative Guide to Novel Docosanoids: The Case of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
Introduction: Beyond Inflammation, Towards Resolution
For decades, the paradigm of inflammation has been centered on its initiation and suppression. However, groundbreaking research has illuminated that the resolution of inflammation is not a passive decay but an active, highly orchestrated process. Central to this resolution are the Specialized Pro-resolving Mediators (SPMs) , a superfamily of lipid autacoids derived from polyunsaturated fatty acids (PUFAs).[1][2] Among these, the docosanoids, a class of signaling molecules derived from the omega-3 fatty acid docosahexaenoic acid (DHA), have garnered significant attention for their potent anti-inflammatory and pro-resolving activities.[3][4][5] Well-characterized families of docosanoids, including the D-series resolvins (RvDs), protectins (PDs), and maresins (MaRs), are known to actively limit neutrophil infiltration, enhance the clearance of apoptotic cells by macrophages (efferocytosis), and promote tissue regeneration.[6][7][8]
This guide ventures into the frontier of docosanoid research, moving beyond the well-trodden paths of resolvins and protectins to consider a lesser-known, yet potentially significant, molecule: 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA . While direct experimental data on this specific molecule is currently absent from the public domain, its chemical structure provides critical clues to its metabolic origin and potential function. This document will, therefore, serve as a prospective comparison guide. We will first postulate its biosynthetic pathway based on established principles of lipid metabolism. Subsequently, we will present a comprehensive, field-proven experimental framework to characterize its biological activity and objectively compare its performance against established docosanoids. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel mediators in the resolution of inflammation.
The Established Players: A Glimpse into the World of Pro-Resolving Docosanoids
The major families of pro-resolving docosanoids are biosynthesized through distinct enzymatic pathways involving lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes.[8][9]
-
D-Series Resolvins (RvD1-RvD6): Biosynthesized via sequential oxygenation of DHA by 15-LOX and 5-LOX, often involving transcellular biosynthesis between different cell types (e.g., endothelial cells and neutrophils).[8] They are potent regulators of neutrophil trafficking and macrophage function.[6]
-
Protectins (e.g., PD1/NPD1): Formed from a 17S-hydroperoxy-DHA intermediate generated by 15-LOX. Protectin D1 (also known as Neuroprotectin D1 when acting in neural tissues) exhibits potent cytoprotective and anti-inflammatory actions.[4][5]
-
Maresins (e.g., MaR1): Synthesized in macrophages via the 12-LOX pathway, maresins are powerful stimulators of macrophage phagocytosis and tissue regeneration.[8]
The concerted action of these molecules orchestrates the return to tissue homeostasis following an inflammatory insult.
A Hypothetical Newcomer: The Metabolic Origins of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
The chemical structure of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, specifically the 3-hydroxy acyl-CoA moiety, is a hallmark of an intermediate in the peroxisomal β-oxidation pathway .[10][11][12] This metabolic process is crucial for shortening very-long-chain fatty acids that cannot be directly handled by mitochondria.[13]
We propose that this molecule is an intermediate in the metabolic processing of a parent docosatrienoic acid (22:3 n-3 or n-6). The biosynthesis of docosahexaenoic acid (DHA) itself involves a cycle of peroxisomal β-oxidation to shorten a tetracosahexaenoic acid (C24:6n-3) precursor.[10][11] It is therefore highly plausible that other docosanoic acids undergo similar processing.
The proposed pathway would be as follows:
-
A precursor, 10,13,16-all-cis-docosatrienoic acid , is activated to its CoA ester in the peroxisome.
-
Acyl-CoA oxidase introduces a double bond between C2 and C3.
-
Enoyl-CoA hydratase , a function of the D-bifunctional protein (DBP), hydrates this double bond, yielding 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA .[10]
-
This intermediate could then be further oxidized by 3-hydroxyacyl-CoA dehydrogenase (also part of DBP) and subsequently cleaved by a thiolase.
However, it is also possible that this intermediate is not merely a step in fatty acid degradation but is released from the peroxisome to act as a signaling molecule in its own right, similar to how other metabolic intermediates can have signaling functions.
Sources
- 1. Metabolomics-Lipidomics of Eicosanoids and Docosanoids Generated By Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics of oxidized polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. lipotype.com [lipotype.com]
- 5. lipotype.com [lipotype.com]
- 6. Resolution of Acute Inflammation and the Role of Resolvins in Immunity, Thrombosis and Vascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolution of inflammation: an integrated view - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 9. Docosanoids - Explore the Science & Experts | ideXlab [idexlab.com]
- 10. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
The Precursor Puzzle: Evaluating 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA in the Context of Resolvin Biosynthesis
An In-depth Guide for Researchers in Inflammation and Drug Development
In the intricate world of inflammatory resolution, specialized pro-resolving mediators (SPMs), such as resolvins, have emerged as key players in orchestrating the return to tissue homeostasis. The precise identification of their biosynthetic precursors is paramount for understanding and therapeutically targeting these pathways. This guide addresses a critical question: Is 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA a precursor to resolvins? Through a comparative analysis of established resolvin biosynthesis and the metabolic fate of 3-hydroxy fatty acyl-CoAs, we will demonstrate that the available scientific evidence points to a different role for this molecule.
The Canonical Pathways of Resolvin Biosynthesis: A Tale of Two Omega-3s
Resolvins are a family of potent lipid mediators biosynthesized from the omega-3 polyunsaturated fatty acids (PUFAs), eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2][3] The initiation of resolvin synthesis is a highly specific enzymatic process, primarily involving lipoxygenases (LOX) and, in some cases, aspirin-acetylated cyclooxygenase-2 (COX-2).
E-Series Resolvins from EPA: The biosynthesis of E-series resolvins (e.g., Resolvin E1 and E2) begins with the conversion of EPA to 18-hydroxyeicosapentaenoic acid (18-HEPE) by enzymes like aspirin-acetylated COX-2 or cytochrome P450.[1] This initial hydroxylation at the 18th carbon is the committed step. Subsequent action by 5-lipoxygenase (5-LOX) on 18-HEPE leads to the formation of the characteristic trihydroxy structures of E-series resolvins.
D-Series Resolvins from DHA: The D-series resolvins (e.g., Resolvin D1, D2) originate from DHA.[4] The primary route involves the action of 15-lipoxygenase (15-LOX) to produce 17S-hydroperoxy-DHA (17S-H(p)DHA).[5] This intermediate is then further metabolized by 5-LOX to generate the D-series resolvins.[2][5] An alternative pathway, triggered by aspirin, involves the acetylation of COX-2, which then converts DHA to 17R-hydroxy-DHA, leading to the formation of aspirin-triggered (AT)-resolvins.
The crucial takeaway from these established pathways is that resolvin biosynthesis is initiated by the introduction of a hydroxyl group at specific positions (C-18 in EPA or C-17 in DHA) on the free fatty acid, not while it is activated as a coenzyme A (CoA) ester.
Unraveling the Identity of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
The molecule , 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, is a 22-carbon tri-unsaturated fatty acyl-CoA.[6][7] Its defining structural features are the CoA ester at the C-1 position and a hydroxyl group at the C-3 (or beta) position. This structure is a hallmark of an intermediate in the beta-oxidation of fatty acids, a catabolic process that breaks down fatty acids to produce energy.
The Role of 3-Hydroxyacyl-CoA in Beta-Oxidation
Fatty acid beta-oxidation is a cyclical process that occurs within the mitochondria and peroxisomes.[8][9] Each cycle involves four key enzymatic steps that shorten the fatty acid chain by two carbons, releasing acetyl-CoA. The second step of this cycle is the hydration of an enoyl-CoA to form a 3-hydroxyacyl-CoA.[9] This intermediate is then oxidized in the third step by a 3-hydroxyacyl-CoA dehydrogenase.[10]
Therefore, the structure of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA strongly suggests it is an intermediate in the beta-oxidation of a 22-carbon tri-unsaturated fatty acid. The presence of the CoA moiety is indicative of its involvement in intracellular metabolic processing, as fatty acids are activated to their CoA esters for catabolism or anabolic processes.
Comparative Analysis: Resolvin Precursors vs. Beta-Oxidation Intermediates
The following table summarizes the key distinctions between the established resolvin precursors and 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA.
| Feature | Established Resolvin Precursors (EPA, DHA) | 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA |
| Initial Substrate Form | Free Fatty Acid | Fatty Acyl-CoA Ester |
| Initial Enzymatic Action | Lipoxygenase (LOX) or Aspirin-acetylated COX-2 | Acyl-CoA Dehydrogenase (in beta-oxidation) |
| Position of Hydroxylation | C-18 (for EPA), C-17 (for DHA) | C-3 (Beta position) |
| Metabolic Pathway | Biosynthesis of Pro-resolving Mediators | Catabolism (Beta-oxidation) of Fatty Acids |
| Biological Function | Initiation of anti-inflammatory and pro-resolving signaling cascades | Intermediate in the energy-yielding breakdown of fatty acids |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Identifying Resolvin Biosynthesis
The identification of resolvin precursors and their biosynthetic pathways typically involves the following experimental steps:
-
Cell Culture and Stimulation: Immune cells (e.g., neutrophils, macrophages) or co-cultures are incubated with the putative precursor fatty acid (e.g., DHA).[2]
-
Lipid Extraction: The lipid mediators are extracted from the cell culture supernatant or cell lysates.
-
LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the produced resolvins and their intermediates.
-
Structural Elucidation: The stereochemistry of the novel compounds is determined using techniques such as gas chromatography-mass spectrometry (GC-MS) and comparison with synthetic standards.
Visualizing the Divergent Pathways
The following diagrams illustrate the distinct metabolic fates of DHA in resolvin biosynthesis versus the likely pathway involving a 3-hydroxyacyl-CoA intermediate.
Caption: Figure 1: Simplified Biosynthesis of D-Series Resolvins.
Caption: Figure 2: The Role of 3-Hydroxyacyl-CoA in Beta-Oxidation.
Conclusion: Not a Precursor, but an Intermediate in a Different Pathway
Based on the current body of scientific literature, 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is not a recognized precursor for the biosynthesis of resolvins. The established pathways for resolvin generation initiate with the lipoxygenase-mediated hydroxylation of free omega-3 fatty acids, such as EPA and DHA, at specific carbon positions (C-18 and C-17, respectively).
In contrast, the structural characteristics of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, namely the 3-hydroxy group and the CoA ester, unequivocally identify it as an intermediate in the beta-oxidation of a C22:3 fatty acid. While the catabolism of various fatty acids is essential for cellular energy and homeostasis, this pathway is distinct from the specialized biosynthesis of pro-resolving lipid mediators.
For researchers in drug development and inflammation, this distinction is critical. Efforts to enhance endogenous resolvin production should focus on modulating the activity of key enzymes in the resolvin biosynthetic pathway, such as 15-LOX and 5-LOX, and ensuring the bioavailability of the primary precursors, EPA and DHA. Targeting the beta-oxidation pathway would not be a direct or effective strategy for increasing resolvin synthesis.
References
- Serhan, C. N. (2017). E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(4), 394-413.
- Dalli, J., & Serhan, C. N. (2024). Biosynthesis of resolvin D1, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages. Proceedings of the National Academy of Sciences, 121(38), e2409876121.
- Abdolmaleki, F., Kovanen, P. T., & Ghaffari, S. (2020). Resolvins: Emerging Players in Autoimmune and Inflammatory Diseases. Frontiers in Immunology, 11, 1679.
- Fredman, G., & Serhan, C. N. (2011). Resolvins and protectins: natural pharmacophores for resolution biology. British journal of pharmacology, 163(4), 644–667.
- Norris, P. C., & Serhan, C. N. (2024). Biosynthesis of resolvin D1, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages. Proceedings of the National Academy of Sciences, 121(38), e2409876121.
- Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of lipid research, 42(12), 1987–1995.
- Kler, R. S., Jackson, S., Bartlett, K., Bindoff, L. A., Eaton, S., Pourfarzam, M., ... & Turnbull, D. M. (1991). Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. Methods in Molecular Biology, 1595, 45-54.
- Creative Proteomics. (n.d.).
- Ferdinandusse, S., Denis, S., Mooyer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of lipid research, 42(12), 1987-1995.
- Yang, S. Y., He, X. Y., & Schulz, H. (2005). 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. The FEBS journal, 272(19), 4874–4883.
- Wajner, M., & Amaral, A. U. (2013). Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria. Journal of bioenergetics and biomembranes, 45(1-2), 139–147.
- Jones, P. M., Butt, Y., & Bennett, M. J. (2003). Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency.
- Van Veldhoven, P. P. (2010).
- Hammoud, G. M., & Ibdah, J. A. (2021). Hepatic disorders in pregnancy.
- Osmundsen, H., Bremer, J., & Pedersen, J. I. (1991). Metabolic aspects of peroxisomal beta-oxidation. Biochimica et biophysica acta, 1085(2), 141–158.
- PubChem. (n.d.). 3(S)
- PubChemLite. (n.d.). 3(s)
- Reactome. (2018). Biosynthesis of DPAn-3-derived 13-series resolvins.
- Hong, S., Gronert, K., Devchand, P. R., Moussignac, R. L., & Serhan, C. N. (2003). Novel docosatrienes and 17S-resolvins generated from docosahexaenoic acid in murine brain, human blood, and glial cells. The Journal of biological chemistry, 278(17), 14677–14687.
- Vik, A., Dalli, J., & Hansen, T. V. (2022). First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. Organic & biomolecular chemistry, 20(16), 3329–3334.
Sources
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of resolvin D1, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resolvins and Protectins: Natural Pharmacophores For Resolution Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA | C43H72N7O18P3S | CID 131769890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3(s)-hydroxy-10,13,16-all-cis-docosatrienoyl-coa (C43H72N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 8. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acids and Fatty Acid Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Hydroxylation in Docosanoid Bioactivity: A Comparative Guide to Structure-Activity Relationships
In the intricate landscape of lipid mediators, the enzymatic hydroxylation of 22-carbon polyunsaturated fatty acids gives rise to a potent class of signaling molecules with profound implications for inflammatory resolution and tissue homeostasis. This guide delves into the critical structure-activity relationships (SAR) of hydroxylated docosanoids, with a primary focus on the well-characterized di- and tri-hydroxylated metabolites of docosahexaenoic acid (DHA), which serve as exemplary "hydroxylated docosatrienoates" due to their conjugated triene systems. We will dissect how subtle variations in the position and stereochemistry of hydroxyl groups dictate their biological potency and receptor interactions, providing a framework for researchers and drug development professionals in the field of inflammation and resolution pharmacology. While direct research on docosatrienoic acid (DTA, 22:3n-3) metabolites is emerging and has shown DTA to possess potent anti-inflammatory and antioxidant properties, sometimes exceeding those of DHA, the extensive body of work on DHA-derived specialized pro-resolving mediators (SPMs) offers the most detailed insights into SAR principles.[1]
The Hydroxyl Group: A Master Switch for Pro-Resolving Activity
The introduction of one or more hydroxyl groups onto the docosahexaenoic acid (DHA) backbone by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes is the initial and rate-limiting step in the biosynthesis of specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins.[2][3] These hydroxylations are not random; they occur at specific carbons and with precise stereochemistry, creating a diverse array of signaling molecules with distinct biological functions. The position and chirality of these hydroxyl groups are paramount in determining the molecule's interaction with its cognate G protein-coupled receptors (GPCRs), thereby dictating its pro-resolving potency.
A key principle in the SAR of these molecules is that both the number and the spatial arrangement of hydroxyl groups, in conjunction with the geometry of the conjugated double bond system, are critical for bioactivity.[4]
Comparative Bioactivity of D-Series Resolvins: A Tale of Two Hydroxyls
The D-series resolvins (RvDs), derived from DHA, are a prime example of how subtle structural differences lead to distinct biological activities. Resolvin D1 (RvD1) and Resolvin D2 (RvD2) are both trihydroxylated metabolites of DHA, yet they exhibit different potencies in various biological assays.
| Mediator | Structure | Key Bioactivities |
| Resolvin D1 (RvD1) | 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid | Potent inhibitor of neutrophil infiltration, reduces pro-inflammatory cytokine production (TNF-α, IL-1β), stimulates macrophage phagocytosis.[5][6][7] |
| Resolvin D2 (RvD2) | 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid | Also a potent inhibitor of neutrophil infiltration, reduces pro-inflammatory cytokines, and enhances macrophage phagocytosis.[5][6][7] Some studies suggest RvD2 has a more prolonged action in certain models. |
| Aspirin-Triggered RvD1 (AT-RvD1) | 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid | Epimeric at the C17 position. Exhibits similar anti-inflammatory and pro-resolving actions to RvD1 but is more resistant to metabolic inactivation. |
While both RvD1 and RvD2 are potent in reducing inflammatory responses, their receptor interactions and downstream signaling can differ. For instance, they can differentially activate protein kinases to counter-regulate histamine-induced responses in conjunctival goblet cells.[8] A direct comparison in a murine wound healing model found that while all tested resolvins accelerated wound closure, RvE1 was the most potent, followed by RvD2 and then RvD1, highlighting functional distinctions even among these closely related molecules.[9]
The importance of the 17-hydroxyl group's stereochemistry is highlighted by the activity of aspirin-triggered resolvins. Aspirin's acetylation of the COX-2 enzyme shifts its activity to produce 17R-hydroxylated precursors, leading to the formation of 17R-epimers of resolvins (e.g., AT-RvD1). These "R" isomers often exhibit greater resistance to metabolic inactivation by oxidoreductases, prolonging their pro-resolving actions.[10]
Protectin D1 Isomers: Stereochemistry as the Decisive Factor
Protectin D1 (PD1), also known as neuroprotectin D1 (NPD1) when produced in neural tissues, is a dihydroxylated DHA metabolite with potent anti-inflammatory and neuroprotective actions. The precise stereochemistry of its two hydroxyl groups at C-10 and C-17 is crucial for its bioactivity.
The naturally occurring, most bioactive form of PD1 is 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid.[11] Comparative studies of PD1 stereoisomers have revealed a strict SAR:
-
PD1 (10R,17S-diHDHA): At concentrations as low as 10 nM, it significantly attenuates human neutrophil transmigration by approximately 50%. It is also a potent regulator of polymorphonuclear leukocyte (PMN) infiltration in murine peritonitis, showing efficacy at doses of just 1 ng/mouse.[11]
-
Δ15-trans-PD1: This isomer is essentially inactive in neutrophil transmigration assays, demonstrating the critical role of the cis geometry at the C15 double bond.[11]
-
10S,17S-diHDHA isomers: While some synthetic 10S,17S isomers have shown activity in blocking PMN infiltration, they are not the major products of leukocytes and their potency can vary.[11]
This highlights that both the R/S configuration of the hydroxyl-bearing carbons and the geometry of the conjugated triene system are essential for potent pro-resolving activity.[10][11]
Maresins: Positional Isomerism and Functional Divergence
Maresins (macrophage mediators in resolving inflammation) are another class of dihydroxylated DHA metabolites. The two primary members, Maresin 1 (MaR1) and Maresin 2 (MaR2), are positional isomers, and this difference in the location of their hydroxyl groups leads to distinct, though often overlapping, biological activities.
-
Maresin 1 (7R,14S-diHDHA): A potent anti-inflammatory and pro-resolving mediator that reduces PMN infiltration and enhances macrophage phagocytosis of apoptotic cells.[12][13][14]
-
Maresin 2 (13R,14S-diHDHA): Exhibits similar potency to MaR1 in limiting PMN infiltration but can have a lower optimal concentration for enhancing macrophage phagocytosis of zymosan.[12][13]
Interestingly, while both MaR1 and MaR2 enhance the uptake of apoptotic neutrophils by macrophages (efferocytosis), MaR1 appears to be more potent in this specific function.[12] This demonstrates that even a shift in the position of one hydroxyl group along the docosanoid backbone can fine-tune the biological response.
Signaling Pathways and Molecular Mechanisms
The pro-resolving actions of hydroxylated docosanoids are mediated through their binding to specific G protein-coupled receptors (GPCRs). The structural features of these lipids, particularly the hydroxyl groups, are key determinants for receptor recognition and activation.
dot graph "SPM_Signaling_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Simplified signaling pathway of hydroxylated docosanoids.
Experimental Protocols for Assessing Bioactivity
Accurate and reproducible assessment of the biological activity of hydroxylated docosanoids is crucial for SAR studies. Below are two key experimental protocols.
Neutrophil Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, a hallmark of anti-inflammatory activity.
Objective: To determine the inhibitory effect of hydroxylated docosatrienoates on neutrophil chemotaxis.
Materials:
-
Isolated human or murine neutrophils
-
Chemoattractant (e.g., Leukotriene B4 (LTB4) or Interleukin-8 (IL-8))
-
Test compounds (hydroxylated docosatrienoates)
-
Chemotaxis chamber (e.g., Transwell plates with 3-5 µm pore size)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Plate reader for quantification
Procedure:
-
Isolate neutrophils from fresh blood using density gradient centrifugation.[15]
-
Resuspend neutrophils in assay buffer to a final concentration of 1-2 x 10^6 cells/mL.
-
Add the chemoattractant (e.g., LTB4 at 10-100 nM) to the lower wells of the chemotaxis chamber.[15][16]
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of the test compounds or vehicle control for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber (the insert) of the Transwell plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence on a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
dot graph "Neutrophil_Chemotaxis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Experimental workflow for the neutrophil chemotaxis assay.
LPS-Stimulated Cytokine Release in Macrophages
This assay measures the ability of a compound to suppress the release of pro-inflammatory cytokines from macrophages activated with lipopolysaccharide (LPS).
Objective: To evaluate the anti-inflammatory effect of hydroxylated docosatrienoates by measuring cytokine release from LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1) or primary bone marrow-derived macrophages.[17][18]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (hydroxylated docosatrienoates).
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[17][20]
-
96-well cell culture plates.
-
Plate reader for ELISA.
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[17]
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.[18]
-
Stimulate the cells with LPS (e.g., 100-1000 ng/mL) for a specified period (e.g., 4-24 hours).[17][18]
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[20]
-
Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the LPS-only control.
Conclusion and Future Directions
The structure-activity relationship of hydroxylated docosanoids is a testament to the exquisite molecular precision of endogenous inflammatory resolution. The position and stereochemistry of hydroxyl groups are not mere structural embellishments but are fundamental determinants of biological function, governing receptor affinity, signaling potency, and metabolic stability. While the metabolites of DHA have provided a rich blueprint for understanding these principles, the emerging data on the bioactivity of docosatrienoic acid (DTA) itself suggests that its hydroxylated metabolites are a promising and unexplored frontier in resolution pharmacology.[1] Future research should focus on the synthesis and biological evaluation of a wider array of hydroxylated docosatrienoate isomers to fully elucidate their SAR and therapeutic potential. The development of stable analogs that mimic the key structural features of the most potent natural mediators holds significant promise for the treatment of a wide range of inflammatory diseases.
References
-
Daly, K., O'Sullivan, K., & O'Sullivan, T. P. (2022). Major structure-activity relationships of resolvins, protectins, maresins and their analogues. Future Medicinal Chemistry, 14(24), 1943–1960. [Link]
-
Daly, K., O'Sullivan, K., & O'Sullivan, T. P. (2022). Major structure-activity relationships of resolvins, protectins, maresins and their analogues. University College Cork CORA. [Link]
-
Ylöstalo, J. H., Bartosh, T. J., Coble, K., & Prockop, D. J. (2014). Macrophage inflammatory assay. Bio-protocol, 4(1), e999. [Link]
-
Clària, J., Dalli, J., Yacoubian, S., Gao, F., & Serhan, C. N. (2012). Resolvin D1 and resolvin D2 govern local inflammatory tone in obese fat. The Journal of Immunology, 189(5), 2597–2605. [Link]
-
Daly, K., O'Sullivan, K., & O'Sullivan, T. P. (2022). Major Structure–Activity Relationships of Resolvins, Protectins, Maresins and Their Analogues. Future Medicinal Chemistry. [Link]
-
Dalli, J., Winkler, J. W., Colas, R. A., Arnardottir, H., Cheng, C. Y., Chiang, N., & Serhan, C. N. (2013). Maresin biosynthesis and identification of maresin 2, a new anti-inflammatory and pro-resolving mediator from human macrophages. PloS one, 8(9), e72369. [Link]
-
Clària, J., Dalli, J., Yacoubian, S., Gao, F., & Serhan, C. N. (2012). Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat. The Journal of Immunology, 189(5), 2597-2605. [Link]
-
Clària, J., Dalli, J., Yacoubian, S., Gao, F., & Serhan, C. N. (2012). Resolvin D1 and resolvin D2 govern local inflammatory tone in obese fat. The Journal of Immunology, 189(5), 2597–2605. [Link]
-
Sasaki, K., Urabe, D., Arai, H., Arita, M., & Inoue, M. (2011). Total synthesis and bioactivities of two proposed structures of maresin. Chemistry, an Asian journal, 6(2), 534–543. [Link]
-
Jean, M., Le-Normand, L., Lavoie, J. P., & Fairbrother, J. H. (2016). A Real-Time Assay for Neutrophil Chemotaxis. Journal of visualized experiments : JoVE, (113), 54199. [Link]
-
Jean, M., Le-Normand, L., Lavoie, J. P., & Fairbrother, J. H. (2016). A real-time assay for neutrophil chemotaxis. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 89(8), 747–751. [Link]
-
Hodges, R. R., Dartt, D. A., & Serhan, C. N. (2018). Resolvin D2 and Resolvin D1 Differentially Activate Protein Kinases to Counter-Regulate Histamine-Induced [Ca2+]i Increase and Mucin Secretion in Conjunctival Goblet Cells. International journal of molecular sciences, 19(11), 3381. [Link]
-
Le, T. D., Miyagi, M., & Goissin, J. J. (2018). PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING. Plastic and reconstructive surgery. Global open, 6(3), e1705. [Link]
-
Serhan, C. N., Gotlinger, K., Hong, S., Lu, Y., Siegelman, J., Baer, T., Yang, R., Colgan, S. P., & Petasis, N. A. (2006). Anti-inflammatory actions of neuroprotectin D1/protectin D1 and its natural stereoisomers: assignments of dihydroxy-containing docosatrienes. The Journal of immunology, 176(3), 1848–1859. [Link]
-
Dalli, J., Colas, R. A., & Serhan, C. N. (2019). Protectins: Their biosynthesis, metabolism and structure-functions. Prostaglandins & other lipid mediators, 143, 106322. [Link]
-
Chiurchiù, V., Leuti, A., Dalli, J., Jacobsson, A., Battistini, L., Maccarrone, M., & Serhan, C. N. (2022). Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review. International Journal of Molecular Sciences, 23(11), 6233. [Link]
-
Sasaki, K., Urabe, D., Arai, H., Arita, M., & Inoue, M. (2011). Total Synthesis and Bioactivities of Two Proposed Structures of Maresin. ResearchGate. [Link]
-
Chen, C. C., Chow, M. P., Huang, W. C., Lin, Y. C., & Chang, Y. J. (2013). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules (Basel, Switzerland), 18(11), 13321–13333. [Link]
-
Meng, J. F., & Lowell, C. A. (1997). Lipopolysaccharide (LPS)-induced macrophage activation and signal transduction in the absence of Src-family kinases Hck, Fgr, and Lyn. The Journal of experimental medicine, 185(8), 1661–1670. [Link]
-
Guo, X. H., Cheng, S. X., Cheng, G. F., Xie, J. X., & Chang, J. B. (2006). [Synthesis and anti-inflammatory activity of hydroxylated E,E-1-(3'-indolyl)-5-(substituted phenyl)-1,4-pentadien-3-one derivatives]. Yao xue xue bao = Acta pharmaceutica Sinica, 41(4), 346–351. [Link]
-
Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Charles River Laboratories. [Link]
-
Mócsai, A. (2018). Neutrophil chemotaxis. ResearchGate. [Link]
-
Sharma, T., & Halade, G. V. (2022). Lipid Mediators in Neutrophil biology: Inflammation, Resolution and Beyond. Seminars in immunology, 64, 101709. [Link]
-
Vik, A., Dalli, J., & Hansen, T. V. (2021). Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. International journal of molecular sciences, 22(12), 6516. [Link]
-
Nuzzi, P. A., & Senetar, M. A. (2009). Analysis of Neutrophil Chemotaxis. Methods in molecular biology (Clifton, N.J.), 591, 27–37. [Link]
-
Chen, Y., Qiu, X., & Yang, J. (2021). Comparing the In Vitro Antitumor, Antioxidant and Anti-Inflammatory Activities between Two New Very Long Chain Polyunsaturated Fatty Acids, Docosadienoic Acid (DDA) and Docosatrienoic Acid (DTA), and Docosahexaenoic Acid (DHA). Nutrition and cancer, 73(9), 1697–1707. [Link]
-
Lawal, K. (2025). Structure-Activity Relationship (SAR) Analysis of Hydroxylated Chalcones with Anti-inflammatory Activity. ResearchGate. [Link]
-
Almarhoon, Z., Al-Freihed, O., Al-Oqaili, A., Al-Onazi, W., Al-Otaibi, B., Al-Ghamdi, S., ... & Bakheet, S. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 2999. [Link]
Sources
- 1. Comparing the In Vitro Antitumor, Antioxidant and Anti-Inflammatory Activities between Two New Very Long Chain Polyunsaturated Fatty Acids, Docosadienoic Acid (DDA) and Docosatrienoic Acid (DTA), and Docosahexaenoic Acid (DHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Major structure-activity relationships of resolvins, protectins, maresins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [cora.ucc.ie]
- 11. uniprot.org [uniprot.org]
- 12. Maresin Biosynthesis and Identification of Maresin 2, a New Anti-Inflammatory and Pro-Resolving Mediator from Human Macrophages | PLOS One [journals.plos.org]
- 13. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 19. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Enhancing Hydroxy Fatty Acid Analysis through Derivatization
In the realm of lipidomics and drug development, the accurate and sensitive detection of hydroxy fatty acids (HFAs) is paramount. These molecules, implicated in a range of physiological and pathological processes, present a significant analytical challenge due to their inherent chemical properties. This guide provides an in-depth comparison of the ionization efficiency of derivatized versus non-derivatized HFAs, offering a comprehensive overview for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows.
The Challenge of Analyzing Non-Derivatized Hydroxy Fatty Acids
The direct analysis of underivatized HFAs by liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is often hampered by their poor ionization efficiency.[1] In their native state, HFAs are acidic molecules that are typically analyzed in negative ion mode. However, this approach often suffers from low sensitivity, making the detection and quantification of low-abundance HFAs in complex biological matrices a formidable task. The presence of a carboxyl group, while offering a site for deprotonation, does not guarantee efficient ion generation in the ESI source, leading to weak signals and high limits of detection (LOD).
The Power of Derivatization: A Shift to Positive Ion Mode
Chemical derivatization offers a robust solution to overcome the limitations of analyzing underivatized HFAs.[1][2] The primary goal of derivatization in this context is to introduce a permanently charged or readily ionizable moiety onto the HFA molecule. This strategic modification allows for a switch from the less sensitive negative ion mode to the more sensitive positive ion mode for MS detection. One of the most effective strategies is "charge-reversal" derivatization, which transforms the anionic carboxylate group into a cationic derivative.[2]
A prominent and highly effective derivatization reagent for this purpose is N-(4-aminomethylphenyl)pyridinium (AMPP).[3][4] AMPP reacts with the carboxylic acid group of the HFA to form a stable amide bond, incorporating a permanently positive-charged pyridinium group. This derivatization not only dramatically enhances ionization efficiency but also improves chromatographic separation and provides more informative fragmentation patterns for structural elucidation.
Comparative Analysis: Ionization Efficiency of Derivatized vs. Non-Derivatized HFAs
The enhancement in ionization efficiency upon derivatization is not merely theoretical; it is a quantifiable and significant improvement that directly translates to better data quality. The following table summarizes the reported improvements in sensitivity for fatty acids, including HFAs, when derivatized with AMPP compared to their underivatized counterparts.
| Analyte Class | Derivatization Reagent | Ionization Mode | Reported Sensitivity Improvement | Reference |
| Eicosanoids (including HFAs) | AMPP | Positive ESI | 10- to 20-fold | [3][4] |
| Fatty Acids | AMPP | Positive ESI | Up to 60,000-fold | [5] |
| Fatty Acids | AMMP | Positive ESI | ~2,500-fold | [6] |
| Linoleic acid, arachidonic acid, and docosahexaenoic acid metabolites | AMPP | Positive ESI | 10- to 30-fold increase in ionization efficiency | [4] |
Note: The degree of sensitivity enhancement can vary depending on the specific analyte, matrix, and instrument conditions.
The dramatic increase in sensitivity, in some cases by several orders of magnitude, allows for the detection and quantification of HFAs at much lower concentrations than is possible with underivatized analysis. For several analytes, including 9-HETE, 11-HETE, and 17-HDHA, AMPP derivatization has been shown to improve sensitivity, enabling their detection in human plasma where they might otherwise be undetectable.[7][8]
Experimental Workflow: From Sample to Data
The analytical workflow for comparing derivatized and non-derivatized HFAs involves several key steps, from sample preparation to data acquisition. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for comparing derivatized vs. non-derivatized HFA analysis.
Experimental Protocols
I. AMPP Derivatization of Hydroxy Fatty Acids
This protocol is a synthesis of methodologies described in the literature.[3][4]
Materials:
-
Hydroxy fatty acid standards or extracted lipid sample
-
N-(4-aminomethylphenyl)pyridinium (AMPP) chloride
-
N,N'-Diisopropylethylamine (DIPEA)
-
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
-
Dimethylformamide (DMF), anhydrous
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
For standards, prepare a stock solution of the HFA in a suitable organic solvent (e.g., methanol or ethanol).
-
For biological samples, perform a lipid extraction (e.g., using a modified Bligh-Dyer or Folch method) and evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried HFA standard or sample extract, add 50 µL of a freshly prepared solution containing 10 mg/mL HATU in anhydrous DMF.
-
Add 50 µL of a freshly prepared solution containing 10 mg/mL AMPP and 10 µL/mL DIPEA in anhydrous DMF.
-
Vortex the mixture thoroughly and incubate at room temperature for 30 minutes.
-
-
Reaction Quenching and Sample Cleanup (Optional but Recommended):
-
Add 100 µL of water to quench the reaction.
-
Perform a solid-phase extraction (SPE) cleanup to remove excess reagents and byproducts. A C18 SPE cartridge is suitable for this purpose.
-
Condition the C18 cartridge with methanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the derivatized HFA with methanol or acetonitrile.
-
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the sample in a suitable volume of the initial LC mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
-
II. LC-MS/MS Analysis
A. Non-Derivatized HFAs
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.
-
Gradient: A suitable gradient from a high aqueous content to a high organic content to elute the HFAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Analysis: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) of the deprotonated molecule [M-H]⁻ and its characteristic fragment ions.
B. AMPP-Derivatized HFAs
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a high aqueous content to a high organic content.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Analysis: SRM or PRM of the positively charged derivatized molecule [M+AMPP]⁺ and its characteristic fragment ions.
Fragmentation of Derivatized HFAs: A Key to Structural Elucidation
A significant advantage of AMPP derivatization is the generation of structurally informative fragment ions upon collision-induced dissociation (CID) in the mass spectrometer. This allows for the confident identification and, in many cases, the localization of the hydroxyl group and double bonds within the fatty acid chain.
Caption: Fragmentation of an AMPP-derivatized HFA in MS/MS.
The fragmentation of the AMPP-derivatized HFA typically yields a characteristic fragment ion corresponding to the AMPP tag itself, which can be used for precursor ion scanning or as a specific transition in SRM/MRM experiments. More importantly, cleavage along the fatty acid backbone provides diagnostic ions that are indicative of the position of the hydroxyl group and any sites of unsaturation.
Conclusion and Recommendations
The evidence overwhelmingly supports the use of chemical derivatization, particularly with charge-reversal reagents like AMPP, for the analysis of hydroxy fatty acids by LC-MS. The significant enhancement in ionization efficiency translates to lower limits of detection, improved signal-to-noise ratios, and the ability to analyze low-abundance HFAs in complex biological samples. While the derivatization step adds an extra sample preparation procedure, the profound benefits in data quality and analytical sensitivity far outweigh this additional effort.
For researchers and scientists aiming for robust and sensitive quantification of HFAs, the adoption of a derivatization-based LC-MS/MS workflow is strongly recommended. This approach not only enhances the ionization efficiency but also provides valuable structural information through characteristic fragmentation patterns, ultimately leading to more reliable and comprehensive analytical results.
References
- Meckelmann, S., et al. (2017). Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins.
- Bollinger, J. G., et al. (2010). Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization. Analytical Chemistry, 82(16), 6790-6796.
- Han, X. (2012). Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach. Analytical and Bioanalytical Chemistry, 403(1), 21-30.
- Narreddula, V. R., et al. (2020). Structural elucidation of hydroxy fatty acids by photodissociation mass spectrometry with photolabile derivatives. Journal of the American Society for Mass Spectrometry, 31(1), 123-132.
- Gross, M. L., & Hsu, F. F. (2017). Mass Spectrometry-Based Shotgun Lipidomics Using Charge-Switch Derivatization for Analysis of Complex Long-Chain Fatty Acids. In Lipidomics (pp. 107-123). Humana Press, New York, NY.
- Zhao, J., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research, 62, 100095.
- Wei, F., et al. (2019). Lipidomes in health and disease: Analytical strategies and considerations. Progress in Lipid Research, 76, 101008.
- Meckelmann, S., et al. (2017). Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins.
- Kruve, A., et al. (2018). A Systematic Approach Toward Comparing Electrospray Ionization Efficiencies of Derivatized and Non-Derivatized Amino Acids and Biogenic Amines. Journal of The American Society for Mass Spectrometry, 29(10), 2056-2066.
- Kruve, A., et al. (2018). Comparison of logIE values between underivatized and DEEMM-derivatized compounds in 80% MeCN/20% 0.1% formic acid.
- Johnson, D. W. (2007). Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding.
- Wang, Y., et al. (2021). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Analytica Chimica Acta, 1183, 338971.
- Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717.
- Turgeon, C. T., et al. (2012). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta, 413(1-2), 214-220.
- Cech, N. B., & Enke, C. G. (2000). Enhancing electrospray ionization efficiency of peptides by derivatization. Analytical chemistry, 72(13), 2717-2723.
- Liu, X., et al. (2013). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 18(9), 10485-10506.
- Shariatgorji, M., et al. (2019). On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging. Journal of the American Society for Mass Spectrometry, 30(8), 1471-1481.
- Shariatgorji, M., et al. (2019). On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging. PubMed Central.
- Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.
- Zang, Y., et al. (2018). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1084, 103-111.
- Kim, H. I., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4125.
- Narváez-Rivas, M., & Gallardo, E. (2013). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Molecules, 18(9), 11113-11136.
Sources
- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Fatty Acid Metabolism Across Diverse Cell Types: A Guide for Researchers
In the intricate landscape of cellular metabolism, fatty acids (FAs) serve as fundamental players, acting as essential energy sources, structural components of membranes, and signaling molecules.[1] The metabolic fate of these molecules, however, is not uniform across all cells. Instead, it is a highly specialized and dynamic process, meticulously tailored to the unique physiological roles of each cell type. This guide provides a comprehensive comparative analysis of fatty acid metabolism in four distinct and metabolically significant cell types: hepatocytes, adipocytes, myocytes, and cancer cells.
For researchers, scientists, and drug development professionals, a deep understanding of these cell-type-specific differences is paramount. It unlocks the potential to identify novel therapeutic targets for metabolic diseases such as obesity and diabetes, and to develop more effective strategies to combat cancer by exploiting the metabolic vulnerabilities of tumor cells. This guide will delve into the core metabolic pathways, their regulation by key signaling networks, and provide detailed experimental protocols to empower your research in this critical field.
The Cellular Architects of Fatty Acid Fate: A Comparative Overview
The metabolic handling of fatty acids is a story of specialization. Hepatocytes, the metabolic hub of the body, are masters of FA synthesis, oxidation, and repackaging for systemic distribution. Adipocytes are specialized for the efficient storage of excess energy in the form of triglycerides. Myocytes, with their high energy demands, are primed for the rapid oxidation of FAs to fuel muscle contraction. In stark contrast, cancer cells exhibit a reprogrammed metabolism, often characterized by increased FA uptake and synthesis to support their relentless proliferation.[2]
| Feature | Hepatocytes | Adipocytes | Myocytes | Cancer Cells |
| Primary Function | Central metabolic processing and distribution | Energy storage as triglycerides | Energy production for contraction | Fueling rapid proliferation and survival |
| Fatty Acid Uptake | High capacity, influenced by substrate availability[3][4] | High, particularly in the fed state for storage | High, increased by insulin and muscle contraction[5][6] | Often upregulated to meet high energy and anabolic demands[7] |
| Fatty Acid Synthesis (De Novo Lipogenesis) | High, particularly in the fed state | Active, for triglyceride synthesis from excess glucose | Low, primarily relies on uptake | Often significantly upregulated[2] |
| Fatty Acid Oxidation (β-oxidation) | Active, for energy and ketone body production | Low, primarily focused on storage | Very high, primary fuel source, especially during fasting and exercise[8] | Variable, can be increased to support energy demands[9] |
| Triglyceride Storage | Moderate, for VLDL synthesis and export | Very high, stored in large lipid droplets | Low, small intracellular lipid droplets for immediate use | Can be increased to serve as an energy reserve[7] |
| Key Regulatory Hormones | Insulin, Glucagon | Insulin | Insulin, Epinephrine | Growth factors, oncogenic signaling |
The Orchestrators of Metabolic Decisions: Key Signaling Pathways
The distinct metabolic profiles of these cell types are not static but are dynamically regulated by intricate signaling networks that sense and respond to nutrient availability and cellular energy status. Two of the most critical master regulators are AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR).
AMPK: The Guardian of Cellular Energy
AMPK acts as a cellular energy sensor.[5] When intracellular ATP levels are low (high AMP:ATP ratio), AMPK is activated, triggering a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) processes. In the context of fatty acid metabolism, AMPK activation generally promotes fatty acid oxidation and inhibits fatty acid synthesis.[10][[“]]
-
In Myocytes: During exercise, increased energy demand activates AMPK, which stimulates fatty acid uptake and oxidation to generate ATP for muscle contraction.
-
In Hepatocytes: During fasting, AMPK is activated, promoting fatty acid oxidation and ketogenesis while suppressing de novo lipogenesis.[1]
-
In Cancer Cells: The role of AMPK in cancer is complex and context-dependent. In some cases, AMPK activation can have anti-tumor effects by inhibiting cell growth.
mTOR: The Conductor of Anabolic Growth
In contrast to AMPK, the mTOR signaling pathway, primarily through mTOR complex 1 (mTORC1), is a central regulator of cell growth and proliferation, promoting anabolic processes when nutrients and growth factors are abundant.[12][13] In the realm of fatty acid metabolism, mTORC1 activation is a potent driver of de novo lipogenesis.[14][15]
-
In Adipocytes: In the fed state, insulin activates mTORC1, promoting the synthesis of fatty acids and their storage as triglycerides.
-
In Hepatocytes: mTORC1 activation stimulates de novo lipogenesis, contributing to the production of VLDL for export to other tissues.[13]
-
In Cancer Cells: Aberrant activation of the mTOR pathway is a common feature of many cancers, driving the increased lipogenesis required for membrane synthesis in rapidly dividing cells.[2]
Experimental Corner: Protocols for Interrogating Fatty Acid Metabolism
To facilitate a deeper, quantitative understanding of these metabolic differences, this section provides detailed, field-proven protocols for key assays in fatty acid metabolism research.
Protocol 1: Fatty Acid Uptake Assay Using a Fluorescent Probe
This protocol describes a method for measuring the rate of fatty acid uptake into cultured cells using the fluorescent fatty acid analog, BODIPY™ FL C12.[16]
Principle: BODIPY™ FL C12 is a fluorescently labeled fatty acid that is taken up by cells via the same transporters as natural fatty acids. Once inside the cell, its fluorescence can be quantified, providing a measure of the rate of uptake.
Materials:
-
Cells of interest (e.g., differentiated 3T3-L1 adipocytes, HepG2 hepatocytes, C2C12 myotubes) cultured in 96-well plates
-
BODIPY™ FL C12 (Thermo Fisher Scientific)
-
Dulbecco's Modified Eagle Medium (DMEM), serum-free
-
Hanks' Balanced Salt Solution (HBSS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture cells to the desired confluency in a 96-well plate. For cell types requiring differentiation (e.g., 3T3-L1 pre-adipocytes to adipocytes or C2C12 myoblasts to myotubes), follow a standard differentiation protocol.
-
Serum Starvation: On the day of the assay, wash the cells twice with warm, serum-free DMEM. Then, incubate the cells in serum-free DMEM for 2-4 hours at 37°C. This step is crucial to establish a basal state and reduce background from serum-derived lipids.
-
Preparation of BODIPY™ FL C12 Working Solution:
-
Prepare a stock solution of BODIPY™ FL C12 in DMSO.
-
Dilute the stock solution in HBSS containing 0.1% fatty acid-free BSA to a final concentration of 1-5 µM. The BSA helps to solubilize the fatty acid analog and facilitate its delivery to the cells.
-
-
Fatty Acid Uptake:
-
Remove the serum-free medium from the cells.
-
Add the BODIPY™ FL C12 working solution to each well.
-
For a kinetic assay, immediately begin measuring fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~515 nm).
-
For an endpoint assay, incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Stopping the Uptake and Washing:
-
To stop the uptake, quickly aspirate the probe solution.
-
Wash the cells three times with ice-cold PBS containing 0.1% BSA to remove any unbound extracellular probe.
-
Perform a final wash with ice-cold PBS.
-
-
Fluorescence Measurement (for endpoint assay):
-
Add PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader or visualize and quantify using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells) from the fluorescence readings of the cell-containing wells.
-
The rate of fluorescence increase (for kinetic assays) or the final fluorescence intensity (for endpoint assays) is proportional to the rate of fatty acid uptake. Normalize the data to the protein content of each well for accurate comparisons between different conditions.
-
Protocol 2: Measurement of Fatty Acid Oxidation (β-oxidation) Rate
This protocol details a classic and robust method for measuring the rate of fatty acid oxidation by quantifying the production of radiolabeled CO2 and acid-soluble metabolites from a radiolabeled fatty acid substrate, such as [1-¹⁴C]palmitate.[17][18]
Principle: During the first cycle of β-oxidation, the carboxyl carbon of a fatty acid is released as CO₂. By using a fatty acid radiolabeled at this position (e.g., [1-¹⁴C]palmitate), the rate of β-oxidation can be determined by trapping and quantifying the released ¹⁴CO₂. Additionally, the production of ¹⁴C-labeled acid-soluble metabolites (ASMs), which represent downstream products of acetyl-CoA, provides a measure of complete fatty acid oxidation.
Materials:
-
Cells or tissue homogenates of interest
-
[1-¹⁴C]palmitic acid
-
Fatty acid-free BSA
-
Reaction buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Perchloric acid (PCA)
-
Sodium hydroxide (NaOH)
-
Scintillation fluid and vials
-
Scintillation counter
-
Sealed incubation flasks with a center well for CO₂ trapping
Procedure:
-
Preparation of Radiolabeled Substrate:
-
Prepare a stock solution of [1-¹⁴C]palmitate complexed to fatty acid-free BSA. This is a critical step to ensure the solubility and bioavailability of the fatty acid. A molar ratio of 2:1 to 5:1 (palmitate:BSA) is typically used.
-
-
Incubation:
-
In a sealed incubation flask, add the cells or tissue homogenate to the reaction buffer.
-
Initiate the reaction by adding the [1-¹⁴C]palmitate-BSA substrate.
-
Place a small filter paper soaked in NaOH in the center well of the flask to trap the released ¹⁴CO₂.
-
Incubate the flasks at 37°C for a defined period (e.g., 30-120 minutes) with gentle shaking.
-
-
Stopping the Reaction and CO₂ Trapping:
-
Stop the reaction by injecting perchloric acid into the reaction mixture. The acidification of the medium facilitates the release of all dissolved CO₂ into the gas phase.
-
Continue the incubation for an additional 60 minutes to ensure complete trapping of the ¹⁴CO₂ by the NaOH-soaked filter paper.
-
-
Quantification of ¹⁴CO₂:
-
Carefully remove the filter paper from the center well and place it in a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Quantification of ¹⁴C-Acid-Soluble Metabolites (ASMs):
-
Centrifuge the acidified reaction mixture to pellet the precipitated proteins and unoxidized fatty acids.
-
Transfer a known volume of the supernatant (containing the ASMs) to a new scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation based on the specific activity of the [1-¹⁴C]palmitate and the amount of ¹⁴CO₂ and/or ¹⁴C-ASMs produced.
-
Express the results as nmol of palmitate oxidized per minute per mg of protein.
-
Conclusion
The metabolic landscape of fatty acid utilization is remarkably diverse, with each cell type possessing a unique and highly regulated machinery to meet its specific physiological demands. From the central processing role of hepatocytes to the storage capacity of adipocytes, the energy-generating prowess of myocytes, and the metabolic reprogramming of cancer cells, the comparative analysis of fatty acid metabolism provides a powerful lens through which to understand health and disease.
The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers navigating this complex and exciting field. By employing these techniques and considering the cell-type-specific nuances of fatty acid metabolism, the scientific community can continue to unravel the intricate connections between metabolism and cellular function, paving the way for innovative therapeutic interventions.
References
-
Agilent Technologies. (n.d.). Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. Retrieved from [Link]
- Corbet, C., & Feron, O. (2017). Tumour acidosis: a pivotal player in basal and therapy-induced determined cancer progression. Cancers, 9(10), 1-15.
-
Dojindo Molecular Technologies, Inc. (n.d.). Fatty Acid Uptake Assay Kit. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Fatty Acid Uptake Assay Kit UP07 manual. Retrieved from [Link]
- Glatz, J. F. C., & van der Vusse, G. J. (1996). Cellular fatty acid-binding proteins: their function and physiological significance. Progress in lipid research, 35(3), 243-282.
- Guo, Z., et al. (2021). Single-Cell Profiling of Fatty Acid Uptake Using Surface-Immobilized Dendrimers. Journal of the American Chemical Society.
- Houten, S. M., & Wanders, R. J. A. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of inherited metabolic disease, 33(5), 469-477.
- Jeon, S.-M. (2016). Regulation and function of AMPK in physiology and diseases. Experimental & molecular medicine, 48(7), e245.
- Luiken, J. J. F. P., et al. (2002).
- Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274-293.
- Menendez, J. A., & Lupu, R. (2007). Fatty acid synthase and the lipogenic phenotype in cancer pathogenesis.
-
Molecular Devices. (n.d.). QBT Fatty Acid Uptake Assay Kit. Retrieved from [Link]
- Petrou, V. I., & Crouse, R. B. (2018). Fatty acid transport and activation in the heart: recent controversies and developments. Current opinion in cardiology, 33(4), 407-414.
- Schaffer, J. E. (2003). Lipotoxicity: when tissues overeat. Current opinion in lipidology, 14(3), 281-287.
-
Seahorse Bioscience. (n.d.). Seahorse XF96 Protocol – adapted from Agilent. Retrieved from [Link]
- Stremmel, W., et al. (1985). Fatty acid uptake by isolated rat hepatocytes is mediated by a single saturable transport system.
- Taddeo, E. P., et al. (2019).
- The Role of Fatty Acids in Cancer Cell Growth and Metastasis. (2021). Cancers, 13(24), 6239.
- Turcotte, L. P., et al. (1999). Contraction- and insulin-stimulated fatty acid transport in rat skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E839-E845.
- Villa, E., et al. (2021). A central role for mTOR in lipid homeostasis. Trends in Endocrinology & Metabolism, 32(10), 785-799.
- Wang, X., & Proud, C. G. (2006). The mTOR pathway in the control of protein synthesis. Physiology, 21(5), 362-369.
- Yoon, J. C., et al. (2001). Sterol regulatory element-binding protein-1c mediates the effect of insulin on the hepatic expression of glucokinase. Journal of Biological Chemistry, 276(44), 41343-41348.
- Zhang, Y., et al. (2021). Fatty Acid Ratios as Parameters to Discriminate Between Normal and Tumoral Cells and Compare Drug Treatments in Cancer Cells. European Journal of Lipid Science and Technology.
- Zhao, J., et al. (2017). The diversity and breadth of cancer cell fatty acid metabolism. Clinical cancer research, 23(19), 5657-5663.
- Zierler, K. (1999). Fatty acid transport into and within muscle cells. American Journal of Physiology-Endocrinology and Metabolism, 277(6), E973-E982.
- de Carvalho, C. C. C. R., & Caramujo, M. J. (2018).
- Dobrzyn, A., & Gorski, J. (2002). Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver. American Journal of Physiology-Endocrinology and Metabolism, 283(5), E937-E944.
- Weis, P., et al. (1998). Cytosolic fatty acid binding protein enhances rat hepatocyte [3H]palmitate uptake.
- Yecies, J. L., & Manning, B. D. (2011). mTORC1 signaling in hepatic lipid metabolism. The international journal of biochemistry & cell biology, 43(9), 1276-1280.
- Zhang, Y., et al. (2021). Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes. Food & Nutrition Research, 65.
- Zhang, Y., et al. (2021). Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes. Food & Nutrition Research, 65.
- Laplante, M., & Sabatini, D. M. (2009). An emerging role of mTOR in lipid biosynthesis. Current biology, 19(22), R1046-R1052.
- Li, S., et al. (2023). AMPK Signaling Pathway Regulates Tendon Regeneration via Fatty Acid Metabolism. Journal of Orthopaedic Research.
- Hardie, D. G. (2015). Role of AMPK signaling in hepatic lipid metabolism regulation. International journal of obesity, 39(S1), S10-S14.
- Watts, J. L., & Ristow, M. (2017). A lipid-mTORC1 nutrient sensing pathway regulates animal development by peroxisome-derived hormones.
- Bonen, A., et al. (2002). Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins.
- Zakim, D., et al. (1992). The uptake of fatty acids by the liver.
- Frandsen, J., et al. (2021). Peak Fat Oxidation Rate Is Closely Associated With Plasma Free Fatty Acid Concentrations in Women; Similar to Men. Frontiers in physiology, 12, 703973.
- Brady, D. C., et al. (2022). Fatty Acid Uptake in Liver Hepatocytes Induces Relocalization and Sequestration of Intracellular Copper. Nutrients, 14(8), 1572.
- Kuda, O., et al. (2016). Adipose fatty acid oxidation is required for thermogenesis and potentiates oxidative stress induced inflammation. The Journal of Lipid Research, 57(7), 1236-1249.
- Jia, G., et al. (2024). Insulin–Heart Axis: Bridging Physiology to Insulin Resistance. International Journal of Molecular Sciences, 25(15), 8369.
- Purdom, T., et al. (2018). Understanding the factors that effect maximal fat oxidation. Journal of the International Society of Sports Nutrition, 15(1), 3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. Role of fatty acid binding protein on hepatic palmitate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytosolic fatty acid binding protein enhances rat hepatocyte [3H]palmitate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Insulin stimulates long-chain fatty acid utilization by rat cardiac myocytes through cellular redistribution of FAT/CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peak Fat Oxidation Rate Is Closely Associated With Plasma Free Fatty Acid Concentrations in Women; Similar to Men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Fatty Acid Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. consensus.app [consensus.app]
- 12. Role of mTOR in Glucose and Lipid Metabolism [mdpi.com]
- 13. mTORC1 signaling in hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A central role for mTOR in lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An emerging role of mTOR in lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potency of Cis vs. Trans Isomers of Hydroxy-Docosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid metabolism and signaling, the three-dimensional arrangement of atoms within a molecule can be the determining factor between a potent biological effector and an inert bystander. This guide provides an in-depth comparison of the biological potency of cis and trans isomers of hydroxy-docosatrienoyl-CoA, a key intermediate in the metabolism of docosahexaenoic acid (DHA). While direct comparative studies on these specific isomers are not extensively documented, this guide synthesizes established principles of lipid biochemistry and enzymatic specificity to provide a robust framework for understanding their differential activities.
The Decisive Role of Stereochemistry in Biological Systems
The presence of a carbon-carbon double bond in the acyl chain of hydroxy-docosatrienoyl-CoA introduces geometric isomerism, resulting in cis and trans configurations. In the cis isomer, the adjacent carbon chains are on the same side of the double bond, creating a characteristic kink in the molecule. Conversely, the trans isomer has these chains on opposite sides, resulting in a more linear and rigid structure, akin to a saturated fatty acid. This seemingly subtle difference in shape has profound implications for how these molecules interact with the active sites of enzymes, fundamentally dictating their biological fate and potency.
Metabolic Context: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids
Hydroxy-docosatrienoyl-CoA is an intermediate in the β-oxidation of hydroxylated very-long-chain fatty acids derived from DHA. This metabolic process is crucial for energy homeostasis and the generation of bioactive lipid mediators. The β-oxidation of these long-chain acyl-CoAs primarily occurs in peroxisomes.[1] A key player in this pathway is the D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[1] The stereospecificity of these enzymatic activities is the primary determinant of the differential biological potency of the cis and trans isomers of hydroxy-docosatrienoyl-CoA.
Signaling Pathways and Cellular Processes
The metabolism of long-chain fatty acids and their derivatives is intricately linked to various signaling pathways that regulate inflammation, energy metabolism, and cellular proliferation. The efficiency of β-oxidation can influence the levels of signaling molecules and precursors for bioactive lipids. Therefore, the differential metabolism of cis and trans isomers can have downstream effects on these pathways.
Caption: Peroxisomal β-oxidation of hydroxy-docosatrienoyl-CoA isomers.
Comparative Biological Potency: An Evidence-Based Postulation
Based on extensive studies of analogous enzymes and substrates, a clear disparity in the biological potency of cis and trans isomers of hydroxy-docosatrienoyl-CoA is anticipated.
| Parameter | trans-hydroxy-docosatrienoyl-CoA | cis-hydroxy-docosatrienoyl-CoA | Rationale |
| Substrate for D-Bifunctional Protein (Enoyl-CoA Hydratase Activity) | High Affinity (Low Km) | Very Low to No Affinity (High Km) | Enoyl-CoA hydratases exhibit strong stereospecificity for trans-2-enoyl-CoA substrates.[2][3] The kinked structure of the cis isomer prevents optimal binding to the enzyme's active site. |
| Metabolic Rate in β-Oxidation | High (High Vmax) | Negligible | Efficient processing through the peroxisomal β-oxidation pathway. |
| Potential for Enzyme Inhibition | Low | High | The cis isomer may act as a competitive inhibitor of D-bifunctional protein, impeding the metabolism of the trans isomer and other fatty acids. |
| Biological Half-life | Short | Long | Rapidly metabolized for energy production. |
| Potential for Accumulation | Low | High | Inefficient metabolism could lead to accumulation within the cell, potentially causing lipotoxicity or off-target effects. |
Experimental Validation: A Step-by-Step Protocol
To empirically determine the differential biological potency of the cis and trans isomers, a continuous spectrophotometric assay measuring the enoyl-CoA hydratase activity of purified D-bifunctional protein can be employed. This assay monitors the decrease in absorbance at 263 nm, which corresponds to the hydration of the α,β-double bond of the enoyl-CoA substrate.
Protocol: Spectrophotometric Assay of D-Bifunctional Protein (Enoyl-CoA Hydratase Activity)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Enzyme Solution: Purified D-bifunctional protein of known concentration in assay buffer.
-
-
Assay Setup:
-
In a quartz cuvette, prepare a reaction mixture containing the assay buffer and a specific concentration of either the cis or trans substrate. A typical final volume is 1 mL.
-
Equilibrate the cuvette to 37°C in a temperature-controlled spectrophotometer.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction by adding a small, fixed volume of the D-bifunctional protein solution to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at 263 nm over a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the enoyl-CoA substrate at 263 nm.
-
Determine the kinetic parameters (Km and Vmax) by measuring the reaction rates at varying substrate concentrations.
-
Caption: Workflow for the spectrophotometric assay of enoyl-CoA hydratase activity.
Conclusion and Implications for Research
The geometric configuration of the double bond in hydroxy-docosatrienoyl-CoA is a critical determinant of its biological potency. The available evidence strongly suggests that the trans isomer is the biologically active substrate for the peroxisomal β-oxidation pathway, while the cis isomer is likely to be a poor substrate and a potential inhibitor of this metabolic route. This has significant implications for researchers in the fields of lipid metabolism, metabolic disorders, and drug development. A thorough understanding of the differential effects of these isomers is essential for the accurate interpretation of experimental data and for the design of novel therapeutic strategies targeting fatty acid metabolism. The experimental protocol outlined in this guide provides a robust framework for elucidating the specific biological functions and potencies of each isomer.
References
-
Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987–1995. [Link]
-
Kim, H. Y., & Spector, A. A. (2013). Metabolic fate of docosahexaenoic acid (DHA; 22:6n-3) in human cells: direct retroconversion of DHA to eicosapentaenoic acid (EPA; 20:5n-3) dominates over elongation to tetracosahexaenoic acid (THA; 24:6n-3). Journal of Biological Chemistry, 288(40), 28559–28570. [Link]
-
Osumi, T., & Hashimoto, T. (1979). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Biochemical and Biophysical Research Communications, 89(2), 580–584. [Link]
-
Fukui, T., Shiomi, N., & Doi, Y. (1999). Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis. Journal of Bacteriology, 181(21), 6649–6655. [Link]
-
Assay Genie. (n.d.). Human Enoyl-CoA hydratase, mitochondrial (ECHS1) ELISA Kit (HUEB1154). [Link]
-
Grimm, M. O. W., Zimmer, V. C., Lehmann, J., Grimm, H. S., & Hartmann, T. (2011). Oxidized Docosahexaenoic Acid Species and Lipid Peroxidation Products Increase Amyloidogenic Amyloid Precursor Protein Processing. Journal of Biological Chemistry, 286(48), 41623–41633. [Link]
-
Feng, Y., & Tonge, P. J. (2003). Stereoselectivity of Enoyl-CoA Hydratase Results from Preferential Activation of One of Two Bound Substrate Conformers. Biochemistry, 42(37), 10936–10942. [Link]
-
Chen, G. Q., & Jiang, X. R. (2017). An overview of the beta-oxidation process, which is also a reverse... ResearchGate. [Link]
-
Wikipedia. (2024). Omega-3 fatty acid. [Link]
-
M-CSA. (n.d.). Enoyl-CoA hydratase. [Link]
-
Taylor & Francis. (n.d.). Enoyl-CoA hydratase – Knowledge and References. [Link]
-
Bräsen, C., Diekert, G., & Rabus, R. (2014). (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from fatty acid degradation operon of Ralstonia eutropha H16. Applied and Environmental Microbiology, 80(22), 7029–7037. [Link]
-
Bräsen, C., Diekert, G., & Rabus, R. (2014). (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from fatty acid degradation operon of Ralstonia eutropha H16. ResearchGate. [Link]
-
Yamada, K., Eto, M., & Ito, Y. (2007). Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column. Journal of Chromatography B, 852(1-2), 484–490. [Link]
-
Müller-Newen, G., & Stoffel, W. (1993). Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue. European Journal of Biochemistry, 218(2), 689–695. [Link]
-
M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase. [Link]
-
Wikipedia. (2024). 3-hydroxyacyl-CoA dehydrogenase. [Link]
-
Sawai, M., Uchida, Y., Ohno, Y., Miyamoto, M., Nishioka, C., Itohara, S., Sassa, T., & Kihara, A. (2017). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. Journal of Biological Chemistry, 292(38), 15779–15791. [Link]
-
MedlinePlus. (2023). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. [Link]
-
Bahnson, B. J., Anderson, V. E., & Petsko, G. A. (2002). Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion. Biochemistry, 41(8), 2621–2629. [Link]
-
El-Sikhry, H., Miller, T. M., & Totah, R. A. (2017). Enzymatic and Free Radical Formation of Cis- and Trans- Epoxyeicosatrienoic Acids in Vitro and in Vivo. Free Radical Biology and Medicine, 112, 149–160. [Link]
-
Ghorab, M., & Spiekerkoetter, U. (2022). Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. In GeneReviews®. [Link]
-
Lacruz-Rengel, M. A., & Rodríguez-González, F. (2017). Long-Chain 3-Hydroxyacyl-Coenzyme A Dehydrogenase Deficiency and Cardiomyopathy. Revista Española de Cardiología (English Edition), 70(11), 978. [Link]
-
Lee, K. S. S., Liu, J. Y., & Hammock, B. D. (2017). Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. Bioorganic & Medicinal Chemistry Letters, 27(3), 570–573. [Link]
-
Zhang, Y., Li, D., & Wang, J. (2020). Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition. Communications Biology, 3(1), 1–12. [Link]
-
National Center for Biotechnology Information. (n.d.). Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency. [Link]
-
Health Resources and Services Administration. (n.d.). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. [Link]
-
McConathy, J., Goodman, M. M., & Voll, R. J. (2011). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry, 54(15), 5489–5498. [Link]
-
Molbank. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]
-
Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. [Link]
Sources
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
Understanding the Compound and the Rationale for Deactivation
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a complex biomolecule characterized by a long hydrocarbon chain, a hydroxyl group, and a Coenzyme A (CoA) moiety linked via a high-energy thioester bond.[1][2] It is this thioester linkage that is of primary concern for disposal. Thioesters are biochemically reactive and can participate in various enzymatic and chemical reactions.[2][3] Therefore, the core principle of its safe disposal is the chemical deactivation of this reactive group prior to its final disposal as hazardous waste. The most effective method for this deactivation is through alkaline hydrolysis, which cleaves the thioester bond, yielding the corresponding carboxylate (the free fatty acid), and Coenzyme A.[4]
Table 1: Chemical and Physical Properties of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
| Property | Value | Source |
| Molecular Formula | C43H72N7O18P3S | PubChem[1] |
| Molecular Weight | 1100.1 g/mol | PubChem[1] |
| Key Functional Groups | Thioester, Hydroxyl, Phosphate esters, Amine | Inferred from structure[1] |
| Primary Disposal Concern | Reactivity of the thioester bond | Chemical principles of CoA esters[2][4] |
Disposal Protocol: A Two-Stage Approach
The recommended disposal procedure for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a two-stage process:
-
Chemical Deactivation: Inactivation of the reactive thioester bond through alkaline hydrolysis.
-
Collection and Disposal: Management of the deactivated solution as regulated hazardous waste.
This protocol is designed to mitigate the immediate biochemical reactivity of the compound, rendering it safer for handling and subsequent disposal by your institution's Environmental Health and Safety (EHS) department.
Stage 1: Chemical Deactivation via Alkaline Hydrolysis
This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
Solution of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA to be disposed of
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Glass beaker or flask of appropriate size
-
Stir bar and stir plate
Step-by-Step Procedure:
-
Preparation: In a designated glass beaker within a fume hood, place the solution of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA that requires disposal.
-
Alkaline Hydrolysis:
-
While stirring the solution, carefully and slowly add 1 M NaOH or KOH dropwise.
-
The objective is to raise the pH of the solution to >12. This highly alkaline environment facilitates the rapid hydrolysis of the thioester bond.
-
Monitor the pH of the solution periodically using pH strips or a pH meter.
-
Once a stable pH of >12 is achieved, continue stirring the solution at room temperature for a minimum of 2 hours to ensure the hydrolysis reaction proceeds to completion.[4]
-
-
Neutralization:
-
After the 2-hour incubation period, neutralize the solution by slowly adding 1 M HCl dropwise while continuously stirring.
-
Monitor the pH and aim for a final pH between 6.0 and 8.0. Exercise caution during this step, as the neutralization of a strong base with a strong acid is an exothermic reaction.
-
Stage 2: Waste Collection and Final Disposal
Once the deactivation and neutralization are complete, the resulting solution can be managed as hazardous waste.
-
Waste Collection and Labeling:
-
Carefully transfer the neutralized solution into a designated and properly labeled hazardous waste container.
-
The label must be clearly marked with:
-
"Hazardous Waste"
-
The chemical contents: "Deactivated 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA solution (contains 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoic acid, Coenzyme A, and salts)"
-
The date of accumulation.
-
-
-
Storage:
-
Securely seal the hazardous waste container.
-
Store the container in a designated secondary containment area, segregated from incompatible chemicals, while awaiting pickup.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management service.[4]
-
Always follow your institution's specific guidelines and local regulations for hazardous waste disposal.[5][6][7][8]
-
Workflow and Decision-Making Diagram
The following diagram illustrates the logical flow of the disposal procedure for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA.
Caption: Workflow for the safe deactivation and disposal of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA.
Regulatory Context
While this specific compound is not explicitly listed as a hazardous waste, the deactivation process and subsequent disposal as hazardous waste is a best practice rooted in the precautionary principle. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States, and individual states may have more stringent requirements.[6][8] By following this protocol, you are aligning with the principles of responsible chemical waste management.
Conclusion
The proper disposal of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a critical aspect of laboratory safety and environmental stewardship. By chemically deactivating the reactive thioester bond through alkaline hydrolysis prior to collection, researchers can effectively mitigate the potential hazards associated with this compound. Adherence to this protocol, in conjunction with institutional and local regulations, ensures a safe and compliant disposal process.
References
-
PubChem. 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA. National Center for Biotechnology Information. [Link]
-
PubChemLite. 3(s)-hydroxy-10,13,16-all-cis-docosatrienoyl-coa. PubChemLite. [Link]
-
PubChemLite. 3(s)-hydroxy-docosa-10,13,16,19-all-cis-tetraenoyl-coa. PubChemLite. [Link]
-
Wikipedia. Fatty acyl-CoA esters. Wikipedia. [Link]
-
PubChem. 3-hydroxydocosanoyl-CoA. National Center for Biotechnology Information. [Link]
-
PubMed Central. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. Fatty Acids -- Transport and Regeneration. LibreTexts. [Link]
-
PubMed Central. Acyl-CoA Metabolism and Partitioning. National Center for Biotechnology Information. [Link]
-
MIT Environmental Health & Safety. Chemical Waste. Massachusetts Institute of Technology. [Link]
-
Retail Industry Leaders Association. Hazardous Waste Regulations. RILA. [Link]
-
The University of Texas at Austin Environmental Health and Safety. Chemical Waste. The University of Texas at Austin. [Link]
-
United States Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]
Sources
- 1. 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA | C43H72N7O18P3S | CID 131769890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Waste – EHS [ehs.mit.edu]
- 6. Hazardous Waste Regulations [rila.org]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. epa.gov [epa.gov]
A Researcher's Comprehensive Guide to the Safe Handling of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
In the dynamic landscape of drug development and metabolic research, scientists frequently encounter novel chemical entities. 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is one such molecule, a complex long-chain fatty acyl-coenzyme A ester whose full toxicological profile is yet to be established.[1][2] The absence of a comprehensive Safety Data Sheet (SDS) necessitates a proactive and rigorous approach to safety. This guide provides essential, field-tested protocols for the selection and use of Personal Protective Equipment (PPE), operational handling, and disposal of this compound, ensuring both the safety of laboratory personnel and the integrity of experimental outcomes.
The Precautionary Principle: Assessing Risk for a Novel Compound
Given the limited specific safety data for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, we must infer potential hazards from its chemical structure and the known properties of its constituent parts: a very long-chain fatty acid and a coenzyme A (CoA) moiety.
-
Long-Chain Fatty Acyl Group: Molecules of this class can exhibit detergent-like properties, potentially causing irritation upon contact with skin and mucous membranes. Their biological activity as signaling molecules means that unintended exposure could have unforeseen physiological effects.[3]
-
Coenzyme A (CoA) Moiety: CoA and its derivatives are central to cellular metabolism.[4][5][6] While essential endogenously, the effect of exogenous exposure is not well-characterized.
-
Physical Form: If handled as a solid or powder, there is a significant risk of aerosolization, leading to potential respiratory tract irritation and unknown systemic effects upon inhalation.
Therefore, our safety protocols are built on the principle of minimizing all potential routes of exposure: dermal, ocular, and inhalation.
The Core Directive: A Multi-Layered PPE Strategy
A robust PPE strategy is non-negotiable. The minimum required PPE for handling 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is detailed below. A hazard assessment of your specific procedure is required to determine if additional protection is needed.[7]
| Protection Area | Minimum Requirement | Recommended for Higher Risk Tasks | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving or Silver Shield under-gloves | Nitrile provides good chemical resistance for incidental contact.[7][8] Double-gloving is prudent for handling larger quantities or for prolonged procedures. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields | Full face shield worn over safety glasses | Protects eyes from splashes.[7][9] A face shield is critical when there is a significant splash hazard, such as when pouring solutions or handling cryogenics.[7][10] |
| Body Protection | Flame-resistant laboratory coat | Chemical-resistant apron over lab coat | A buttoned lab coat protects skin and personal clothing from splashes.[9][10] An apron adds a layer of protection for bulk handling. |
| Respiratory Protection | Not required for solutions in a chemical fume hood | NIOSH-approved respirator (e.g., N95) | Required if handling the compound as a powder outside of a certified containment device (e.g., fume hood) to prevent inhalation.[8] |
| Foot Protection | Closed-toe, closed-heel shoes | N/A | Prevents injury from spills and dropped objects.[9] |
Step-by-Step Operational and Disposal Plan
Adherence to a strict, sequential workflow is critical for safety. The following protocol outlines the key steps from preparation to disposal.
Experimental Workflow: From Preparation to Disposal
Caption: A three-phase workflow for the safe handling of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA.
Disposal Plan
Proper waste management prevents downstream contamination and ensures regulatory compliance.
-
Liquid Waste: All solutions containing the compound, including reaction supernatants and washings, must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and solvent.
-
Solid Waste: All materials that have come into direct contact with the compound are considered contaminated solid waste. This includes:
-
Gloves
-
Pipette tips
-
Weighing papers
-
Contaminated vials or tubes These items must be collected in a separate, lined hazardous waste container.
-
-
Decontamination: All non-disposable items, such as glassware and spatulas, must be decontaminated thoroughly before being removed from the fume hood. This can typically be achieved by rinsing with a suitable solvent (e.g., ethanol or isopropanol), with the rinsate collected as liquid hazardous waste.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for clarification.
By adopting this comprehensive safety framework, you build a self-validating system of protection that prioritizes the well-being of all laboratory personnel while enabling the rigorous pursuit of scientific discovery.
References
- Personal Protective Equipment (PPE) in the Laboratory. (2024). YouTube.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- Personal Protective Equipment Requirements for Laboratories. Cornell University Environmental Health and Safety.
- Biosafety levels and PPE. (2021). Biology LibreTexts.
- Personal Protective Equipment (PPE) in Laboratories. (2016). University of Washington Environmental Health & Safety.
- 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA.PubChem.
- Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. (2019). PMC - PubMed Central.
- 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA.BioCat GmbH.
- The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. (2024). MDPI.
- Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential. (2022). PMC - PubMed Central.
- Inherited Disorders of Coenzyme A Biosynthesis: Models, Mechanisms, and Treatments. (2022). MDPI.
- Coenzyme A.Wikipedia.
- Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. (2000). Biochemical Society Transactions.
Sources
- 1. 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA | C43H72N7O18P3S | CID 131769890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Inherited Disorders of Coenzyme A Biosynthesis: Models, Mechanisms, and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coenzyme A - Wikipedia [en.wikipedia.org]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. bio.libretexts.org [bio.libretexts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
